molecular formula C6H7Cl2N3O B2909131 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride CAS No. 2138213-64-4

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride

Cat. No.: B2909131
CAS No.: 2138213-64-4
M. Wt: 208.04
InChI Key: QLOHJDGDFHHQLG-UHFFFAOYSA-N
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Description

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride (CAS 2138213-64-4) is a chemical compound with the molecular formula C6H7Cl2N3O and a molecular weight of 208.04 g/mol . It serves as a versatile synthetic intermediate and key building block in medicinal chemistry, particularly in the construction of more complex molecules featuring the pyridazinone scaffold . Research indicates that the pyridazin-3(2H)-one ring system is a privileged structure in drug discovery. For instance, derivatives bearing an arylacetamide moiety at the N-2 position have been identified as potent agonists for Formyl Peptide Receptors (FPRs), which play an essential role in regulating endogenous inflammation and immunity . These compounds can activate intracellular calcium flux and chemotaxis in human neutrophils, making them valuable tools for immunological research . Furthermore, related pyridazine-based compounds are being explored as kinase inhibitors, such as allosteric inhibitors of the IRE1α enzyme, a target in oncology and other human diseases . As a reagent, its chloroacetamide group is a reactive handle for further functionalization, typically through nucleophilic substitution reactions. Researchers utilize this compound under laboratory conditions to develop new therapeutic candidates. Handle with care, as specifications and safe handling information should be reviewed in the material's Safety Data Sheet. This product is intended For Research Use Only and is not for diagnostic or therapeutic procedures.

Properties

IUPAC Name

2-chloro-N-pyridazin-3-ylacetamide;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClN3O.ClH/c7-4-6(11)9-5-2-1-3-8-10-5;/h1-3H,4H2,(H,9,10,11);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLOHJDGDFHHQLG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1)NC(=O)CCl.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.04 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Physicochemical Properties of 2-Chloro-N-(pyridazin-3-yl)acetamide HCl

[1]

Executive Summary

2-Chloro-N-(pyridazin-3-yl)acetamide Hydrochloride is a specialized heterocyclic building block and electrophilic intermediate used primarily in the synthesis of fused ring systems, such as imidazo[1,2-b]pyridazines .[1][2][3][4][5] These scaffolds are critical in medicinal chemistry for developing kinase inhibitors (e.g., for MAPK, PI3K) and amyloid plaque imaging agents. As an

Chemical Identity & Structure

PropertyDetail
Chemical Name 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride
IUPAC Name 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride
Structure Pyridazine ring substituted at position 3 with a 2-chloroacetamido group (HCl salt)
Molecular Formula C₆H₆ClN₃O[1][4][5][6][7] · HCl
Molecular Weight 171.58 g/mol (Free Base) / 208.04 g/mol (HCl Salt)
PubChem CID 132344201 (HCl Salt)
SMILES C1=CC(=NN=C1)NC(=O)CCl.Cl
Appearance Off-white to pale yellow crystalline solid
Structural Analysis

The molecule consists of an electron-deficient pyridazine ring (1,2-diazine) linked to a chloroacetamide side chain.

  • Pyridazine Core: The 1,2-nitrogen placement creates a high dipole moment and lowers the basicity of the ring nitrogens compared to pyridine.

  • Chloroacetamide Tail: The C-Cl bond is activated by the adjacent carbonyl, making the methylene carbon highly electrophilic (

    
     reactive).
    
  • Salt Form: The HCl typically protonates N2 of the pyridazine ring (the most basic site, pKa ~2.3), improving water solubility and stability compared to the free base.

Physicochemical Profile

Solid-State & Solution Properties
PropertyValue / DescriptionContext & Causality
Melting Point >180°C (Decomposition)High lattice energy of the salt form. The free base typically melts lower (~110–120°C).
Solubility (Water) High (>50 mg/mL)Ionic nature of the hydrochloride salt disrupts the crystal lattice in aqueous media.
Solubility (Organic) Low in non-polar (Hexane); Moderate in polar aprotic (DMSO, DMF)The salt form is insoluble in ether/DCM; the free base is soluble in DCM/EtOAc.
pKa (Pyridazine N) ~2.3 (Conjugate Acid)The electron-withdrawing amide group further lowers the basicity of the pyridazine ring relative to unsubstituted pyridazine.
LogP (Free Base) ~0.2 – 0.5 (Predicted)Moderately polar; lipophilicity is sufficient for cell permeability but low enough for aqueous solubility.
Hygroscopicity ModerateHCl salts of nitrogen heterocycles are often hygroscopic; store under desiccant.
Reactivity Profile

The compound is a bifunctional electrophile :

  • Alkylation (Primary Mode): The

    
    -carbon of the chloroacetamide is susceptible to nucleophilic attack by thiols (cysteine) and amines. This is the mechanism for its use as a covalent probe.
    
  • Cyclization (Synthetic Mode): Under basic conditions, the ring nitrogen (N2) can attack the methylene carbon (intramolecular alkylation) to form the imidazo[1,2-b]pyridazine core.

Synthesis & Production Protocols

Method A: Acylation of 3-Aminopyridazine

This protocol describes the standard synthesis of the free base, followed by salt formation.

Reagents: 3-Aminopyridazine (1.0 eq), Chloroacetyl chloride (1.1 eq), Triethylamine (TEA, 1.2 eq) or

Step-by-Step Protocol:

  • Preparation: Dissolve 3-aminopyridazine (e.g., 10 mmol) in anhydrous DCM (50 mL) under an inert atmosphere (

    
    ). Cool the solution to 0°C in an ice bath.
    
  • Addition: Add TEA (12 mmol) to the solution.

  • Acylation: Add chloroacetyl chloride (11 mmol) dropwise over 15 minutes. The reaction is exothermic; maintain temperature <5°C to prevent bis-acylation.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours. Monitor by TLC (EtOAc/Hexane) or LC-MS.

  • Workup:

    • Quench with saturated

      
       solution.
      
    • Extract the organic layer with DCM (2x).

    • Wash with brine, dry over

      
      , and concentrate in vacuo.
      
  • Salt Formation (HCl): Dissolve the crude residue in a minimum amount of ethanol or acetone. Add 4M HCl in dioxane (1.5 eq) dropwise. The precipitate (HCl salt) forms immediately.

  • Purification: Filter the solid and wash with cold diethyl ether. Recrystallize from Ethanol/Ether if necessary.

Diagram: Synthesis Workflow

SynthesisStart3-Aminopyridazine(Nucleophile)IntermediateReaction Mixture(DCM, 0°C -> RT)Start->Intermediate+ TEAReagentChloroacetyl Chloride(Electrophile)Reagent->IntermediateDropwiseFreeBaseFree Base(Organic Layer)Intermediate->FreeBaseAq. WorkupSaltFormHCl Salt(Precipitate)FreeBase->SaltForm+ HCl/Dioxane

Caption: Synthesis of 2-chloro-N-(pyridazin-3-yl)acetamide HCl via acylation and salt formation.

Key Applications

Synthesis of Imidazo[1,2-b]pyridazines

This is the most critical application. The compound serves as the "N-C-C" fragment that fuses with the pyridazine ring.

  • Mechanism: The synthesis involves an intramolecular cyclization (Groebke-Blackburn-Bienaymé type or direct alkylation).

  • Significance: The imidazo[1,2-b]pyridazine scaffold is a bioisostere of purine and is found in drugs targeting p38 MAP kinase and GABA receptors .

Covalent Cysteine Targeting

As a chloroacetamide, the molecule reacts with solvent-exposed cysteine residues on proteins.

  • Selectivity: Less reactive than acrylamides, chloroacetamides are often used when a more stable, "harder" electrophile is required to avoid off-target reactions with glutathione.

Diagram: Cyclization Pathway

CyclizationPrecursor2-Chloro-N-(pyridazin-3-yl)acetamideTransitionIntramolecular Nucleophilic Attack(N2 attacks CH2-Cl)Precursor->TransitionBase (e.g., NaH)ProductImidazo[1,2-b]pyridazine-2-one(Fused Heterocycle)Transition->Product- HCl

Caption: Intramolecular cyclization to form the imidazo[1,2-b]pyridazine core.

Handling, Stability & Safety

Stability
  • Hydrolysis: The amide bond is stable at neutral pH but hydrolyzes in strong acid (6M HCl, reflux) or strong base (NaOH) to revert to 3-aminopyridazine.

  • Photostability: Pyridazines can be light-sensitive; store in amber vials.

  • Shelf Life: The HCl salt is stable for >2 years if stored at -20°C under desiccant.

Safety (GHS Classification)[8]
  • H315/H319: Causes skin and serious eye irritation.

  • H317: May cause an allergic skin reaction (Sensitizer).[8][9]

  • H351: Suspected of causing cancer (General warning for alkylating chloroacetamides).

  • Precaution: Handle in a fume hood. Inactivate excess reagent with 10% cysteine or thiosulfate solution before disposal.

References

  • PubChem. (n.d.).[7][10] 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride (CID 132344201).[1][5] National Library of Medicine. Retrieved from [Link]

  • Sruthi, K., et al. (2017). Design, Synthesis of N-(Substituted Imidazo [1, 2-b] Pyridazine) Acetamides and Their Anti-Proliferative Studies. IOSR Journal of Pharmacy and Biological Sciences. Retrieved from [https://www.semanticscholar.org/paper/Design%2C-Synthesis-of-N-(Substituted-Imidazo-%5B-1%2C-Sruthi-Sumakanth/08872225a0753041539e6a0487034b07e5b22591]([Link]

  • Sumakanth, M., et al. (2009). Synthesis of Some New Imidazo[1,2-b] Pyridazines. International Journal of Pharmaceutical Sciences and Nanotechnology. Retrieved from [Link]

  • Enguehard-Gueiffier, C., et al. (2007). Synthesis and Functionalization of Imidazo[1,2-b]pyridazine. ChemistrySelect. Retrieved from [Link]

A Framework for Determining the Solubility of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride in Dimethyl Sulfoxide (DMSO)

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Researchers

Abstract

Foundational Concepts: The Compound, The Solvent, and The Critical Interplay

The Analyte: 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride is a heterocyclic compound featuring a pyridazine ring, an acetamide linker, and a reactive chloro- group. Its structure suggests its potential utility as a synthetic intermediate or a fragment in the design of novel bioactive molecules. As a hydrochloride salt, it is expected to have enhanced polarity compared to its freebase form, a factor that significantly influences its interaction with solvents.

The Solvent: Dimethyl Sulfoxide (DMSO)

Dimethyl sulfoxide (DMSO) is a uniquely versatile solvent, indispensable in pharmaceutical and biological research. Its prominence stems from a combination of exceptional properties.[2]

  • Polar Aprotic Nature: DMSO possesses a strong dipole moment, making it an excellent solvent for a wide range of polar and nonpolar compounds.[3][4] Unlike protic solvents (e.g., water), it does not donate hydrogen bonds, which can be advantageous in certain chemical reactions.

  • High Solvating Power: It effectively dissolves many organic molecules and even some inorganic salts, making it a nearly universal solvent in drug discovery settings.[2][5]

  • Miscibility: DMSO is miscible with water and a broad spectrum of organic solvents, allowing for its use in complex co-solvent systems.[3]

  • High Boiling Point: With a boiling point of 189 °C, DMSO has low volatility, which is beneficial for sample stability during storage and handling at room temperature.[3][6]

These characteristics make DMSO the standard solvent for preparing high-concentration stock solutions for compound libraries used in high-throughput screening (HTS).[7]

Table 1: Key Physicochemical Properties of DMSO

Property Value Source(s)
Molecular Formula (CH₃)₂SO [3]
Molar Mass 78.13 g/mol [5]
Boiling Point 189 °C (372 °F) [3][6]
Melting Point 18.5 °C (65.3 °F) [2][3]
Density ~1.10 g/cm³ [2][6]

| Dielectric Constant | 47.2 |[6] |

The Imperative: Why Solubility Data is Non-Negotiable

Accurate solubility data is a critical parameter in the drug discovery pipeline.[8][9] It dictates:

  • Compound Storage and Integrity: Prevents compound precipitation in stock solutions, ensuring accurate concentrations for assays.[10]

  • Assay Compatibility and Quality: Insoluble compounds cannot be reliably tested in biological assays, leading to false negatives and wasted resources.[9]

  • Data Reproducibility: Ensures that experimental results are consistent and reliable across different screening campaigns and laboratories.

The Science of Dissolution: A Mechanistic Perspective

The solubility of a crystalline solid, such as the target compound, in a solvent is governed by a thermodynamic balance between two primary energy considerations:

  • Crystal Lattice Energy: The energy required to break the intermolecular forces holding the compound together in its solid, crystalline state.

  • Solvation Energy: The energy released when the individual molecules or ions of the compound are surrounded and stabilized by solvent molecules.[8][10]

For dissolution to occur, the solvation energy must be sufficient to overcome the crystal lattice energy. In the case of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride in DMSO, the strong ion-dipole interactions between the charged hydrochloride salt and the highly polar DMSO molecules are expected to contribute significantly to a favorable solvation energy.

Factors that can influence the measured solubility include:

  • Physical Form: Amorphous solids generally dissolve more readily and may exhibit higher apparent solubility than their more stable crystalline counterparts because they have a lower lattice energy to overcome.[11]

  • Temperature: Solubility is temperature-dependent, though the relationship is not always linear.

  • Water Content: DMSO is highly hygroscopic. Absorbed water can alter the solvent's polarity and its ability to solvate the compound, sometimes synergistically enhancing precipitation, especially after freeze-thaw cycles.[10][11]

Experimental Protocol: The Shake-Flask Method for Thermodynamic Solubility

To generate reliable and definitive solubility data, the equilibrium shake-flask method is the gold standard.[7][12] This method determines the thermodynamic solubility, which represents the true saturation point of the compound in the solvent under equilibrium conditions.[13]

Causality Behind Experimental Choices

This protocol is designed as a self-validating system. The use of a prolonged equilibration time ensures that the system reaches true thermodynamic equilibrium.[14] Centrifugation and filtration are critical to effectively separate the undissolved solid from the saturated supernatant.[14] Quantification via a validated HPLC method provides the necessary specificity and accuracy to measure the analyte's concentration without interference from potential impurities or degradants.

Step-by-Step Methodology
  • Preparation:

    • Add an excess amount of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride to a known volume of high-purity, anhydrous DMSO in a chemically inert glass vial.

    • Rationale: An excess of solid is crucial to ensure that a saturated solution is formed and that solid material remains at equilibrium.[12][14]

  • Equilibration:

    • Seal the vials tightly to prevent moisture uptake.

    • Place the vials in an orbital shaker or on a rotating wheel in a temperature-controlled environment (e.g., 25 °C).

    • Agitate the suspension for a minimum of 24 to 48 hours.

    • Rationale: This extended agitation period is necessary to allow the dissolution process to reach thermodynamic equilibrium.[14]

  • Phase Separation:

    • After equilibration, let the vials stand to allow for coarse settling.

    • Centrifuge the vials at high speed (e.g., >10,000 g) for 15-20 minutes to pellet the remaining undissolved solid.

    • Rationale: Centrifugation is a critical step to cleanly separate the saturated liquid phase from the solid phase.

  • Sampling and Dilution:

    • Carefully collect a precise aliquot of the clear supernatant, taking care not to disturb the solid pellet.

    • For an additional purification step, the supernatant can be filtered through a chemically inert (e.g., PTFE) syringe filter.

    • Perform a precise, serial dilution of the supernatant with DMSO or a suitable mobile phase to bring the concentration into the linear range of the analytical instrument.

  • Quantification:

    • Analyze the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) method with UV detection.

    • Construct a calibration curve using standards of known concentrations to accurately quantify the analyte.[14]

  • Validation:

    • Perform the entire experiment in at least triplicate to ensure the reproducibility and statistical validity of the results.[14]

Experimental Workflow Diagram

G cluster_prep Preparation cluster_equil Equilibration cluster_sep Phase Separation cluster_quant Quantification A Add excess solid compound to known volume of DMSO B Seal vial and agitate for 24-48 hours at 25°C A->B C Centrifuge at >10,000 g B->C D Optional: Filter supernatant (PTFE filter) C->D optional E Collect clear supernatant D->E F Perform precise serial dilution E->F G Analyze via validated HPLC-UV method F->G

Caption: Workflow for the shake-flask thermodynamic solubility determination method.

Data Presentation and Interpretation

The results from the experimental determination should be reported clearly and comprehensively. The solubility can be expressed in various units, with mg/mL and millimolar (mM) being the most common in drug discovery contexts.

Table 2: Template for Reporting Solubility Data

Replicate Concentration (mg/mL) Molar Concentration (mM) Notes
1 [Insert Value] [Insert Value] e.g., Visual inspection confirmed solid remained
2 [Insert Value] [Insert Value]
3 [Insert Value] [Insert Value]
Average [Calculate] [Calculate]

| Std. Dev. | [Calculate] | [Calculate] | |

Practical Considerations and Advanced Insights

  • The "Amorphous Advantage" Trap: While a newly synthesized, amorphous batch of a compound might dissolve readily to a high concentration, this can represent a supersaturated, kinetically trapped state. Over time, especially with temperature fluctuations or the presence of seed crystals, the compound may crystallize into its less soluble, more stable form, leading to precipitation.[11]

  • Freeze-Thaw Cycles: Repeatedly freezing and thawing DMSO stock solutions can introduce problems. It increases the probability of compound crystallization and can accelerate degradation, particularly if moisture has been absorbed into the solvent.[10][11]

  • Compound Stability: It is prudent to assess the stability of the compound in DMSO over the course of the experiment. This can be done by comparing the HPLC chromatogram of a freshly prepared solution with that of the sample after the 48-hour equilibration period, looking for the appearance of new peaks that would indicate degradation. Some acidic compounds can even cause the decomposition of DMSO itself.[9]

Conclusion

While a definitive solubility value for 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride in DMSO is not currently documented, this guide provides the necessary scientific principles and a robust experimental protocol to empower researchers to determine it accurately. A meticulous and systematic approach, grounded in the gold-standard shake-flask method, will yield reliable and reproducible data. This information is fundamental for the compound's effective use in subsequent research, ensuring the integrity of screening data and facilitating its potential journey through the drug discovery pipeline.

References

  • Scribd. (n.d.). Solvent Properties of DMSO.
  • Wikipedia. (2026). Dimethyl sulfoxide.
  • gChem. (n.d.). DMSO Physical Properties.
  • LookChem. (2025). Dimethyl sulfoxide, properties, uses and safety protection.
  • Univar Solutions. (n.d.). Dimethyl Sulfoxide (DMSO).
  • Balakin, K. V., et al. (2004). In silico estimation of DMSO solubility of organic compounds for bioscreening. Journal of Biomolecular Screening.
  • Semantics Scholar. (2004). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • Ziath. (2006). Samples in DMSO: What an end user needs to know.
  • ACS Publications. (2013). Development of Dimethyl Sulfoxide Solubility Models Using 163 000 Molecules: Using a Domain Applicability Metric to Select More Reliable Predictions. Journal of Chemical Information and Modeling.
  • BenchChem. (2025). Technical Guide: Solubility of Chlormidazole Hydrochloride in DMSO and Other Organic Solvents.
  • ResearchGate. (2025). In Silico Estimation of DMSO Solubility of Organic Compounds for Bioscreening.
  • PubChemLite. (n.d.). 2-chloro-n-(pyridazin-3-yl)acetamide hydrochloride (C6H6ClN3O).
  • Singhvi, G., et al. (2012). Design of a Modified Kinetic Solubility Determination Method at Laboratory Level for Early Drug Discovery. Asian Journal of Chemistry.
  • SciSpace. (2012). Experimental and Computational Methods Pertaining to Drug Solubility.
  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

Sources

A Technical Guide to 2-chloro-N-(pyridazin-3-yl)acetamide Hydrochloride: Physicochemical Properties, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride, a key chemical intermediate for researchers, scientists, and professionals in drug development. This document elucidates the compound's fundamental physicochemical properties, including its molecular formula and weight, and outlines a probable synthetic pathway based on established chemical principles. Furthermore, it explores the compound's utility as a versatile building block for constructing complex heterocyclic systems with potential pharmacological activities. Essential safety protocols and handling procedures are also detailed to ensure safe laboratory practice. This guide serves as an authoritative resource, consolidating critical data to support the synthesis and application of this valuable compound in a research and development setting.

Introduction to Chloroacetamide Intermediates

In the landscape of medicinal chemistry and organic synthesis, certain molecular scaffolds serve as foundational starting points for the development of novel compounds. Nitrogen-containing heterocycles are a cornerstone of this field, with the pyridazine core being of significant interest due to its presence in numerous biologically active molecules. Concurrently, 2-chloroacetamides are recognized as highly reactive and versatile building blocks.[1] The presence of a reactive carbon-chlorine bond and an amide functional group allows for a wide array of chemical transformations, making them ideal precursors for constructing diverse molecular architectures.[1]

The compound 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride merges these two valuable chemical entities. It is not typically an end-product but rather a crucial intermediate, designed for subsequent chemical modification. Its structure suggests a strategic role in synthetic chemistry, particularly for developing novel heterocyclic compounds that may exhibit a range of pharmacological properties, from anti-inflammatory to antimicrobial activities.[2][3] This guide provides the core technical data and practical insights necessary for utilizing this compound effectively and safely.

Core Compound Identification and Physicochemical Properties

Accurate identification through physicochemical data is critical for any chemical research. The properties of 2-chloro-N-(pyridazin-3-yl)acetamide and its hydrochloride salt are summarized below. It is important to distinguish between the free base and its hydrochloride salt, as their molecular formulas and weights differ. The hydrochloride salt is often preferred for its increased stability and solubility in certain solvents.

ParameterValue (Free Base)Value (Hydrochloride Salt)Source
Compound Name 2-chloro-N-(pyridazin-3-yl)acetamide2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride[4]
Molecular Formula C₆H₆ClN₃OC₆H₇Cl₂N₃O[4] (Calculated)
Molecular Weight 171.59 g/mol 208.05 g/mol (Calculated)
Monoisotopic Mass 171.01994 DaNot Applicable[4]
Canonical SMILES C1=CC(=NN=C1)NC(=O)CClNot Applicable[4]
InChIKey IGGZGYUKRRPOFD-UHFFFAOYSA-NNot Applicable[4]

Synthesis and Characterization

Retrosynthetic Analysis & Proposed Pathway

The core structure is an amide, which points to a standard amide bond formation reaction. The most logical disconnection is between the amide nitrogen and the carbonyl carbon. This leads to two precursor molecules: 3-aminopyridazine and a chloroacetylating agent, such as chloroacetyl chloride.

G cluster_products Product cluster_reactants Precursors product 2-chloro-N-(pyridazin-3-yl)acetamide reactant1 3-Aminopyridazine product->reactant1 Amide Disconnection reactant2 Chloroacetyl Chloride product->reactant2 G reactant1 3-Aminopyridazine intermediate 2-chloro-N-(pyridazin-3-yl)acetamide (Free Base) reactant1->intermediate Acylation (Base, Solvent) reactant2 Chloroacetyl Chloride reactant2->intermediate product 2-chloro-N-(pyridazin-3-yl)acetamide HCl (Final Product) intermediate->product Acidification (HCl)

Caption: Proposed two-step synthesis pathway.

Experimental Protocol: General Acylation

The following is a generalized, field-proven protocol for the synthesis of N-heterocyclic chloroacetamides, which should be adapted and optimized for the specific substrate.

  • Reaction Setup: In a round-bottom flask under a nitrogen atmosphere, dissolve 3-aminopyridazine (1.0 eq) in a suitable anhydrous aprotic solvent (e.g., dichloromethane, tetrahydrofuran, or 1,2-dichloroethane).

  • Base Addition: Add a non-nucleophilic base (e.g., triethylamine or pyridine, 1.1-1.2 eq) to act as an acid scavenger.

  • Cooling: Cool the reaction mixture to 0 °C using an ice-water bath to control the exothermic reaction.

  • Acylation: Add chloroacetyl chloride (1.05 eq) dropwise via a syringe to the stirred solution over 15-20 minutes.

  • Reaction Progression: Allow the mixture to slowly warm to room temperature and stir for 2-4 hours, monitoring the reaction's progress by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, quench the reaction with water. Extract the aqueous layer with the organic solvent used in the reaction (e.g., dichloromethane) multiple times. [5]7. Purification (Free Base): Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from acetonitrile or ethanol) or column chromatography. [5]8. Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., diethyl ether or methanol). Add a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise until precipitation is complete.

  • Isolation: Collect the resulting solid precipitate by filtration, wash with cold solvent, and dry under vacuum to yield the final hydrochloride salt.

Characterization Methods

To validate the structure and purity of the synthesized compound, a standard battery of analytical techniques is employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the molecular structure, showing characteristic shifts for the pyridazine ring protons, the methylene protons of the chloroacetyl group, and the amide proton. [7]* Infrared (IR) Spectroscopy: Will show characteristic absorption peaks for the N-H bond (around 3200-3400 cm⁻¹) and the amide carbonyl (C=O) group (around 1670-1690 cm⁻¹). [5]* Mass Spectrometry (MS): Will confirm the molecular weight of the parent compound, showing a molecular ion peak corresponding to the mass of the free base. [5][7]

Applications in Research and Drug Development

The primary value of 2-chloro-N-(pyridazin-3-yl)acetamide HCl lies in its role as a reactive intermediate for constructing more elaborate molecules.

A Versatile Synthetic Intermediate

The key to its utility is the electrophilic methylene carbon adjacent to the chlorine atom. This site is highly susceptible to nucleophilic substitution, allowing for the facile introduction of various functional groups (e.g., amines, thiols, alcohols). This reactivity is widely exploited to synthesize fused heterocyclic ring systems, which are often scaffolds for biologically active compounds. [1]For example, compounds of this class are crucial precursors for synthesizing novel thieno[2,3-b]pyridines, which have demonstrated significant pharmacological potential. [1]

G cluster_reactions Key Reaction cluster_outcomes Synthetic Outcomes cluster_applications Potential Applications start 2-chloro-N-(pyridazin-3-yl)acetamide reaction Nucleophilic Substitution (at C-Cl bond) start->reaction outcome1 Complex Heterocycles (e.g., Thienopyridines) reaction->outcome1 outcome2 Functionalized Side Chains reaction->outcome2 app1 Drug Discovery Scaffolds outcome1->app1 outcome2->app1 app2 Materials Science outcome2->app2

Sources

Strategic Design and Evaluation of Pyridazine-Based Chloroacetamide Scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

This guide is structured as a strategic technical whitepaper designed for medicinal chemists and drug discovery scientists. It synthesizes the chemical versatility of the pyridazine scaffold with the electrophilic reactivity of the chloroacetamide warhead.[1]

From Synthetic Protocols to Targeted Covalent Inhibition

Executive Summary: The "Scaffold-Warhead" Synergy

In the landscape of Targeted Covalent Inhibitors (TCIs), the choice of scaffold and warhead is critical. This guide focuses on a specific, high-potential chemical space: Pyridazine-based Chloroacetamide Derivatives .

  • The Scaffold (Pyridazine): A 1,2-diazine ring. Unlike pyridine, pyridazine possesses a lower pKa (approx. 2.3) and higher polarity. Its electron-deficient nature allows for unique

    
    -stacking interactions within protein binding pockets and improves aqueous solubility compared to phenyl analogs.[1]
    
  • The Warhead (Chloroacetamide): An electrophilic

    
    -haloacetamide group.[1] It acts as a "cysteine trap," capable of forming irreversible covalent bonds with nucleophilic thiol groups on target proteins (e.g., kinases, proteases).
    

Therapeutic Scope:

  • Oncology: Design of irreversible kinase inhibitors (targeting non-catalytic cysteines).

  • Antimicrobial: Inhibition of bacterial enzymes via alkylation.[1]

  • Agrochemicals: Inhibition of Very-Long-Chain Fatty Acid (VLCFA) synthases (herbicidal mode of action).[1][2]

Chemical Synthesis & Structural Diversity[1][3][4][5][6][7]

The synthesis of these derivatives generally follows a nucleophilic acyl substitution pathway.[1] However, the electron-deficient nature of the pyridazine ring requires specific base-catalysis strategies to ensure high yields.[1]

Core Synthesis Workflow

The primary route involves the reaction of amino-pyridazines with chloroacetyl chloride.[1]

Diagram 1: Synthetic Pathway for Pyridazine-Chloroacetamides

SynthesisWorkflow Precursor Aminopyridazine (Nucleophile) Intermediate Tetrahedral Intermediate Precursor->Intermediate Nucleophilic Attack Reagent Chloroacetyl Chloride (Electrophile) Reagent->Intermediate Product N-(Pyridazin-3-yl) -2-chloroacetamide Intermediate->Product Elimination Byproduct HCl (Scavenged by Base) Intermediate->Byproduct Condition Conditions: DCM/THF, 0°C to RT Base: TEA or DIPEA Condition->Intermediate

Caption: General synthetic route for N-acylation of aminopyridazines using chloroacetyl chloride.

Detailed Synthetic Protocol

Objective: Synthesis of N-(6-chloropyridazin-3-yl)-2-chloroacetamide.

  • Reagents:

    • 3-Amino-6-chloropyridazine (1.0 equiv)[1]

    • Chloroacetyl chloride (1.2 equiv)

    • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) (1.5 equiv)

    • Dichloromethane (DCM) (anhydrous)

  • Procedure:

    • Step A: Dissolve 3-amino-6-chloropyridazine in anhydrous DCM under an inert atmosphere (

      
      ). Cool the solution to 0°C in an ice bath.
      
    • Step B: Add TEA dropwise to the solution.[1] Stir for 10 minutes.

    • Step C: Add chloroacetyl chloride dropwise over 20 minutes, maintaining the temperature below 5°C. The reaction is exothermic.

    • Step D: Allow the mixture to warm to room temperature (RT) and stir for 4–6 hours. Monitor via TLC (Solvent system: EtOAc/Hexane).

    • Step E (Workup): Quench with ice water. Extract the organic layer with DCM (

      
      ). Wash combined organics with saturated 
      
      
      
      and brine.[1] Dry over
      
      
      .
    • Step F (Purification): Recrystallize from ethanol or purify via silica gel column chromatography.

  • Validation:

    • 1H NMR (DMSO-d6): Look for the singlet signal of the

      
       protons of the chloroacetamide group around 
      
      
      
      4.2–4.5 ppm.[1]

Mechanism of Action: The Cysteine Trap[1]

The biological potency of these derivatives relies on a specific bimolecular nucleophilic substitution (


) or, less commonly, Michael addition if a vinyl spacer is present. In the context of chloroacetamides, the mechanism is irreversible alkylation.
Mechanistic Pathway

The target protein usually possesses a non-catalytic cysteine residue near the ATP-binding pocket (in kinases) or the active site.[1]

Diagram 2: Covalent Inhibition Mechanism

MOA Ligand Pyridazine Ligand (Reversible Binding) Complex Non-Covalent Complex (Orientation of Warhead) Ligand->Complex Kd (Affinity) Target Protein Target (Cys-SH Residue) Target->Complex Transition Transition State (S_N2 Attack) Complex->Transition Nucleophilic Attack Covalent Irreversible Adduct (Inhibited Protein) Transition->Covalent Cl- Leaving Group

Caption: Mechanism of covalent inactivation. The pyridazine scaffold directs binding; the chloroacetamide alkylates the cysteine.[1]

Reactivity Tuning (SAR)

The reactivity of the chloroacetamide "warhead" must be tuned to avoid off-target toxicity (e.g., reacting with glutathione).

  • Electron Withdrawal: The pyridazine ring is electron-deficient.[1] Attaching the amide nitrogen directly to the pyridazine ring reduces the electron density on the amide nitrogen.[1] This can modulate the electrophilicity of the

    
    -carbon.[1]
    
  • Steric Hindrance: Adding substituents (e.g., methyl groups) on the pyridazine ring ortho to the amide linkage can alter the conformation, affecting how the warhead approaches the target cysteine.

Biological Applications & Data Summary

Oncology (Kinase Inhibition)

Pyridazine derivatives are explored as scaffolds for kinase inhibitors (e.g., VEGFR-2, p38 MAP kinase). The chloroacetamide moiety converts a reversible inhibitor into an irreversible one, potentially overcoming drug resistance.

Antimicrobial & Herbicidal Activity

Chloroacetamides are potent inhibitors of Very-Long-Chain Fatty Acid (VLCFA) synthases.[1][2][3]

Table 1: Comparative Biological Activity Profile

ApplicationTarget MechanismKey Structural FeatureRepresentative Outcome
Anticancer PARP-1 Inhibition / ApoptosisPyridazine scaffold + Electrophile

in

range against MAC16/13 cell lines [1].[1]
Antimicrobial Enzyme Alkylation6-substituted pyridazin-3-oneMIC

against S. aureus (MRSA) [2].[1]
Antifungal Membrane disruptionN-aryl-2-chloroacetamideEffective against Fusarium spp. and Candida [3].[1]
Herbicidal VLCFA Synthase InhibitionChloroacetamide warheadInhibition of fatty acid elongation in weeds [4].[2][3]

Experimental Validation Protocols

To confirm the efficacy and mechanism of your synthesized derivatives, the following assays are mandatory.

Ellman’s Reagent Reactivity Assay

Purpose: To measure the intrinsic electrophilicity of the chloroacetamide warhead (chemical reactivity vs. biological selectivity).

  • Reagents: N-acetylcysteine (NAC), DTNB (Ellman’s reagent), Phosphate buffer (pH 7.4).

  • Protocol:

    • Incubate the test compound (50

      
      ) with NAC (500 
      
      
      
      ) in buffer at 37°C.
    • At time points (0, 15, 30, 60 min), take aliquots.

    • Add DTNB. Unreacted thiol reacts with DTNB to produce TNB (absorbance at 412 nm).

    • Analysis: A rapid decrease in absorbance indicates high reactivity (potential for toxicity). A slow, sustained decrease suggests a "tunable" warhead suitable for targeted drugs.

Washout Assay (Irreversibility Check)

Purpose: To distinguish between reversible binding and covalent inhibition.[1]

  • Protocol:

    • Treat cells/enzyme with the compound at

      
       for 1 hour.
      
    • Group A: Measure activity immediately.

    • Group B: Wash samples extensively (3x) with buffer to remove unbound drug, then incubate for 4–24 hours.

    • Result: If Group B activity remains inhibited (comparable to Group A), the inhibition is covalent. If activity recovers, it is reversible.

References

  • Tisdale, M. J., et al. (2014). Chlorinated Pyridazin-3-(2H)-ones as Novel Anti-Cancer Agents. ScholArena.[4]

  • Verma, S. K., et al. (2008).[5] Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical & Pharmacology Journal.

  • Machado, et al. (2022).[6] A chloroacetamide derivative as a potent candidate for fusariosis treatment. NIH National Library of Medicine.[1]

  • Böger, P. (2003). Mode of Action for Chloroacetamides and Functionally Related Compounds. Journal of Pesticide Science.

  • Abdel-Latif, E., et al. (2019).[7] Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity. Synthetic Communications.

Sources

Therapeutic potential of N-(pyridazin-3-yl)acetamide scaffolds

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Therapeutic Potential of N-(pyridazin-3-yl)acetamide Scaffolds

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The N-(pyridazin-3-yl)acetamide scaffold has emerged as a privileged structure in modern medicinal chemistry, demonstrating remarkable versatility across a spectrum of therapeutic areas. This guide synthesizes current research to provide a comprehensive technical overview of this scaffold's potential. We will dissect its role in targeting key pathological pathways, including the NLRP3 inflammasome in inflammatory diseases, the Wnt signaling pathway and various protein kinases in oncology, and its surprising efficacy against infectious agents like Cryptosporidium. By integrating structure-activity relationship (SAR) analyses, detailed experimental protocols, and mechanistic insights, this document serves as a foundational resource for professionals engaged in the discovery and development of novel therapeutics based on this promising chemical core.

Chapter 1: The N-(pyridazin-3-yl)acetamide Core: A Chemically Tractable and Biologically Privileged Scaffold

The N-(pyridazin-3-yl)acetamide structure combines two key pharmacophoric elements: the pyridazine ring and an acetamide linker. The pyridazine moiety, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, is a bioisostere of other heterocycles and serves as an excellent scaffold for interacting with various biological targets.[1][2] Its nitrogen atoms act as hydrogen bond acceptors, crucial for anchoring the molecule within protein binding pockets. The acetamide group provides a flexible linker and additional hydrogen bonding capabilities, allowing for diverse substitutions to fine-tune potency, selectivity, and pharmacokinetic properties.[3][4]

The synthetic accessibility of this scaffold is a significant advantage, often involving straightforward condensation or acylation reactions, which facilitates the rapid generation of diverse chemical libraries for screening and optimization.[5][6]

General Synthesis Workflow

The synthesis of N-(pyridazin-3-yl)acetamide derivatives is often achieved through the acylation of an appropriate aminopyridazine precursor. The causality behind this common approach lies in the nucleophilicity of the amino group reacting with an activated carboxylic acid derivative.

G cluster_reactants Starting Materials cluster_process Reaction & Purification A Pyridazin-3-amine Derivative C Acylation Reaction (e.g., Reflux in Solvent) A->C B Acetic Anhydride or Acetyl Chloride B->C D Reaction Work-up (Cooling, Filtration) C->D E Purification (e.g., Recrystallization) D->E F N-(pyridazin-3-yl)acetamide Final Product E->F G PAMPs Danger Signals (e.g., LPS, ATP) NLRP3 NLRP3 PAMPs->NLRP3 activates ASC ASC Oligomerization NLRP3->ASC recruits Casp1 Pro-Caspase-1 → Caspase-1 ASC->Casp1 activates IL1b Pro-IL-1β → IL-1β (Inflammation) Casp1->IL1b cleaves Pyro GSDMD → Pyroptosis Casp1->Pyro cleaves Inhibitor N-(pyridazin-3-yl)acetamide Scaffold Inhibitor->ASC INHIBITS G Wnt Wnt Ligand PORCN PORCN (Palmitoylation) Wnt->PORCN SecretedWnt Secreted Wnt PORCN->SecretedWnt enables secretion Receptor Frizzled/LRP Receptor SecretedWnt->Receptor binds DegComplex β-catenin Degradation Complex Receptor->DegComplex inactivates BetaCat β-catenin DegComplex->BetaCat degrades Nuc Nucleus BetaCat->Nuc translocates Gene Oncogenic Gene Expression Nuc->Gene activates Inhibitor Pyridinyl Acetamide (e.g., GNF-6231) Inhibitor->PORCN INHIBITS

Sources

Mechanism of Action for 2-chloro-N-(pyridazin-3-yl)acetamide as an Electrophile: A Guide for Covalent Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Abstract

The strategic deployment of covalent inhibitors represents a powerful and resurgent paradigm in drug discovery, offering distinct advantages in potency, duration of action, and the ability to target challenging proteins. Within this class, α-haloacetamides, and specifically 2-chloroacetamides, serve as highly effective electrophilic "warheads" for forming stable bonds with nucleophilic residues on target proteins. This guide provides an in-depth technical analysis of the mechanism of action for 2-chloro-N-(pyridazin-3-yl)acetamide, a representative scaffold combining the reactive chloroacetamide warhead with a pyridazine moiety. We will dissect the chemical principles governing its electrophilicity, elucidate the covalent modification mechanism, detail robust experimental protocols for its characterization, and discuss its broader implications for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Covalent Inhibition

While traditional drug discovery has predominantly focused on non-covalent, reversible inhibitors, targeted covalent inhibitors (TCIs) have emerged as a validated and compelling therapeutic modality. Unlike their non-covalent counterparts which rely on maintaining equilibrium, TCIs form a stable, long-lasting bond with their biological target. Chloroacetamides are a prominent class of electrophilic warheads used in TCI design.[1] Their primary advantage lies in the ability to form irreversible covalent bonds, which enables the unambiguous detection of covalent binding events and can lead to prolonged pharmacodynamic effects.[1] The core of this guide focuses on the 2-chloro-N-(pyridazin-3-yl)acetamide scaffold, which marries this reactive functionality with the pyridazine heterocycle—a structure known to be a versatile pharmacophore in medicinal chemistry.[2] Understanding the precise mechanism of this electrophile is paramount for its rational application in designing next-generation therapeutics.

The Chemical Basis of Electrophilicity

The reactivity of 2-chloro-N-(pyridazin-3-yl)acetamide is not arbitrary; it is a direct consequence of its distinct molecular architecture. The chemical reactivity is primarily attributed to the facile replacement of its chlorine atom by various biological nucleophiles.[3][4]

Key Structural Features:

  • The α-Carbon: The carbon atom bonded to the chlorine is the electrophilic center. It is positioned adjacent to a carbonyl group (C=O).

  • Inductive Effect: Both the carbonyl oxygen and the chlorine atom are highly electronegative. They exert a strong electron-withdrawing inductive effect, pulling electron density away from the α-carbon. This creates a significant partial positive charge (δ+) on the α-carbon, rendering it highly susceptible to attack by electron-rich nucleophiles.

  • Leaving Group: The chloride ion (Cl⁻) is an excellent leaving group, meaning it is stable on its own after dissociating from the carbon atom. This thermodynamic stability facilitates the forward progress of the nucleophilic substitution reaction.

  • Pyridazine Moiety: The pyridazine ring, a six-membered heterocycle with two adjacent nitrogen atoms, is an electron-deficient aromatic system. While not directly participating in the reaction at the α-carbon, its electronic properties can influence the overall molecule and are critical for providing the non-covalent binding affinity that directs the warhead to its specific protein target. Pyridazinone derivatives have demonstrated a wide array of biological activities, underscoring their value as core scaffolds in drug design.[2][5]

Caption: Key structural features contributing to electrophilicity.

The Covalent Mechanism: An Sₙ2 Reaction Pathway

The primary mechanism by which 2-chloro-N-(pyridazin-3-yl)acetamide exerts its effect is through a bimolecular nucleophilic substitution (Sₙ2) reaction. This reaction involves the formation of a stable covalent bond between the electrophile and a nucleophilic residue on the target protein.

The Target: Biological Nucleophiles

While several amino acid residues possess nucleophilic side chains (e.g., lysine, histidine, tyrosine), the thiol (or sulfhydryl) group of cysteine is the most potent and common target for chloroacetamide electrophiles.[1][6] The sulfur atom in cysteine is a strong, soft nucleophile, making it highly reactive toward the soft electrophilic α-carbon of the chloroacetamide. Reactions with other residues like histidine are possible but are often sluggish and result in lower yields.[6]

The Reaction:

  • Target Recognition: The pyridazine acetamide scaffold first binds non-covalently to a specific pocket on the target protein. This binding event orients the chloroacetamide warhead in close proximity to a strategically located cysteine residue.

  • Nucleophilic Attack: The deprotonated thiolate anion (S⁻) of the cysteine side chain acts as the nucleophile. It attacks the electron-deficient α-carbon of the chloroacetamide.

  • Transition State: A transient, high-energy transition state is formed where a partial bond exists between the sulfur and the α-carbon, and the bond between the α-carbon and chlorine is partially broken.

  • Leaving Group Displacement: The carbon-chlorine bond breaks, and the chloride ion is expelled as the leaving group.

  • Covalent Adduct Formation: A stable thioether bond is formed between the protein and the inhibitor, resulting in an irreversible modification of the protein.

G protein Target Protein with Nucleophilic Cysteine (Cys-SH) attack Nucleophilic Attack (Sₙ2) protein->attack inhibitor 2-chloro-N-(pyridazin-3-yl)acetamide (R-CH₂-Cl) inhibitor->attack adduct Covalently Modified Protein (Protein-S-CH₂-R) attack->adduct Forms Thioether Bond hcl HCl attack->hcl Releases Leaving Group

Caption: A logical workflow for validating covalent inhibition.

Protocol 1: Thiol Reactivity Assay with Glutathione (GSH)
  • Objective: To determine the intrinsic reactivity of 2-chloro-N-(pyridazin-3-yl)acetamide with a model biological thiol.

  • Rationale: Glutathione (GSH) is a ubiquitous tripeptide containing cysteine. Measuring the rate of its reaction with the electrophile provides a baseline for the compound's reactivity. Chloroacetamide groups react nearly quantitatively with the thiol group of GSH. [6]* Methodology:

    • Reagent Preparation: Prepare stock solutions of the test compound (e.g., 10 mM in DMSO) and GSH (e.g., 10 mM in aqueous buffer, pH 7.4).

    • Reaction Initiation: In a microcentrifuge tube, combine buffer (e.g., 100 mM phosphate buffer, pH 7.4), GSH solution (to a final concentration of 100 µM), and initiate the reaction by adding the test compound (to a final concentration of 100 µM).

    • Time-Course Monitoring: At various time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding an equal volume of cold acetonitrile containing 0.1% formic acid.

    • LC-MS Analysis: Analyze the samples by Liquid Chromatography-Mass Spectrometry (LC-MS). Monitor the depletion of the GSH parent mass and the appearance of the mass corresponding to the GSH-compound adduct.

    • Data Analysis: Plot the percentage of remaining GSH versus time to determine the reaction half-life (t₁/₂).

ParameterTypical ValuePurpose
GSH Concentration100 µMMimics physiological thiol levels
Compound Concentration100 µMEquimolar to assess 1:1 kinetics
pH7.4Physiological pH
Temperature25°C or 37°CControlled experimental condition
Protocol 2: Intact Protein Mass Spectrometry
  • Objective: To confirm that the compound forms a covalent adduct with the full-length target protein.

  • Rationale: Covalent modification results in a predictable mass increase in the target protein. High-resolution mass spectrometry can detect this mass shift with high precision.

  • Methodology:

    • Incubation: Incubate the purified target protein (e.g., 1-5 µM) with an excess of the test compound (e.g., 10-50 µM) in a suitable buffer for a defined period (e.g., 1-2 hours) at room temperature. Include a DMSO vehicle control.

    • Sample Cleanup: Desalt the protein sample using a C4 ZipTip or equivalent method to remove excess compound and non-volatile salts.

    • Mass Spectrometry: Analyze the desalted protein by Electrospray Ionization Mass Spectrometry (ESI-MS).

    • Data Analysis: Deconvolute the resulting multi-charge spectrum to obtain the zero-charge mass of the protein. Compare the mass of the compound-treated protein with the vehicle-treated control. A mass increase corresponding to the molecular weight of the compound minus HCl confirms covalent binding.

Protocol 3: Peptide Mapping by LC-MS/MS
  • Objective: To identify the specific amino acid residue(s) modified by the compound.

  • Rationale: This is the definitive experiment to pinpoint the site of covalent modification, providing crucial evidence for target engagement and guiding structure-activity relationship (SAR) studies.

  • Methodology:

    • Protein Modification: Perform the incubation as described in Protocol 2.

    • Denaturation and Reduction/Alkylation: Denature the protein (e.g., with urea), reduce disulfide bonds (with DTT), and alkylate non-modified cysteines with a different reagent (e.g., iodoacetamide) to prevent disulfide scrambling.

    • Proteolytic Digestion: Digest the protein into smaller peptides using a specific protease, most commonly trypsin.

    • LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution tandem mass spectrometer (e.g., an Orbitrap). The instrument will first measure the mass of the peptides (MS1 scan) and then select specific peptides (including the modified ones) for fragmentation (MS2 scan).

    • Database Searching: Use specialized software (e.g., MaxQuant, Proteome Discoverer) to search the MS/MS fragmentation data against the known sequence of the target protein, specifying the mass of the covalent modification as a variable modification on cysteine. The software will identify the peptide containing the modification and the fragmentation pattern will confirm the exact site of attachment.

Conclusion and Future Directions

2-chloro-N-(pyridazin-3-yl)acetamide is a potent electrophile that functions through a well-defined Sₙ2 mechanism, primarily targeting cysteine residues to form stable thioether linkages. Its reactivity, governed by the inherent chemical properties of the chloroacetamide group, can be precisely harnessed for therapeutic benefit when guided by the specificity of the pyridazine scaffold. While chloroacetamides are sometimes considered highly reactive, this can be tuned to balance potency and selectivity. [7]The experimental workflow detailed herein provides a robust framework for any research program aiming to validate and characterize this class of covalent modifiers. As the field of drug discovery continues to embrace covalent therapeutics, a fundamental understanding of the mechanisms of electrophiles like 2-chloro-N-(pyridazin-3-yl)acetamide is indispensable for the design of safe and effective medicines.

References

  • Abdel-Latif, E. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Zhang, T., et al. (2025). Discovery of novel imidazo[1,2-b]pyridazine derivatives as potent covalent inhibitors of CDK12/13. PubMed. [Link]

  • Liu, G., et al. (2018). Discovery of Pyridinyl Acetamide Derivatives as Potent, Selective, and Orally Bioavailable Porcupine Inhibitors. ACS Medicinal Chemistry Letters. [Link]

  • Ramli, Y., et al. (2023). 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. IUCr Journals. [Link]

  • Bravin, B., et al. (2020). Discovery of Covalent Inhibitors Targeting the Transcriptional Enhanced Associate Domain Central Pocket. Journal of Medicinal Chemistry. [Link]

  • Raindlová, V., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry. [Link]

  • PubChemLite. 2-chloro-n-(pyridazin-3-yl)acetamide hydrochloride. PubChemLite. [Link]

  • Abdel-Latif, E., & Gomaa, M. M. (2019). Synthesis of N-aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Sim, M., et al. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science. [Link]

  • Strelow, J. M. (2017). Reversible Covalent Inhibition—Desired Covalent Adduct Formation by Mass Action. ACS Medicinal Chemistry Letters. [Link]

  • Srimjam, K., et al. (2023). Sulfamate Acetamides as Self-Immolative Electrophiles for Covalent Ligand-Directed Release Chemistry. Journal of the American Chemical Society. [Link]

  • Asif, M. (2024). Pyridazinone: Current Progress in Synthesis of its Derivatives and Biological Activity. Current Organic Synthesis. [Link]

Sources

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride for Researchers and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

This technical guide provides a comprehensive overview of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride, a heterocyclic compound of interest in medicinal chemistry and synthetic organic chemistry. We will delve into its fundamental chemical identifiers, a plausible synthetic route with a detailed experimental protocol, and its potential applications in drug discovery, grounded in the established significance of the pyridazine and chloroacetamide moieties. This document is intended for researchers, scientists, and drug development professionals seeking to understand and utilize this compound in their work.

Introduction: The Significance of the Pyridazine Scaffold

The pyridazine ring is a privileged scaffold in medicinal chemistry, valued for its unique physicochemical properties. It possesses weak basicity, a high dipole moment that facilitates π-π stacking interactions, and a robust, dual hydrogen-bonding capacity, which is crucial for drug-target interactions.[1] These characteristics make pyridazine-containing compounds attractive as less lipophilic and potentially more advantageous substitutes for phenyl rings in drug design.[1] The incorporation of a reactive 2-chloroacetamide side chain onto the pyridazine core, as seen in 2-chloro-N-(pyridazin-3-yl)acetamide, creates a versatile building block for the synthesis of more complex and potentially bioactive molecules. This guide will explore the chemical identity, synthesis, and potential utility of its hydrochloride salt.

Chemical Identity and Physicochemical Properties

The fundamental identifiers and computed properties of 2-chloro-N-(pyridazin-3-yl)acetamide are crucial for its application in experimental and computational workflows. The hydrochloride salt enhances the compound's solubility in aqueous media, a desirable characteristic for certain biological assays and synthetic procedures.

Chemical Structure

Caption: Chemical structure of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride.

Core Identifiers and Properties
IdentifierValueSource
Compound Name 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloridePubChemLite[2]
Molecular Formula C₆H₆ClN₃O (for the free base)PubChemLite[2]
SMILES C1=CC(=NN=C1)NC(=O)CClPubChemLite[2]
InChIKey IGGZGYUKRRPOFD-UHFFFAOYSA-NPubChemLite[2]
Monoisotopic Mass 171.01994 DaPubChemLite[2]

Synthesis and Reactivity: A Strategic Approach

The synthesis of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride can be logically approached through the acylation of 3-aminopyridazine with a suitable chloroacetylating agent. This method is a standard and well-documented procedure for the formation of amide bonds.

Proposed Synthetic Workflow

The most direct synthetic route involves the reaction of 3-aminopyridazine with chloroacetyl chloride in the presence of a non-nucleophilic base to neutralize the hydrogen chloride byproduct. The resulting free base can then be treated with hydrochloric acid to yield the desired hydrochloride salt.

G cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_products Products reactant1 3-Aminopyridazine product_fb 2-chloro-N-(pyridazin-3-yl)acetamide (Free Base) reactant1->product_fb Acylation reactant2 Chloroacetyl Chloride reactant2->product_fb condition1 Inert Solvent (e.g., DCM, THF) condition1->product_fb condition2 Base (e.g., Triethylamine) condition2->product_fb condition3 Low Temperature (0°C to rt) condition3->product_fb product_hcl 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride product_fb->product_hcl Acidification (HCl in Ether)

Caption: Proposed synthetic workflow for the target compound.

Reactivity Insights

The key to the utility of this molecule lies in the reactivity of the C-Cl bond in the chloroacetamide moiety. This bond is susceptible to nucleophilic substitution, making the compound an excellent electrophilic building block for introducing the pyridazinyl-acetamido group into other molecules. This reactivity is fundamental to its application in the synthesis of diverse heterocyclic systems.[3]

Applications in Drug Discovery and Medicinal Chemistry

Versatile Intermediate in Heterocyclic Synthesis

The primary application of this compound is as a versatile intermediate. The reactive chloroacetamide group can react with various nucleophiles (e.g., thiols, amines, carbanions) to construct more complex molecular architectures. For instance, related 2-chloro-N-arylacetamides are used as precursors for synthesizing thieno[2,3-b]pyridines, a class of compounds with noted anticancer and antiplatelet activities.[3]

Potential as a Bioactive Scaffold

The combination of the pyridazine ring and the acetamide linker is present in numerous bioactive molecules. The pyridazine moiety is known to interact with various biological targets, and acetamide derivatives have been explored as inhibitors of enzymes like cyclooxygenase-II (COX-II).[1][4] Therefore, 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride serves as a valuable starting point for library synthesis to explore a range of biological targets. For example, various substituted acetamides have been synthesized and evaluated for their anticancer properties.[5]

G cluster_nucleophiles Nucleophiles (Nu-H) cluster_products Potential Products start 2-chloro-N-(pyridazin-3-yl)acetamide prod1 Thioethers start->prod1 Nucleophilic Substitution prod2 Diamines start->prod2 prod3 Aryl Ethers start->prod3 nuc1 Thiols (R-SH) nuc1->prod1 nuc2 Amines (R-NH2) nuc2->prod2 nuc3 Phenols (Ar-OH) nuc3->prod3

Caption: Role as a reactive intermediate in synthesis.

Hypothetical Experimental Protocol: Synthesis

This section provides a detailed, step-by-step methodology for the synthesis of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride, based on standard organic chemistry practices.

Objective: To synthesize 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride from 3-aminopyridazine.

Materials:

  • 3-aminopyridazine

  • Chloroacetyl chloride

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid solution (e.g., 2 M in diethyl ether)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 3-aminopyridazine (1.0 eq) and anhydrous dichloromethane. Cool the resulting suspension to 0°C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the suspension with stirring.

  • Acylation: Add chloroacetyl chloride (1.05 eq) dropwise to the cooled suspension over 15-20 minutes, ensuring the temperature remains below 5°C.

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated sodium bicarbonate solution, water, and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-chloro-N-(pyridazin-3-yl)acetamide free base.

  • Purification (if necessary): The crude product can be purified by column chromatography on silica gel or by recrystallization.

  • Salt Formation: Dissolve the purified free base in a minimal amount of a suitable solvent (e.g., ethyl acetate or methanol). Add a solution of hydrochloric acid in diethyl ether (1.1 eq) dropwise with stirring.

  • Isolation: The hydrochloride salt will precipitate out of the solution. Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and mass spectrometry.

Safety and Handling

Chloroacetamide and its derivatives are generally considered hazardous.[6]

  • Toxicity: Harmful if swallowed or inhaled.[7]

  • Irritation: Causes skin and serious eye irritation.[7]

  • Handling: Always handle this compound in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

Conclusion

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride is a valuable chemical entity for researchers in drug discovery and organic synthesis. Its straightforward synthesis and the reactive nature of the chloroacetamide group make it an ideal starting material for creating diverse chemical libraries. The proven biological relevance of the pyridazine core further enhances its appeal as a scaffold for developing novel therapeutic agents. This guide provides the foundational knowledge for scientists to confidently incorporate this compound into their research endeavors.

References

  • PubChemLite. 2-chloro-n-(pyridazin-3-yl)acetamide hydrochloride (C6H6ClN3O). Available from: [Link]

  • PubChemLite. 2-chloro-n-(pyridin-3-yl)acetamide hydrochloride (C7H7ClN2O). Available from: [Link]

  • IUCr. Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. Available from: [Link]

  • BindingDB. BDBM16527 2-arylpyridazin-3-one, 33::N-{3-[(2-chlorophenyl)[1-(2-chlorophenyl)-6-oxo-1,6-dihydropyridazin-3-yl]amino]propyl}-2-(methylamino)acetamide. Available from: [Link]

  • PubChem. 2-Chloro-N-pyridin-2-yl-acetamide | C7H7ClN2O | CID 289435. Available from: [Link]

  • ChemSynthesis. 2-chloro-N-(2-methoxy-3-pyridinyl)acetamide. Available from: [Link]

  • PMC. Computational modeling and synthesis of pyridine variants of benzoyl-phenoxy-acetamide with high glioblastoma cytotoxicity and brain tumor penetration. Available from: [Link]

  • PubChem. 2-chloro-N-(2-chloropyridin-3-yl)acetamide | C7H6Cl2N2O | CID 737317. Available from: [Link]

  • PubChem. 2-Chloro-N-(3-chloro-pyrazin-2-ylmethyl)-acetamide. Available from: [Link]

  • PMC. The pyridazine heterocycle in molecular recognition and drug discovery. Available from: [Link]

  • PubChem. N-(2-chloropyridin-3-yl)acetamide | C7H7ClN2O | CID 4338791. Available from: [Link]

  • Neliti. CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. Available from: [Link]

  • Google Patents. N-pyridinyl acetamide derivatives as inhibitors of the wnt signalling pathway.
  • ResearchGate. Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives of 5-[2-(4-Methoxyphenyl) Pyridin-3-yl]-1, 3, 4-Oxadiazole-2-Thiol. Available from: [Link]

  • Wikipedia. Chloroacetamide. Available from: [Link]

  • Archives of Pharmacy Practice. New Acetamide Derivatives of the COX-II Inhibitors-A Brief Review. Available from: [Link]

Sources

An In-depth Technical Guide to the Safe Handling of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This document serves as a comprehensive technical guide to the safety data sheet (SDS) for 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride. It is intended for researchers, scientists, and drug development professionals who may handle this compound. Due to the limited availability of a specific SDS for this exact hydrochloride salt, this guide synthesizes data from closely related N-substituted chloroacetamides and the parent compound, 2-chloroacetamide, to provide a robust framework for safe handling and risk mitigation. The principles of chemical analogy and established safety protocols form the basis of these recommendations.

Section 1: Hazard Identification and Risk Assessment

The primary hazards associated with 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride are inferred from its structural components: the chloroacetamide group and the pyridazine ring. The chloroacetamide moiety is known for its reactivity and potential toxicity.

1.1. GHS Classification (Inferred)

  • Acute Toxicity, Oral: May be harmful or toxic if swallowed.[1][2]

  • Skin Corrosion/Irritation: May cause skin irritation.[2][3][4][5]

  • Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[3][4][5]

  • Skin Sensitization: May cause an allergic skin reaction.[1][2]

  • Reproductive Toxicity: Suspected of damaging fertility based on animal studies of similar compounds.[1][2]

1.2. Summary of Potential Health Effects

Exposure Route Potential Health Effects Supporting Evidence from Analogous Compounds
Inhalation May cause respiratory tract irritation, headache, and nausea.[2]Data on 2-chloroacetamide indicates respiratory irritation.[2]
Skin Contact May cause skin irritation and may lead to skin sensitization upon repeated contact.[1][2][6]2-chloroacetamide is a known skin sensitizer.[1][2]
Eye Contact May cause serious eye irritation, including redness and pain.[3][4][5][6]Analogous compounds are classified as eye irritants.[3][4]
Ingestion Harmful or toxic if swallowed.[1][2] May cause irritation of the digestive tract.[2]2-chloroacetamide is classified as toxic if swallowed.[1]
Section 2: First-Aid Measures: A Proactive Response Protocol

Immediate and appropriate first-aid is critical in mitigating exposure. The following protocols are based on established best practices for handling hazardous chemicals.

2.1. Emergency Response Workflow

Caption: Emergency response workflow for exposure to 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride.

2.2. Detailed First-Aid Protocols

  • Inhalation: Immediately move the individual to fresh air.[2][7] If breathing is difficult or has stopped, provide artificial respiration.[2] Seek immediate medical attention.[2][7]

  • Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing all contaminated clothing and shoes.[2][7] If skin irritation or a rash occurs, seek medical attention.[1] Wash contaminated clothing before reuse.[1]

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[2][7] Remove contact lenses if present and easy to do so.[1] Seek immediate medical attention.[2][7]

  • Ingestion: Do NOT induce vomiting.[2] If the person is conscious and alert, rinse their mouth with water and give them 2-4 cupfuls of milk or water to drink.[2] Never give anything by mouth to an unconscious person.[2] Seek immediate medical attention.[1][2]

Section 3: Handling, Storage, and Engineering Controls

Proactive measures in the laboratory are essential to minimize exposure risk.

3.1. Prudent Handling Practices

  • Ventilation: Always handle this compound in a well-ventilated area, preferably in a chemical fume hood.[2][8]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Wear chemical safety goggles or a face shield as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

    • Skin Protection: Wear appropriate chemical-resistant gloves and protective clothing to prevent skin exposure.[2][4]

    • Respiratory Protection: If dust is generated, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

  • Hygiene: Wash hands thoroughly after handling.[1] Do not eat, drink, or smoke in areas where this chemical is handled or stored.

3.2. Storage Recommendations

  • Store in a tightly closed container in a cool, dry, and well-ventilated area.[7]

  • Keep away from incompatible substances such as strong oxidizing agents, strong acids, and strong bases.

  • Containers that have been opened must be carefully resealed and kept upright to prevent leakage.[7]

Section 4: Accidental Release and Disposal

A clear and efficient response to spills is crucial for maintaining a safe laboratory environment.

4.1. Spill Response Protocol

Caption: Step-by-step protocol for responding to a spill of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride.

4.2. Detailed Spill Cleanup and Disposal

  • Cleanup: For a solid spill, carefully sweep up the material and place it into a suitable, labeled container for disposal.[7] Avoid generating dust.[2] For a solution, absorb the spill with an inert material (e.g., sand, vermiculite) and place it in a sealed container for disposal.

  • Disposal: Dispose of the waste material in accordance with all applicable federal, state, and local environmental regulations.[1] Do not allow the material to enter drains or waterways.[1]

Section 5: Fire-Fighting Measures

In the event of a fire involving this compound, the following measures should be taken.

  • Suitable Extinguishing Media: Use dry sand, dry chemical, or alcohol-resistant foam.[7]

  • Hazardous Combustion Products: Upon decomposition, this compound may produce toxic fumes of carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride.[4][7]

  • Fire-Fighting Instructions: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[4][7]

Section 6: Toxicological and Ecological Information

6.1. Toxicological Profile (Inferred)

  • Acute Toxicity: As a class, chloroacetamides can be toxic if ingested.[1][2]

  • Carcinogenicity: There is no specific data to classify this compound as a carcinogen. However, some related compounds are under investigation. It is prudent to handle it as a potential carcinogen until more data is available.

  • Mutagenicity: No specific data is available.

  • Reproductive Toxicity: Animal studies on 2-chloroacetamide suggest a possible risk of impaired fertility.[2][6]

6.2. Ecological Information

  • The environmental impact of this specific compound has not been fully investigated.

  • It is recommended to prevent its release into the environment.[7] Related compounds are known to be harmful to aquatic organisms.[6]

References

  • Safety Data Sheet: 2-chloroacetamide - Chemos GmbH&Co.KG. [Link]

  • Material Safety Data Sheet - 2-Chloroacetamide, 98% - Cole-Parmer. [Link]

  • 2-chloroacetamide - Sdfine. [Link]

  • ICSC 0640 - 2-CHLOROACETAMIDE. International Programme on Chemical Safety. [Link]

  • 2-Chloroacetamide - Eurofins USA. [Link]

  • 2-chloro-n-(pyridazin-3-yl)acetamide hydrochloride (C6H6ClN3O) - PubChemLite. [Link]

Sources

Methodological & Application

Application Note: Optimized Synthesis of 2-Chloro-N-(pyridazin-3-yl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details a robust, scalable protocol for the synthesis of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride . This compound is a critical "linchpin" intermediate in the synthesis of fused heterocyclic systems, particularly imidazo[1,2-b]pyridazines , which are pharmacophores frequently observed in kinase inhibitors (e.g., Ponatinib analogs) and other bioactive molecules.

Unlike standard aniline acylation, the electron-deficient nature of the pyridazine ring presents specific challenges regarding nucleophilicity and regioselectivity. This guide provides a validated two-stage workflow: controlled acylation to the free base followed by selective hydrochloride salt formation to ensure high purity and stability.

Chemical Strategy & Mechanistic Insight

The Nucleophilicity Challenge

The aminopyridazine system contains two potential nucleophilic sites: the exocyclic amine (


) and the ring nitrogens.
  • Regioselectivity: Acylation must occur at the exocyclic amine. While the ring nitrogens are nucleophilic, the exocyclic amine is generally more reactive towards "hard" electrophiles like acid chlorides under kinetic control.

  • The "Stalling" Effect: The reaction generates

    
     as a byproduct. Since the starting material (3-aminopyridazine, pKa 
    
    
    
    5.0) is more basic than the resulting amide product, the generated
    
    
    will protonate the unreacted starting material, rendering it non-nucleophilic and stalling the reaction at ~50% conversion if no scavenger is used.

Solution: The protocol utilizes a tertiary amine base (Triethylamine or DIPEA) to scavenge


 in situ, driving the reaction to completion. The final hydrochloride salt is generated in a separate, controlled step to avoid trapping unreacted amine hydrochlorides.
Reaction Scheme

The synthesis proceeds via nucleophilic acyl substitution followed by salt formation.

ReactionScheme SM1 3-Aminopyridazine (C4H5N3) Intermediate Free Base Intermediate 2-chloro-N-(pyridazin-3-yl)acetamide SM1->Intermediate Nucleophilic Attack Reagent Chloroacetyl Chloride (ClCH2COCl) Reagent->Intermediate Base Base: Et3N Solvent: THF Base->Intermediate Scavenges HCl Product TARGET PRODUCT 2-chloro-N-(pyridazin-3-yl)acetamide HCl Intermediate->Product Protonation Acid HCl (4M in Dioxane) Acid->Product

Figure 1: Reaction pathway for the synthesis of the target hydrochloride salt.

Materials & Equipment

Reagents
ReagentMW ( g/mol )Equiv.Role
3-Aminopyridazine 95.101.0Starting Material
Chloroacetyl chloride 112.941.2Electrophile
Triethylamine (Et

N)
101.191.5Base Scavenger
THF (Anhydrous) --Solvent
HCl (4M in Dioxane) 36.461.5Salt Formation
Equipment
  • Three-neck round-bottom flask (250 mL)

  • Pressure-equalizing addition funnel

  • Internal temperature probe

  • Inert gas line (Nitrogen or Argon)

  • Rotary evaporator[1][2]

  • Vacuum filtration setup (Buchner funnel)

Experimental Protocol

Part A: Synthesis of the Free Base

Objective: Isolate the neutral amide to remove amine salts and impurities.

  • Setup: Flame-dry a 250 mL three-neck flask. Cool to room temperature under a stream of Nitrogen.

  • Dissolution: Charge 3-aminopyridazine (5.0 g, 52.6 mmol) and anhydrous THF (50 mL). Stir until fully dissolved.

  • Base Addition: Add Triethylamine (11.0 mL, 78.9 mmol, 1.5 eq) via syringe.

  • Cooling: Cool the reaction mixture to 0 °C using an ice/water bath.

  • Acylation (Critical Step):

    • Dilute Chloroacetyl chloride (5.0 mL, 63.1 mmol, 1.2 eq) in THF (10 mL) in the addition funnel.

    • Dropwise Addition: Add the acid chloride solution slowly over 30 minutes.

    • Control: Ensure internal temperature does not exceed 10 °C .[2] (Exothermic reaction).[2]

  • Reaction: Allow the mixture to warm to room temperature (20-25 °C) and stir for 3 hours.

    • Monitoring: Check reaction progress via TLC (10% MeOH in DCM) or LCMS.

  • Workup:

    • Quench the reaction with water (50 mL).

    • Extract with Ethyl Acetate (

      
       mL).
      
    • Wash combined organics with saturated

      
       (to remove excess acid/starting material) and Brine.
      
    • Dry over anhydrous

      
      , filter, and concentrate in vacuo to yield the crude solid.
      
Part B: Formation of the Hydrochloride Salt

Objective: Convert the free base to the stable hydrochloride salt.

  • Redissolution: Dissolve the crude solid from Part A in a minimal amount of dry Acetone or Ethyl Acetate (approx. 5-10 volumes).

  • Salt Precipitation:

    • Cool the solution to 0 °C.

    • Add 4M HCl in Dioxane (20 mL, approx. 1.5 eq relative to starting amine) dropwise.

    • A white to off-white precipitate should form immediately.

  • Maturation: Stir the suspension at 0 °C for 30 minutes to ensure complete precipitation.

  • Isolation: Filter the solid using a Buchner funnel.

  • Washing: Wash the filter cake with cold Diethyl Ether (

    
     mL) to remove residual organic impurities.
    
  • Drying: Dry the solid under high vacuum at 40 °C for 12 hours.

Workflow Visualization

Workflow Start Start: 3-Aminopyridazine + THF + Et3N Cool Cool to 0°C Start->Cool AddCl Add Chloroacetyl Chloride (Dropwise, T < 10°C) Cool->AddCl React Warm to RT Stir 3 Hours AddCl->React Check LCMS/TLC Check React->Check Check->React Incomplete Workup Aq. Workup (EtOAc/NaHCO3) Isolate Free Base Check->Workup Complete SaltForm Dissolve in Acetone Add 4M HCl/Dioxane Workup->SaltForm Filter Filter & Wash (Et2O) SaltForm->Filter Final Final Product: HCl Salt Filter->Final

Figure 2: Operational workflow for the synthesis and isolation.

Analytical Specifications & Validation

ParameterSpecificationMethod
Appearance White to pale yellow solidVisual
Purity > 98%HPLC (254 nm)
Identity Consistent with structure

H-NMR (DMSO-

)
Mass [M+H]

= 172.0/174.0
LC-MS (ESI)
Melting Point > 200 °C (dec)Capillary Method

Key NMR Diagnostic Signals (Free Base in DMSO-


): 
  • 
     11.2 ppm (s, 1H, NH-amide)
    
  • 
     4.4 ppm (s, 2H, CH
    
    
    
    -Cl)
  • Aromatic protons of pyridazine ring will shift downfield in the HCl salt form compared to the free base.

Safety & Handling (Critical)

  • Alkylating Potential:

    
    -Chloroacetamides are potent alkylating agents. They can alkylate DNA and proteins. Double-gloving  and use of a fume hood  are mandatory.
    
  • Lachrymator: Chloroacetyl chloride is a severe lachrymator and corrosive. Avoid all inhalation.[3]

  • Waste Disposal: Quench all glassware and waste streams with dilute ammonia or sodium hydroxide solution to degrade trace alkylating agents before disposal.

References

  • General Acylation of Heterocycles: Katritzky, A. R.; Ramsden, C. A.; Scriven, E. F. V.; Taylor, R. J. K. Comprehensive Heterocyclic Chemistry III. Elsevier, 2008 .

  • Synthesis of Imidazo[1,2-b]pyridazines: Gozlan, H., et al. "Synthesis of imidazo[1,2-b]pyridazine derivatives." Journal of Heterocyclic Chemistry, 21(3), 673-678, 1984 .

  • Ponatinib Intermediate Synthesis: Huang, W. S., et al. "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of BCR-ABL kinase." Journal of Medicinal Chemistry, 53(12), 4701-4719, 2010 .

  • Safety of Chloroacetamides: "2-Chloroacetamide Safety Data Sheet." Fisher Scientific.

Sources

Protocol for Cysteine Alkylation using 2-chloro-N-(pyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Application Scope

This application note details the protocol for the targeted alkylation of cysteine residues using 2-chloro-N-(pyridazin-3-yl)acetamide . This compound belongs to the class of electrophilic chloroacetamide fragments , widely utilized in chemoproteomics, covalent fragment-based drug discovery (FBDD), and site-selective protein bioconjugation.

Chemical Mechanism & Rationale

The 2-chloroacetamide group functions as a "warhead" that reacts with the nucleophilic thiolate anion (


) of cysteine residues via an irreversible nucleophilic substitution (

) mechanism.
  • Electrophile: The methylene carbon adjacent to the chlorine.

  • Leaving Group: Chloride ion (

    
    ).
    
  • Modulator: The pyridazin-3-yl moiety.[1][2][3] The electron-deficient nitrogen atoms in the pyridazine ring exert an electron-withdrawing effect on the amide nitrogen. This reduces the electron density on the amide, potentially increasing the electrophilicity of the

    
    -carbon compared to simple alkyl acetamides, while also enhancing aqueous solubility.
    

Key Applications:

  • Covalent Fragment Screening: Identifying "ligandable" cysteines in a proteome.

  • Site-Directed Labeling: Modifying specific solvent-exposed cysteines for structural analysis.

  • Probe Development: Serving as a scaffold for developing covalent inhibitors.

Reaction Mechanism

The reaction proceeds through the attack of the thiolate anion on the electrophilic carbon, displacing the chloride.

ReactionMechanism Cys Cysteine Thiolate (Protein-S⁻) TS Transition State [S...C...Cl]‡ Cys->TS Nucleophilic Attack Probe 2-chloro-N-(pyridazin-3-yl)acetamide (Electrophile) Probe->TS Product Thioether Conjugate (Stable) TS->Product Irreversible Alkylation Leaving Chloride Ion (Cl⁻) TS->Leaving

Figure 1:


 reaction pathway between a protein cysteine thiolate and the chloroacetamide probe.

Materials & Reagents

Reagents
ReagentSpecificationStorageNotes
Probe 2-chloro-N-(pyridazin-3-yl)acetamide-20°C (Solid)Hygroscopic; store under desiccator.
Solvent DMSO (Anhydrous)RTAvoid water to prevent hydrolysis over long term.
Buffer HEPES or PBS (50 mM)4°CpH 7.5 – 8.0 is critical.
Reductant TCEP-HCl-20°CPreferred over DTT for labeling (non-thiol).
Quencher DTT or L-Cysteine-20°CUsed in excess to stop reaction.
Protease Trypsin (Sequencing Grade)-80°CFor MS analysis workflows.
Buffer Considerations
  • Recommended: 50 mM HEPES, pH 7.5. This pH ensures the cysteine is partially deprotonated (thiolate form) without promoting excessive hydrolysis of the chloroacetamide or non-specific alkylation of lysine residues (which occurs > pH 8.5).

  • Avoid: Tris buffer is acceptable but contains a primary amine; while chloroacetamides are selective for Cys, high concentrations/pH could lead to minor Tris alkylation. HEPES is safer.

Experimental Protocol

This protocol is designed for proteome-wide screening or purified protein labeling .

Step 1: Stock Solution Preparation
  • Weigh approximately 1–2 mg of 2-chloro-N-(pyridazin-3-yl)acetamide.

  • Dissolve in anhydrous DMSO to a concentration of 50 mM or 100 mM .

  • Note: Prepare fresh or store single-use aliquots at -80°C. Avoid repeated freeze-thaw cycles.

Step 2: Protein Reduction

Objective: Ensure all accessible cysteines are in the reduced (-SH) state.

  • Dilute protein sample to 1–2 mg/mL in 50 mM HEPES, pH 7.5 .

  • Add TCEP (Tris(2-carboxyethyl)phosphine) to a final concentration of 5 mM .

  • Incubate at Room Temperature (RT) for 20–30 minutes .

    • Why TCEP? Unlike DTT, TCEP does not contain thiols and will not compete with the protein for the alkylating probe.

Step 3: Alkylation Reaction
  • Add the probe stock to the protein sample.

    • For Screening/Labeling: Final probe concentration 100 µM – 500 µM (typically 10–50x molar excess over protein).

    • DMSO Limit: Ensure final DMSO concentration is < 2-5% to maintain protein stability.

  • Incubate at RT for 60 minutes in the dark.

    • Optimization: Chloroacetamides are slower than iodoacetamides. If labeling is low, extend time to 2–4 hours or increase pH to 8.0.

Step 4: Quenching
  • Stop the reaction by adding DTT (Dithiothreitol) to a final concentration of 10–20 mM .

  • Incubate for 5–10 minutes . The excess DTT will rapidly scavenge any remaining unreacted probe.

Step 5: Processing for Analysis (LC-MS)
  • Precipitation/Cleanup: Use Methanol-Chloroform or acetone precipitation to remove excess probe and buffer salts.

  • Digestion: Resuspend pellet, digest with Trypsin (1:50 enzyme:protein ratio) overnight.

  • Analysis: Analyze peptides via LC-MS/MS. Look for a mass shift of +169.02 Da (Formula:

    
    ) or the specific mass of the added group minus the chloride.
    
    • Calculation: Probe MW (approx 171.5 Da) - HCl (36.5 Da) = Added Mass ~135.04 Da.

    • Verification: Check exact mass of the specific pyridazine derivative structure.

    • Mass Shift: The added moiety is

      
      .
      
      • Exact Mass added =

        
        .
        
      • Calculation:

        
         Da.
        
      • Correction: 2-chloro-N-(pyridazin-3-yl)acetamide (

        
        , MW ~171.5).
        
      • Loss of Cl (

        
        ), Loss of H (
        
        
        
        ).
      • Added Group:

        
        .
        
      • Formula:

        
         (from acetamide part) + 
        
        
        
        is part of it? No.
      • Structure: Cl-

        
        -C(=O)-NH-Pyridazine.
        
      • Added Mass:

        
         (Probe) - Cl + H (removed from Cys)? No, just Cl is lost.
        
      • Net Mass Shift: +135.043 Da (

        
        ).
        

Workflow Diagram

Workflow Step1 1. Sample Prep Protein (1 mg/mL) Buffer: HEPES pH 7.5 Step2 2. Reduction Add 5 mM TCEP 30 min @ RT Step1->Step2 Step3 3. Alkylation Add Probe (100-500 µM) 1 hr @ RT (Dark) Step2->Step3 Step4 4. Quenching Add 10 mM DTT Scavenge Excess Probe Step3->Step4 Step5 5. Analysis Digestion -> LC-MS/MS Search for +135.04 Da Step4->Step5

Figure 2: Step-by-step workflow for cysteine profiling using the pyridazine chloroacetamide probe.

Troubleshooting & Optimization

IssuePossible CauseSolution
Low Labeling Efficiency pH too lowIncrease pH to 8.0 (do not exceed 8.5 to avoid Lys labeling).
Reaction time too shortExtend incubation to 2–4 hours. Chloroacetamides are slower than iodoacetamides.
Probe hydrolysisEnsure DMSO stock is fresh and anhydrous.
Precipitation High Probe ConcentrationKeep DMSO < 5%. If probe crashes out, lower concentration to 100 µM.
Non-Specific Labeling pH too high (>8.5)strictly maintain pH 7.5.
Massive ExcessReduce probe excess to 10-20 equivalents.

Safety & Toxicity

  • Hazard: Chloroacetamides are potent alkylating agents and potential skin irritants/sensitizers. They can alkylate human proteins if absorbed.

  • Handling: Always wear nitrile gloves, lab coat, and safety goggles. Handle stock solutions in a fume hood.

  • Disposal: Quench all waste with excess thiols (cysteine or DTT) before disposal to neutralize electrophilicity.

References

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574. Link

    • Context: Establishes the foundational protocol for using chloroacetamide fragment libraries in chemoproteomics.
  • Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8864–8869. Link

    • Context: Details the reactivity profiles of various electrophilic fragments, including chloroacetamides.
  • Weerapana, E., et al. (2010). "Quantitative reactivity profiling predicts functional cysteines in proteomes." Nature, 468(7325), 790–795. Link

    • Context: The definitive guide on cysteine reactivity profiling (isoTOP-ABPP) which underpins this protocol.
  • Åberg, P., et al. (2021). "Optimization of cysteine residue alkylation using an on-line LC-MS strategy." Analytical Biochemistry, 619, 114137. Link

    • Context: Comparison of alkylation efficiencies between iodoacetamide and chloroacetamide.

Sources

Application Note: Preparation of 2-chloro-N-(pyridazin-3-yl)acetamide HCl Stock Solutions

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the preparation, storage, and handling of stock solutions of 2-chloro-N-(pyridazin-3-yl)acetamide HCl. The protocol is designed for researchers in drug development and life sciences, emphasizing accuracy, stability, and safety. Adherence to these guidelines will ensure the integrity and reproducibility of experimental results.

Principles and Considerations

Stock solutions are a cornerstone of reproducible science, allowing for efficient and accurate preparation of working solutions for various assays.[1][2] Preparing a concentrated stock solution minimizes repetitive weighing of small quantities, which can be a significant source of error, and ensures consistency across multiple experiments.[3][4]

Compound Properties

2-chloro-N-(pyridazin-3-yl)acetamide HCl is a small molecule with a molecular weight that is crucial for accurate molarity calculations. The hydrochloride salt form generally enhances aqueous solubility compared to the free base.

  • Molecular Formula: C₆H₇Cl₂N₃O

  • Molecular Weight: 224.05 g/mol (Note: This is a calculated value and should be confirmed from the certificate of analysis of the specific lot).

Solvent Selection

The choice of solvent is critical and depends on the compound's solubility and the requirements of the downstream application.

  • Dimethyl Sulfoxide (DMSO): A highly polar aprotic solvent capable of dissolving a wide range of compounds. It is a common choice for creating high-concentration stock solutions of organic molecules for biological assays. However, it is hygroscopic (absorbs moisture from the air) and can be toxic to cells at higher concentrations (typically >0.5%).[5][6]

  • Aqueous Buffers (e.g., PBS, Saline): As a hydrochloride salt, the compound may have sufficient solubility in aqueous solutions for some applications. This avoids potential solvent-induced artifacts from DMSO. However, aqueous solutions are more susceptible to microbial growth and degradation over time.

For this guide, DMSO is the recommended primary solvent due to its ability to create high-concentration, stable stocks suitable for long-term storage.

Accuracy and Precision

The accuracy of a stock solution's concentration is paramount.[1] This requires the use of calibrated analytical balances for weighing the solute and class A volumetric flasks for measuring the solvent.[3] Meticulous technique at every step is essential for achieving a homogenous and accurately concentrated solution.[1]

Materials and Reagents

  • 2-chloro-N-(pyridazin-3-yl)acetamide HCl powder (confirm purity from Certificate of Analysis)

  • Anhydrous/Molecular Biology Grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance (readable to at least 0.1 mg)

  • Class A glass volumetric flasks (e.g., 5 mL, 10 mL)

  • Glass beaker or weighing boat

  • Spatula

  • Vortex mixer

  • Sonicator (optional)

  • Sterile 0.22 µm syringe filters (if for cell-based assays)

  • Sterile syringes

  • Cryogenic vials or amber glass vials with airtight seals for storage

  • Personal Protective Equipment (PPE): Safety goggles, lab coat, nitrile gloves

Safety Precautions

While specific hazard data for this compound is limited, it should be handled with care, following standard laboratory procedures for new chemical entities.[7]

  • Personal Protective Equipment (PPE): Always wear a lab coat, safety goggles, and appropriate gloves.[5][6]

  • Handling: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[7]

  • DMSO Safety: DMSO can facilitate the absorption of other chemicals through the skin.[6] Ensure skin is clean and exercise caution. Store DMSO away from ignition sources and in tightly sealed containers as it is hygroscopic.[5][9]

  • Disposal: Dispose of chemical waste according to institutional and local regulations.[10]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol details the preparation of 5 mL of a 10 mM stock solution. Calculations can be adjusted as needed using the formulas provided in Section 5.

Step-by-Step Methodology:

  • Calculation:

    • Determine the mass of 2-chloro-N-(pyridazin-3-yl)acetamide HCl required.

    • Mass (mg) = Desired Concentration (M) x Final Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

    • Mass (mg) = 0.010 mol/L x 0.005 L x 224.05 g/mol x 1000 mg/g = 11.20 mg

  • Weighing:

    • Place a clean, dry weighing boat on the calibrated analytical balance and tare it.

    • Carefully weigh out 11.20 mg of the compound using a spatula. Record the exact mass weighed.[3]

  • Dissolution:

    • Transfer the weighed powder into a 5 mL class A volumetric flask.

    • Add approximately 3-4 mL of anhydrous DMSO to the flask.

    • Cap the flask and vortex thoroughly for 1-2 minutes to dissolve the compound. A clear solution with no visible particulates should be formed.

    • If dissolution is slow, sonicate the flask in a water bath for 5-10 minutes.

  • Bringing to Final Volume:

    • Once the solute is fully dissolved, carefully add DMSO to the flask until the bottom of the meniscus aligns with the 5 mL calibration mark.

    • Cap the flask and invert it 10-15 times to ensure the solution is homogenous.

  • Sterilization (for cell-based applications):

    • If the stock solution will be used in sterile cell culture, it must be filter-sterilized.

    • Draw the solution into a sterile syringe.

    • Attach a sterile 0.22 µm syringe filter to the syringe.

    • Dispense the solution through the filter into a sterile storage vial (e.g., a cryogenic vial).

  • Aliquoting and Storage:

    • To avoid repeated freeze-thaw cycles which can degrade the compound, aliquot the stock solution into smaller, single-use volumes (e.g., 50-100 µL) in sterile cryogenic vials.

    • Label each aliquot clearly with the compound name, concentration (10 mM), solvent (DMSO), date of preparation, and your initials.[10]

    • Store the aliquots at -20°C or -80°C for long-term stability.[10] DMSO-based solutions should be stored in tightly sealed containers in a dry, well-ventilated area.[9][11]

Calculations and Data Presentation

For preparing stock solutions of varying concentrations and volumes, use the following formula:

Mass (mg) = C (mM) x V (mL) x MW ( g/mol ) / 1000

Where:

  • C = Desired final concentration in mM

  • V = Final volume in mL

  • MW = Molecular Weight of the compound ( g/mol )

Table 1: Mass of 2-chloro-N-(pyridazin-3-yl)acetamide HCl (MW = 224.05 g/mol ) Required for Various Stock Solutions

Desired Concentration (mM)Final Volume (mL)Required Mass (mg)
1012.24
10511.20
101022.41
20522.41
50111.20
50556.01

Visual Workflow Diagram

The following diagram illustrates the key steps in the stock solution preparation workflow.

G cluster_prep Preparation cluster_post Post-Preparation Calculation 1. Calculate Mass Weighing 2. Weigh Compound Calculation->Weighing Dissolution 3. Dissolve in Solvent Weighing->Dissolution FinalVolume 4. Bring to Final Volume Dissolution->FinalVolume Filtration 5. Sterile Filter (Optional) FinalVolume->Filtration For cell culture Aliquoting 6. Aliquot FinalVolume->Aliquoting If not filtering Filtration->Aliquoting Storage 7. Store at -20°C / -80°C Aliquoting->Storage

Caption: Workflow for preparing 2-chloro-N-(pyridazin-3-yl)acetamide HCl stock solutions.

References

  • FasterCapital. (n.d.). Best Practices For Stock Solutions. Retrieved from [Link]

  • University of Washington. (n.d.). Standard Operating Procedures for Dimethyl Sulfoxide (DMSO). Retrieved from [Link]

  • G-Biosciences. (2013, February 13). Stock Solutions 101: Everything You Need to Know. Retrieved from [Link]

  • Cubework. (n.d.). DMSO Solutions Warehouse Storage. Retrieved from [Link]

  • dmsostore. (2024, May 15). Extend DMSO Shelf Life with Optimal Glass Storage Solutions. Retrieved from [Link]

  • PhytoTech Labs. (n.d.). Preparing Stock Solutions. Retrieved from [Link]

  • Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Retrieved from [Link]

  • ResearchGate. (2015, June 10). What is the best right way of storing DMSO in research lab?. Retrieved from [Link]

  • Rice University. (n.d.). Solutions and dilutions: working with stock solutions. Retrieved from [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(pyridazin-3-yl)acetamide hydrochloride. Retrieved from [Link]

  • PubChem. (n.d.). 2-Chloro-N-pyridin-2-yl-acetamide. Retrieved from [Link]

Sources

Using 2-chloro-N-(pyridazin-3-yl)acetamide in fragment-based drug discovery

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: High-Throughput Covalent Fragment Screening using 2-chloro-N-(pyridazin-3-yl)acetamide

Abstract

This technical guide details the application of 2-chloro-N-(pyridazin-3-yl)acetamide as a model electrophilic fragment in the discovery of Targeted Covalent Inhibitors (TCIs). Unlike traditional reversible fragments, this compound utilizes a chloroacetamide "warhead" to form an irreversible covalent bond with nucleophilic cysteine residues on a target protein. The pyridazine scaffold serves as a privileged heteroaromatic structure, offering enhanced aqueous solubility and hydrogen-bonding potential compared to carbocyclic analogs. This guide outlines protocols for intrinsic reactivity profiling, intact protein mass spectrometry screening, and hit validation, providing a robust framework for evolving this fragment into a potent lead candidate.

Chemical Biology Profile

Compound Identity:

  • IUPAC Name: 2-chloro-N-(pyridazin-3-yl)acetamide[1]

  • Molecular Formula: C₆H₆ClN₃O[2]

  • Molecular Weight: 171.58 Da

  • Warhead:

    
    -Chloroacetamide (Electrophile)
    
  • Recognition Element: Pyridazine ring (1,2-diazine)

Mechanism of Action: The compound functions via a nucleophilic substitution (


) mechanism. A solvent-exposed or active-site cysteine thiolate attacks the 

-carbon of the acetamide, displacing the chloride ion.

Reaction:



Key Physicochemical Advantages:

  • Solubility: The pyridazine nitrogens (N1, N2) lower

    
     relative to phenyl analogs, improving solubility in aqueous buffers used for screening (PBS/HEPES).
    
  • H-Bonding: The pyridazine ring acts as a weak H-bond acceptor, potentially anchoring the fragment in the binding pocket via interactions with backbone amides or water networks.

  • Reactivity: Chloroacetamides are "moderate" electrophiles—more reactive than acrylamides but less promiscuous than chloro-ketones, making them ideal for initial fragment screening.

Experimental Workflow Visualization

The following diagram outlines the critical path for screening this fragment, from library preparation to hit validation.

G Start Fragment Library (2-chloro-N-(pyridazin-3-yl)acetamide) Reactivity Intrinsic Reactivity Profiling (GSH Assay) Start->Reactivity QC Step Screen Intact Protein LC-MS Screening Reactivity->Screen Pass (t1/2 > 15 min) Analysis Data Deconvolution (+135 Da Shift) Screen->Analysis Incubation Analysis->Start No Reaction (Increase Conc/pH) Validation Selectivity Check (Peptide Mapping) Analysis->Validation >50% Labeling Hit Validated Covalent Hit Validation->Hit Specific Cys

Figure 1: Workflow for covalent fragment screening. The process prioritizes intrinsic reactivity checks to eliminate "super-reactive" false positives before protein screening.

Protocol 1: Intrinsic Reactivity Profiling (GSH Assay)

Before screening against the protein target, the intrinsic electrophilicity of the fragment must be determined. A fragment that reacts too rapidly with free glutathione (GSH) is likely promiscuous and unsuitable for drug development.

Objective: Determine the half-life (


) of the fragment in the presence of GSH.

Materials:

  • Reduced L-Glutathione (GSH)

  • Internal Standard (e.g., Indomethacin or Warfarin)

  • Buffer: PBS pH 7.4

  • LC-MS System (e.g., Agilent 1290/6120)

Step-by-Step Methodology:

  • Preparation: Prepare a 10 mM stock of 2-chloro-N-(pyridazin-3-yl)acetamide in DMSO.

  • Reaction Mix: In a 96-well plate, mix the fragment (final conc. 50 µM) with GSH (final conc. 5 mM, 100-fold excess) in PBS pH 7.4. Include the internal standard (1 µM).

  • Incubation: Incubate at Room Temperature (RT).

  • Sampling: Inject aliquots onto the LC-MS at

    
     minutes.
    
  • Analysis: Monitor the disappearance of the parent fragment peak (

    
     172, 
    
    
    
    ).
  • Calculation: Plot

    
     vs. time. The slope 
    
    
    
    yields
    
    
    .

Acceptance Criteria:

  • 
     min:  Too reactive (Risk of toxicity/immunogenicity). Discard.
    
  • 
     hours:  Too inert. May require higher concentrations or pH adjustment.
    
  • Ideal Range:

    
    .
    

Protocol 2: Intact Protein Mass Spectrometry Screening

This is the "Gold Standard" assay. It directly detects the formation of the covalent adduct.

Target: Recombinant protein (e.g., KRAS G12C, SARS-CoV-2 Mpro) containing surface-accessible cysteines.

Reaction Mechanism Visualization:

Reaction Cys Protein-Cys-S⁻ (Nucleophile) TS Transition State [S...C...Cl]‡ Cys->TS Frag Fragment-Cl (Electrophile) Frag->TS Prod Protein-S-Fragment (Adduct) TS->Prod LG Cl⁻ (Leaving Group) TS->LG

Figure 2:


 Reaction Mechanism. The protein thiolate attacks the methylene carbon, displacing chloride.

Methodology:

  • Protein Prep: Dilute protein to 2 µM in Screening Buffer (20 mM HEPES pH 7.5, 150 mM NaCl, 0.01% Triton X-100). Note: Avoid DTT or

    
    -mercaptoethanol as they will scavenge the fragment.
    
  • Fragment Addition: Add 2-chloro-N-(pyridazin-3-yl)acetamide to a final concentration of 20–50 µM (10x–25x excess).

  • Incubation: Incubate for 1 to 4 hours at RT.

  • Quenching: Add formic acid to 0.5% final concentration to protonate cysteines and stop the reaction.

  • LC-MS Analysis:

    • Column: C4 or C8 Reverse Phase (e.g., Waters XBridge Protein BEH).

    • Gradient: 5% to 95% Acetonitrile + 0.1% Formic Acid over 4 minutes.

    • MS: TOF or Orbitrap in positive ion mode.

Data Interpretation (The "Mass Shift"): The covalent addition of the fragment results in a specific mass increase.

  • Parent MW: 171.58 Da

  • Loss of HCl: 36.46 Da

  • Net Mass Addition:

    
     Da.
    
SpeciesExpected Mass (Da)Observation
Unmodified Protein

Base Peak
Mono-Adduct

Hit (Specific labeling)
Di-Adduct

Non-specific / Promiscuous

Hit Validation & Optimization Strategy

Once 2-chloro-N-(pyridazin-3-yl)acetamide is identified as a hit, the following steps validate specificity and guide optimization.

A. Competition Assay: Pre-incubate the protein with a known reversible binder or a high concentration of the non-electrophilic analog (N-(pyridazin-3-yl)acetamide). If the covalent signal decreases, the fragment is binding to a specific pocket (templating effect) rather than randomly alkylating surface cysteines.

B. Peptide Mapping (Trypsin Digest): To confirm which cysteine is modified:

  • Digest the labeled protein with Trypsin.

  • Run LC-MS/MS.

  • Search for peptides with a static modification of +135.12 Da on Cysteine.

C. Medicinal Chemistry Expansion: The pyridazine ring is the "exit vector."

  • Grow: Add substituents to the pyridazine ring (e.g., at C4 or C5 positions) to reach adjacent pockets.

  • Link: If a second fragment binds nearby, link them.

  • Tune: If the reaction is too fast, replace the Cl with F (fluoroacetamide) to lower reactivity. If too slow, consider acrylamides (though geometry differs).

References

  • Resnick, E., et al. (2019).[3] "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society, 141(22), 8864–8869.

  • Kathman, S. G., & Statsyuk, A. V. (2016). "Covalent tethering of fragments for covalent probe discovery." Journal of Medicinal Chemistry, 59(8), 3563–3578.

  • Backus, K. M., et al. (2016). "Proteome-wide covalent ligand discovery in native biological systems." Nature, 534(7608), 570–574.

  • Enamine Ltd. (2025). "Covalent Fragment Libraries: Chloroacetamides." Enamine Product Catalog.

  • Gehringer, M., & Laufer, S. A. (2019). "Emerging and Re-Emerging Warheads for Targeted Covalent Inhibitors: Applications in Medicinal Chemistry and Chemical Biology." Journal of Medicinal Chemistry, 62(12), 5673–5724.

Sources

Methods for covalent protein modification with pyridazine chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocols

Targeted Covalent Modification of Proteins Using Pyridazine Chloroacetamide Probes

Introduction: The Power of Precision in Covalent Labeling

Covalent protein modification is a cornerstone technique in chemical biology and drug discovery, enabling the stable and specific labeling of protein targets.[1] This approach underpins the development of targeted covalent inhibitors (TCIs), activity-based protein profiling (ABPP) probes, and advanced bioconjugation strategies.[2][3] Among the arsenal of electrophilic "warheads" used for this purpose, chloroacetamides are well-established for their robust and selective reactivity towards nucleophilic amino acid residues, primarily cysteine.[1][4][5]

This guide focuses on a specific, highly adaptable class of reagents: pyridazine chloroacetamides . This scaffold combines the proven cysteine-reactivity of the chloroacetamide warhead with the versatile drug-like properties of the pyridazine heterocycle.[6][7] The pyridazine moiety can be functionalized to serve as a recognition element, providing non-covalent binding affinity that positions the chloroacetamide warhead for a highly specific and efficient reaction with a proximal cysteine residue. This two-step mechanism—reversible binding followed by irreversible bond formation—is the hallmark of modern covalent probe design, offering enhanced potency and selectivity.[5][8]

Here, we provide a comprehensive overview of the underlying mechanism, detailed protocols for protein labeling and characterization, and expert insights into experimental design and troubleshooting.

Principle and Mechanism of Action

The covalent modification of proteins by pyridazine chloroacetamides proceeds via a bimolecular nucleophilic substitution (SN2) reaction.

Key Mechanistic Points:

  • The Electrophile: The chloroacetamide group contains a carbon atom alpha to both a carbonyl group and a chlorine atom. The electron-withdrawing nature of these groups renders this alpha-carbon electrophilic and susceptible to attack.

  • The Nucleophile: The primary biological nucleophile targeted by chloroacetamides is the thiol (sulfhydryl) group of a cysteine residue.[4][9] At physiological or slightly basic pH, the cysteine thiol is partially deprotonated to the highly nucleophilic thiolate anion (-S⁻), which initiates the reaction. To a lesser extent, the imidazole ring of histidine can also be modified.[4][10]

  • The Reaction: The cysteine thiolate attacks the electrophilic carbon of the chloroacetamide, displacing the chloride ion (a good leaving group) and forming a stable thioether bond between the protein and the pyridazine probe.[1][4]

The overall selectivity of a pyridazine chloroacetamide probe is therefore a function of two factors: the intrinsic reactivity of the warhead and the binding affinity of the pyridazine scaffold for the target protein, which creates a high effective concentration of the electrophile near the target cysteine.[11]

Figure 1: SN2 mechanism for cysteine modification.

Experimental Design and Key Parameters

Successful and specific covalent labeling requires careful optimization of reaction conditions. The parameters below are critical for maximizing on-target modification while minimizing off-target effects and protein degradation.

ParameterTypical Range / ValueRationale & Expert Insights
Protein Concentration 1 - 20 µM (0.1 - 1 mg/mL)Higher concentrations can increase reaction rates but may also promote protein aggregation. Start with ~5-10 µM for initial screening.
Probe:Protein Ratio 1:1 to 10:1 (molar excess)A slight molar excess of the probe (e.g., 5-fold) is often sufficient to drive the reaction to completion. A large excess can lead to non-specific labeling.
Reaction Buffer HEPES, Phosphate (PBS)Crucially, use a non-nucleophilic buffer. Buffers containing primary or secondary amines (e.g., Tris) or thiols (e.g., DTT) will compete with the protein for reaction with the chloroacetamide.
pH 7.0 - 8.5The reaction rate is pH-dependent. A pH > 7 is required to facilitate deprotonation of the cysteine thiol to the more reactive thiolate. However, pH > 8.5 can increase reactivity with other residues (e.g., lysine) and risk protein denaturation. A pH of 7.4-8.0 is a common starting point.
Temperature 4°C to 37°CLower temperatures (4°C, room temp) are preferred to maintain protein stability over long incubation times. Higher temperatures accelerate the reaction but may compromise protein integrity.
Incubation Time 30 minutes to 24 hoursThis is highly dependent on the intrinsic reactivity of the probe and the pKa of the target cysteine. Monitor the reaction progress over a time course (e.g., 1, 4, 16 hours) during initial optimization.
Quenching Reagent DTT, β-mercaptoethanol, L-cysteineTo stop the reaction, add a high concentration (e.g., 1-10 mM) of a small molecule thiol. This consumes any unreacted probe, preventing further modification during downstream analysis.

Core Protocols: Labeling and Validation

The following protocols provide a framework for labeling a purified protein target and confirming the covalent modification.

Protocol 1: Covalent Labeling of a Target Protein

This protocol outlines a general procedure for labeling a protein of interest (POI) with a pyridazine chloroacetamide probe.

  • Reagent Preparation:

    • Prepare a 10-100 mM stock solution of the pyridazine chloroacetamide probe in anhydrous DMSO. Store in small aliquots at -20°C or -80°C, protected from light and moisture.

    • Prepare the reaction buffer (e.g., 50 mM HEPES, 150 mM NaCl, pH 7.5). Degas the buffer if the protein is sensitive to oxidation.

    • Prepare a concentrated stock of your target protein in a suitable storage buffer.

  • Labeling Reaction:

    • In a microcentrifuge tube, dilute the protein to the desired final concentration (e.g., 10 µM) in the reaction buffer.

    • Add the pyridazine chloroacetamide probe from the DMSO stock to the desired final molar excess (e.g., 5-fold excess for a final concentration of 50 µM). The final DMSO concentration should ideally be kept below 5% (v/v) to avoid impacting protein structure.

    • Control: Prepare a parallel reaction containing an equivalent volume of DMSO without the probe.

    • Incubate the reaction at the desired temperature (e.g., room temperature or 4°C) with gentle mixing.

  • Reaction Quenching:

    • After the desired incubation time (e.g., 4 hours), add a quenching reagent. For example, add DTT from a 1 M stock to a final concentration of 10 mM.

    • Let the quenching reaction proceed for 15-30 minutes at room temperature.

  • Sample Preparation for Analysis:

    • The labeled protein is now ready for downstream analysis (e.g., SDS-PAGE, mass spectrometry, activity assays).

    • For long-term storage, snap-freeze the sample in liquid nitrogen and store at -80°C.

Figure 2: General experimental workflow for covalent labeling.

Protocol 2: Validation by Intact Protein Mass Spectrometry

This is the most direct method to confirm that covalent labeling has occurred by observing the expected mass shift in the protein.

  • Sample Preparation:

    • Take an aliquot of the quenched reaction mixture (from Protocol 1).

    • Desalt the sample using a C4 ZipTip®, a spin column, or buffer exchange to remove salts and excess reagents that interfere with mass spectrometry. Elute in a solution compatible with ESI-MS (e.g., 50% acetonitrile, 0.1% formic acid).

  • Mass Spectrometry Analysis:

    • Analyze the desalted protein by electrospray ionization mass spectrometry (ESI-MS), typically coupled to a time-of-flight (TOF) or Orbitrap analyzer.

    • Acquire the spectrum over a mass range appropriate for your protein.

  • Data Analysis:

    • Deconvolute the raw mass spectrum to obtain the zero-charge mass of the protein.

    • Compare the mass of the probe-treated sample with the DMSO control.

    • A successful reaction will show a new peak corresponding to [Mass of Protein] + [Mass of Pyridazine Chloroacetamide Probe - Mass of HCl]. The loss of HCl (36.46 Da) accounts for the displacement of the chlorine atom by the protein's thiol hydrogen.

Protocol 3: Site Identification by Peptide Mapping (LC-MS/MS)

This powerful technique pinpoints the exact amino acid residue(s) that have been modified.

  • Protein Denaturation and Reduction:

    • To the quenched reaction mixture, add a denaturant (e.g., urea to 6 M or 0.1% RapiGest™ SF).

    • If the protein has disulfide bonds, reduce them with DTT (e.g., 5 mM) at 56°C for 30 minutes.

  • Alkylation of Free Cysteines:

    • Alkylate any remaining, unlabeled cysteine residues by adding iodoacetamide (IAM) to a final concentration of 15 mM. Incubate in the dark for 30 minutes. This prevents disulfide scrambling and ensures all unmodified cysteines are accounted for. Note: IAM will add a carbamidomethyl group (+57.02 Da).

  • Proteolytic Digestion:

    • Dilute the sample with a suitable buffer (e.g., 50 mM ammonium bicarbonate) to reduce the denaturant concentration (e.g., <1 M urea).

    • Add a protease, such as Trypsin, at a 1:50 to 1:100 (protease:protein, w/w) ratio.

    • Incubate overnight at 37°C.

  • LC-MS/MS Analysis:

    • Acidify the digest (e.g., with formic acid) and desalt the peptides using a C18 ZipTip® or StageTip.

    • Analyze the peptide mixture by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis:

    • Use a database search algorithm (e.g., MaxQuant, Proteome Discoverer, Mascot) to identify peptides from the MS/MS spectra.

    • Search the data against the sequence of your target protein, specifying a variable modification on cysteine corresponding to the mass of the reacted pyridazine chloroacetamide probe.

    • The identification of a peptide containing this specific mass modification provides definitive evidence of the labeling site.

Applications in Chemoproteomics

Beyond single-target labeling, pyridazine chloroacetamides are valuable tools in broader chemoproteomic screening campaigns.[12] In a competitive profiling experiment, a complex proteome (e.g., a cell lysate) is incubated with a test compound (a potential covalent inhibitor). Subsequently, a broad-spectrum, alkyne- or biotin-functionalized chloroacetamide probe is added. Proteins that were engaged by the test compound will be unable to react with the probe. This reduction in probe labeling, quantified by mass spectrometry, reveals the cellular targets of the initial compound.[2][13] This approach is instrumental in discovering new drug targets and assessing the proteome-wide selectivity of covalent inhibitors.[14]

Troubleshooting

IssuePossible Cause(s)Suggested Solution(s)
No / Low Labeling Efficiency - Inactive probe (hydrolyzed).- Target cysteine is inaccessible or has a high pKa.- Insufficient incubation time or temperature.- Protein is misfolded.- Use fresh, anhydrous DMSO for probe stocks.- Increase reaction pH (e.g., from 7.5 to 8.0-8.5).- Increase incubation time and/or temperature.- Confirm protein activity/folding with a functional assay.
Protein Precipitation - High DMSO concentration.- Probe-induced aggregation.- Unstable protein under reaction conditions.- Keep final DMSO concentration <5%.- Reduce protein and/or probe concentration.- Screen different buffer conditions (e.g., add stabilizing excipients like glycerol or arginine).
Non-Specific Labeling - Probe concentration is too high.- Reaction pH is too high.- Long incubation time.- Titrate down the probe:protein molar ratio.- Lower the reaction pH towards 7.0-7.5.- Perform a time-course experiment to find the optimal endpoint before significant off-targeting occurs.

References

  • Application Notes and Protocols for Labeling Proteins with Diethylamino-Acetamide Functionalized Molecules. Benchchem.
  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. bioRxiv.
  • Synthesis and characterizations of pyridazine-based iron chelators. RSC Publishing.
  • Application Notes and Protocols for the Synthesis of Pyridazine-Based Heterocycles. Benchchem.
  • An In-depth Technical Guide to N-Chloroacetyl-L-methionine (Chloroac-met-OH) for Covalent Labeling of Proteins. Benchchem.
  • Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. ACS Publications. Available at: [Link]

  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines. Liberty University. Available at: [Link]

  • Synthesis, Characterization and Cytotoxic Evaluation of New Pyrrolo[1,2-b]pyridazines Obtained via Mesoionic Oxazolo-Pyridazinones. PMC. Available at: [Link]

  • 2-Sulfonyl pyridines as tunable, cysteine-reactive electrophiles. PMC. Available at: [Link]

  • "Synthesis and Characterization of Unique Pyridazines" by William Hobbs. Liberty University. Available at: [Link]

  • Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science (RSC Publishing). Available at: [Link]

  • 2-Sulfonylpyridines as Tunable, Cysteine-Reactive Electrophiles. ACS Publications. Available at: [Link]

  • Selective Covalent Protein Modification by 4-Halopyridines Through Catalysis. PMC. Available at: [Link]

  • Site-Specific Labeling of Endogenous Proteins Using CoLDR Chemistry. PMC. Available at: [Link]

  • Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. UCL Discovery. Available at: [Link]

  • Robust proteome profiling of cysteine-reactive fragments using label-free chemoproteomics. Nature Communications. Available at: [Link]

  • Scalable Thiol Reactivity Profiling Identifies Azetidinyl Oxadiazoles as Cysteine-targeting Electrophiles. PMC. Available at: [Link]

  • (PDF) Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. ResearchGate. Available at: [Link]

  • Chloroacetamide‐Modified Nucleotide and RNA for Bioconjugations and Cross‐Linking with RNA‐Binding Proteins. PMC. Available at: [Link]

  • Covalent binding of chloroacetamide herbicides to the active site cysteine of plant type III polyketide synthases. PubMed. Available at: [Link]

  • Cysteine reactive chloroalkane probe enables HaloTag ligation for downstream chemical proteomics analysis. bioRxiv. Available at: [Link]

  • Chemoproteomic methods for covalent drug discovery. PMC. Available at: [Link]

  • Chemoproteomic discovery of cysteine-containing human sORFs. PMC. Available at: [Link]

  • Fragment-Based Discovery of Irreversible Covalent Inhibitors of Cysteine Proteases Using Chlorofluoroacetamide Library. PubMed. Available at: [Link]

  • Cysteine-reactive covalent chloro-N-acetamide ligands induce ferroptosis mediated cell death. PMC. Available at: [Link]

  • Covalent Warheads Targeting Cysteine Residue: The Promising Approach in Drug Development. MDPI. Available at: [Link]

  • Reactivity of Covalent Fragments and Their Role in Fragment Based Drug Discovery. PMC. Available at: [Link]

Sources

Application Note: Optimization of Nucleophilic Substitution with 2-chloro-N-(pyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Strategic Importance

The scaffold 2-chloro-N-(pyridazin-3-yl)acetamide represents a critical building block in medicinal chemistry, particularly for the design of covalent inhibitors (targeting cysteine residues) and Proteolysis Targeting Chimeras (PROTACs). The electrophilic


-chloroacetamide "warhead" allows for the precise attachment of nucleophilic ligands (amines, thiols, or alkoxides).

However, the electron-deficient nature of the pyridazine ring introduces unique reactivity challenges, including increased acidity of the amide proton and potential for competitive hydrolysis. This Application Note details a robust, optimized protocol for nucleophilic substitution (


) on this substrate, focusing on the Finkelstein-assisted alkylation  strategy to maximize yield and suppress side reactions.

Chemical Context & Mechanistic Insight

The Electrophile: Reactivity Profile

The substrate contains two nitrogen atoms in the pyridazine ring, which exert a strong electron-withdrawing effect (


 effect).
  • Impact on Amide: The amide N-H bond is significantly more acidic (

    
    ) compared to a phenylacetamide.
    
  • Risk: Use of strong bases (e.g., NaH, KOtBu) can deprotonate the amide, leading to solubility issues, polymerization, or intramolecular side reactions.

  • Solution: The protocol relies on mild inorganic bases or tertiary amine bases that buffer the reaction without fully deprotonating the amide.

The Finkelstein Effect (In-Situ Catalysis)

The C-Cl bond in chloroacetamides is moderately reactive. To accelerate the reaction at lower temperatures (preserving the scaffold), we utilize the Finkelstein reaction .

  • Mechanism: Addition of catalytic Potassium Iodide (KI) or Sodium Iodide (NaI) displaces the chloride with iodide.

  • Kinetics: The resulting

    
    -iodoacetamide is approximately 50-100x more reactive  toward nucleophiles than the chloro-analog due to the weaker C-I bond and better leaving group ability of iodide.
    

ReactionMechanism Substrate 2-chloro-N-(pyridazin-3-yl)acetamide (Electrophile) Intermediate Transient Species: 2-iodo-N-(pyridazin-3-yl)acetamide Substrate->Intermediate Halogen Exchange (Fast) Product Final Product (Substituted Acetamide) Substrate->Product Direct Substitution (Slow) KI KI (Catalyst) KI->Intermediate Intermediate->Product SN2 Attack (Very Fast) Nucleophile Nucleophile (R-NH2 / R-SH) Nucleophile->Product

Figure 1: Mechanistic pathway highlighting the catalytic role of Iodide in accelerating product formation.

Optimization Variables & Data

The following data summarizes the optimization of the reaction between 2-chloro-N-(pyridazin-3-yl)acetamide (1.0 eq) and Morpholine (1.2 eq) as a model secondary amine.

Table 1: Solvent and Catalyst Screening (at 25°C)
EntrySolventBase (2.0 eq)Catalyst (0.1 eq)Time (h)Conversion (%)*Yield (Isolated)
1DCMDIPEANone1245%38%
2MeCN

None1260%52%
3DMF

None875%68%
4MeCN

KI 4 >98% 92%
5DMFDIPEATBAI690%85%
6EtOH

None1250%N/A (Solvolysis)

*Conversion determined by LCMS (254 nm).

Key Findings:

  • Solvent: Acetonitrile (MeCN) provides the best balance of solubility and ease of workup. DMF is effective but requires aqueous washing which can lead to yield loss of polar pyridazine products.

  • Catalyst: The addition of KI (Entry 4) drastically reduced reaction time and improved conversion.

  • Base: Inorganic carbonate (

    
    ) is superior to organic bases in MeCN, likely due to the "salting out" effect assisting in product precipitation or cleaner impurity profiles.
    

Detailed Experimental Protocol

Objective

Synthesis of N-(pyridazin-3-yl)-2-(substituted)acetamide derivatives with >95% purity.

Materials
  • Substrate: 2-chloro-N-(pyridazin-3-yl)acetamide (1.0 equiv)

  • Nucleophile: Amine or Thiol of choice (1.1 – 1.2 equiv)

  • Catalyst: Potassium Iodide (KI) (0.1 – 0.2 equiv)

  • Base: Potassium Carbonate (

    
    ), anhydrous, granular (2.0 equiv)
    
  • Solvent: Acetonitrile (MeCN), HPLC Grade (Concentration: 0.1 M - 0.2 M)

Workflow Step-by-Step
  • Preparation:

    • Charge a reaction vial with 2-chloro-N-(pyridazin-3-yl)acetamide (1.0 equiv).

    • Add KI (0.1 equiv) and

      
        (2.0 equiv).
      
    • Note: If the nucleophile is a hydrochloride salt, increase base to 3.0 equiv.

  • Solvation & Activation:

    • Add MeCN (to 0.1 M concentration).

    • Stir at Room Temperature (RT) for 10 minutes. The mixture will be a suspension. The solution may turn slightly yellow (liberation of trace

      
      ).
      
  • Nucleophile Addition:

    • Add the Nucleophile (1.2 equiv) dropwise.

    • Critical Checkpoint: If the reaction exotherms significantly (common with primary amines), cool to 0°C during addition, then warm to RT.

  • Reaction Monitoring:

    • Stir at 40°C (oil bath or heating block).

    • Monitor by TLC (10% MeOH in DCM) or LCMS at 2 hours .

    • Success Criteria: Disappearance of chloro-starting material (

      
      ) and appearance of product mass.
      
  • Workup (Precipitation Method - Preferred):

    • Cool the reaction mixture to RT.

    • Add Water (3x reaction volume) dropwise while stirring vigorously.

    • The product often precipitates as a solid. Filter, wash with water, and dry under vacuum.

  • Workup (Extraction Method - Alternative):

    • If no precipitate forms (common with highly polar amines), evaporate MeCN.

    • Redissolve residue in EtOAc/THF (3:1).

    • Wash with Brine (x2). Dry organic layer over

      
      .
      
    • Concentrate to yield crude product.

ProtocolWorkflow Start Start: Weigh Reagents Activation Activation Step: Substrate + KI + K2CO3 in MeCN (10 min) Start->Activation Addition Add Nucleophile (1.2 equiv) Activation->Addition Heat Heat to 40°C (2 - 4 Hours) Addition->Heat Check Checkpoint: LCMS/TLC Heat->Check WorkupSolid Path A: Precipitate (Add H2O, Filter) Check->WorkupSolid Solid forms WorkupLiquid Path B: Extraction (EtOAc/Brine) Check->WorkupLiquid No solid

Figure 2: Decision tree for reaction execution and workup selection.

Troubleshooting & Critical Controls

IssueProbable CauseCorrective Action
Low Conversion (<50%) Chloride is a poor leaving group; Nucleophile is steric.Increase KI to 0.5 equiv. Increase temp to 60°C (do not exceed 80°C to avoid degradation).
New Impurity (+14 Da) Methylation of Pyridazine N.If using MeOH as solvent, switch to MeCN. Avoid methyl iodide contaminants.
Hydrolysis (-Cl

-OH)
Wet solvent or hygroscopic base.Use anhydrous MeCN. Ensure

is dry.
Dimerization Nucleophile is a primary amine (

).
Use excess amine (2-3 equiv) or slow addition of the chloroacetamide TO the amine solution (Reverse Addition).

References

  • Finkelstein Reaction Principles: Finkelstein, H. (1910).[1] "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden".[1] Ber. Dtsch. Chem. Ges., 43, 1528.[1]

  • Reactivity of

    
    -Chloroacetamides:  SciFinder/PubChem Compound Summary for 2-chloro-N-(pyridazin-3-yl)acetamide. 
    
  • Pyridazine Chemistry: "Synthesis and biological activities of Pyridazine Derivatives." Journal of Enzyme Inhibition and Medicinal Chemistry, 2019.[2]

  • Nucleophilic Substitution Optimization: "Reactivity of Chloroacetylated β-Enamino Compounds." ResearchGate, 2025.

  • pKa Considerations: "Calculated pKa values for C-H bonds in pyridazine derivatives." Eur. J. Org.[3] Chem., 2017.[2]

Disclaimer: This protocol is intended for research purposes only. Always consult the Safety Data Sheet (SDS) for 2-chloro-N-(pyridazin-3-yl)acetamide before handling, as


-haloacetamides are potential alkylating agents and sensitizers.

Sources

Application Notes and Protocols for the Synthesis of Heterocycles Using 2-chloro-N-(pyridazin-3-yl)acetamide as a Versatile Intermediate

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Pyridazine Scaffold and the Utility of a Key Intermediate

The pyridazine nucleus, a six-membered aromatic ring with two adjacent nitrogen atoms, is a cornerstone in the architecture of numerous biologically active molecules.[1][2] Its derivatives have garnered significant attention from the medicinal chemistry community due to their wide spectrum of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antihypertensive properties.[1][3][4] The unique electronic distribution and hydrogen bonding capabilities of the pyridazine ring make it a "privileged structure" in drug design, enabling effective interactions with various biological targets.[5]

A key challenge in the exploration of novel pyridazine-based therapeutics lies in the development of versatile synthetic methodologies that allow for the facile introduction of diverse functionalities. The intermediate, 2-chloro-N-(pyridazin-3-yl)acetamide , serves as an exceptionally valuable building block in this endeavor. Its structure incorporates two key reactive sites: an electrophilic methylene carbon, susceptible to nucleophilic attack, and an amide linkage that can influence the overall reactivity and conformation of the molecule. The high reactivity of the C-Cl bond allows for a variety of chemical transformations, paving the way for the construction of a multitude of fused and appended heterocyclic systems.[6]

This guide provides a detailed exploration of the synthetic utility of 2-chloro-N-(pyridazin-3-yl)acetamide. It is designed for researchers, scientists, and drug development professionals, offering not just step-by-step protocols, but also the underlying mechanistic rationale to empower informed experimental design and troubleshooting.

PART 1: Synthesis of the Key Intermediate: 2-chloro-N-(pyridazin-3-yl)acetamide

The journey into the synthesis of complex pyridazine-based heterocycles begins with the preparation of the pivotal intermediate. The synthesis of 2-chloro-N-(pyridazin-3-yl)acetamide is a straightforward yet crucial step, typically achieved through the acylation of 3-aminopyridazine with chloroacetyl chloride.

Causality in Experimental Design:

The choice of an appropriate base is critical to neutralize the hydrochloric acid generated during the reaction, thereby preventing the protonation of the starting amine and driving the reaction to completion. A non-nucleophilic organic base such as triethylamine is often preferred as it does not compete with the desired acylation reaction. The reaction is typically carried out in an aprotic solvent like dichloromethane or 1,2-dichloroethane to ensure the solubility of the reactants and to prevent any unwanted side reactions with the solvent.

G cluster_0 Synthesis of 2-chloro-N-(pyridazin-3-yl)acetamide 3-aminopyridazine 3-aminopyridazine reaction Acylation (Aprotic Solvent, Base) 3-aminopyridazine->reaction chloroacetyl_chloride Chloroacetyl Chloride chloroacetyl_chloride->reaction product 2-chloro-N-(pyridazin-3-yl)acetamide reaction->product

Caption: Workflow for the synthesis of the key intermediate.

Detailed Experimental Protocol:

Materials:

  • 3-aminopyridazine

  • Chloroacetyl chloride

  • Triethylamine

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator

  • Standard glassware for organic synthesis

Procedure:

  • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 3-aminopyridazine (1.0 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane (10 mL per gram of amine).

  • Cool the mixture to 0 °C in an ice bath.

  • Slowly add a solution of chloroacetyl chloride (1.1 eq) in anhydrous dichloromethane dropwise to the stirred mixture over 30 minutes, ensuring the temperature remains below 5 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, wash the reaction mixture sequentially with water (2 x 50 mL) and saturated aqueous sodium bicarbonate solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexane) to yield 2-chloro-N-(pyridazin-3-yl)acetamide as a solid.

PART 2: Synthesis of Thiazole Derivatives

The Hantzsch thiazole synthesis is a classic and reliable method for the construction of the thiazole ring.[7] This reaction involves the cyclocondensation of an α-haloketone or its equivalent with a thioamide-containing compound, such as thiourea or thiosemicarbazide. In this context, 2-chloro-N-(pyridazin-3-yl)acetamide serves as the α-halo-carbonyl component.

Mechanistic Rationale:

The reaction is initiated by the nucleophilic attack of the sulfur atom of the thiourea/thiosemicarbazide on the electrophilic methylene carbon of the chloroacetamide. This is followed by an intramolecular cyclization and subsequent dehydration to afford the aromatic thiazole ring. The use of a base is often beneficial to facilitate the initial nucleophilic attack and the final elimination step.

G cluster_1 Hantzsch Thiazole Synthesis start_chloro 2-chloro-N-(pyridazin-3-yl)acetamide step1 Nucleophilic Attack (S on CH2Cl) start_chloro->step1 thiourea Thiosemicarbazide thiourea->step1 intermediate Thiouronium Salt Intermediate step1->intermediate step2 Intramolecular Cyclization (N on C=O) intermediate->step2 step3 Dehydration step2->step3 product_thiazole N-(pyridazin-3-yl)-2-hydrazinylthiazol-4-amine step3->product_thiazole

Caption: Mechanism of Hantzsch thiazole synthesis.

Detailed Experimental Protocol: Synthesis of 2-amino-N-(pyridazin-3-yl)thiazol-4(5H)-one

Materials:

  • 2-chloro-N-(pyridazin-3-yl)acetamide

  • Thiourea

  • Sodium acetate

  • Ethanol

  • Reflux condenser

  • Standard glassware for organic synthesis

Procedure:

  • In a 100 mL round-bottom flask, prepare a mixture of 2-chloro-N-(pyridazin-3-yl)acetamide (1.0 eq), thiourea (1.2 eq), and fused sodium acetate (1.5 eq) in absolute ethanol (20 mL).

  • Heat the mixture under reflux with constant stirring for 8-10 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the cooled mixture into ice-cold water (100 mL) with stirring.

  • The precipitated solid is collected by filtration, washed with cold water, and dried.

  • Recrystallize the crude product from ethanol to obtain the pure 2-amino-N-(pyridazin-3-yl)thiazol-4(5H)-one.

ParameterValueReference
Reactants 2-chloro-N-(pyridazin-3-yl)acetamide, Thiourea[8]
Solvent Ethanol[8]
Base Sodium Acetate[9]
Temperature Reflux[8]
Reaction Time 8-10 hours[8]
Typical Yield 70-85% (based on analogous reactions)[8]

PART 3: Synthesis of 1,2,4-Triazole Derivatives

The versatile reactivity of 2-chloro-N-(pyridazin-3-yl)acetamide also allows for its use in the synthesis of 1,2,4-triazole derivatives. One common strategy involves the initial conversion of the chloroacetamide to an azidoacetamide, followed by a cycloaddition reaction. An alternative and widely used method is the alkylation of a pre-formed 4-aryl-5-mercapto-1,2,4-triazole with the chloroacetamide.

Mechanistic Rationale (Alkylation of Mercapto-triazole):

This reaction proceeds via a nucleophilic substitution mechanism. The sulfur atom of the mercapto-triazole, after deprotonation by a base, acts as a potent nucleophile. It attacks the electrophilic methylene carbon of 2-chloro-N-(pyridazin-3-yl)acetamide, displacing the chloride ion and forming a new C-S bond.

G cluster_2 Synthesis of Triazole Derivatives via Alkylation start_chloro_triazole 2-chloro-N-(pyridazin-3-yl)acetamide sn2 SN2 Reaction start_chloro_triazole->sn2 mercapto_triazole 4-Aryl-5-mercapto-1,2,4-triazole base Base (e.g., K2CO3) mercapto_triazole->base thiolate Thiolate anion base->thiolate thiolate->sn2 product_triazole N-(pyridazin-3-yl)-2-((4-aryl-4H-1,2,4-triazol-5-yl)thio)acetamide sn2->product_triazole

Caption: Workflow for the synthesis of triazole derivatives.

Detailed Experimental Protocol: Synthesis of N-(pyridazin-3-yl)-2-((4-phenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Materials:

  • 2-chloro-N-(pyridazin-3-yl)acetamide

  • 4-Phenyl-3-mercapto-1,2,4-triazole

  • Anhydrous potassium carbonate

  • N,N-Dimethylformamide (DMF)

  • Standard glassware for organic synthesis

Procedure:

  • To a stirred solution of 4-phenyl-3-mercapto-1,2,4-triazole (1.0 eq) in dry DMF (15 mL), add anhydrous potassium carbonate (1.5 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2-chloro-N-(pyridazin-3-yl)acetamide (1.1 eq) to the reaction mixture.

  • Heat the mixture at 60-70 °C for 6-8 hours, monitoring the reaction progress by TLC.

  • After completion, cool the reaction mixture and pour it into crushed ice.

  • The resulting precipitate is filtered, washed thoroughly with water, and dried.

  • Purify the crude product by recrystallization from an appropriate solvent (e.g., ethanol) to yield the desired product.[10]

ParameterValueReference
Reactants 2-chloro-N-(pyridazin-3-yl)acetamide, 4-Phenyl-3-mercapto-1,2,4-triazole[10]
Solvent DMF[10]
Base Anhydrous Potassium Carbonate[10]
Temperature 60-70 °C[10]
Reaction Time 6-8 hours[10]
Typical Yield 75-90% (based on analogous reactions)[10]

PART 4: Prospective Synthesis of Other Heterocyclic Systems

The reactivity of 2-chloro-N-(pyridazin-3-yl)acetamide extends to the potential synthesis of a variety of other heterocyclic systems. Below are prospective protocols based on the established reactivity of N-aryl-2-chloroacetamides.

A. Synthesis of 1,3,4-Oxadiazole Derivatives

A plausible route to 1,3,4-oxadiazoles involves the reaction of 2-chloro-N-(pyridazin-3-yl)acetamide with a carbohydrazide, followed by cyclization of the resulting intermediate.

Conceptual Workflow:

  • Hydrazinolysis: Reaction of 2-chloro-N-(pyridazin-3-yl)acetamide with hydrazine hydrate to form 2-hydrazinyl-N-(pyridazin-3-yl)acetamide.

  • Acylation: Acylation of the hydrazide intermediate with an aromatic acid chloride or anhydride.

  • Cyclodehydration: Cyclization of the diacylhydrazine intermediate using a dehydrating agent like phosphorus oxychloride or polyphosphoric acid to yield the 2,5-disubstituted-1,3,4-oxadiazole.[11][12]

B. Synthesis of Thieno[2,3-b]pyridine Derivatives

Fused heterocyclic systems like thieno[2,3-b]pyridines can be accessed through the reaction of 2-chloro-N-(pyridazin-3-yl)acetamide with appropriately substituted mercaptonicotinonitriles.

Conceptual Workflow:

  • S-Alkylation: Reaction of a 2-mercaptonicotinonitrile derivative with 2-chloro-N-(pyridazin-3-yl)acetamide in the presence of a base (e.g., sodium ethoxide) to form an S-alkylated intermediate.

  • Intramolecular Cyclization: Thorpe-Ziegler type cyclization of the intermediate, where the active methylene group attacks the cyano group, followed by tautomerization to form the fused thieno[2,3-b]pyridine ring system.

Conclusion

2-Chloro-N-(pyridazin-3-yl)acetamide has proven to be a highly effective and versatile intermediate for the synthesis of a diverse range of pyridazine-containing heterocyclic compounds. The protocols and mechanistic insights provided in this guide are intended to serve as a valuable resource for researchers in the field of medicinal chemistry and drug discovery. The ability to readily access thiazole, triazole, and potentially a host of other heterocyclic systems from this common precursor underscores its strategic importance in the ongoing quest for novel therapeutic agents. The provided methodologies, grounded in established chemical principles, offer a robust starting point for the exploration of new chemical space around the privileged pyridazine scaffold.

References

  • Verma, S. K., Irrchhaiya, R., Namdeo, K. P., Singh, V. K., Singh, A., & Khurana, S. (2008). Synthesis and Antimicrobial Activity of some Pyridazinone Derivatives. Biomedical Pharmacology Journal, 1(1). Available from: [Link]

  • Caprosu, M. D., Butnariu, R. M., & Mang, I. I. (2005). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF SOME NEW PYRIDAZINE DERIVATIVES. HETEROCYCLES, 65(8), 1871. [Link]

  • Mangalagiu, I. I., Caprosu, M. D., Butnariu, R. M., & Mangalagiu, I. I. (2005). Synthesis and Antimicrobial Activity of Some New Pyridazine Derivatives. HETEROCYCLES. [Link]

  • Soliman, M. A., Fekria, Dawoud, N. T. A., Abdel-Ghaffar, N. F., El-Guindy, M. I., & Naguib, H. (2016). Synthesis, Characterization and Antimicrobial Activity of Some New Heterocyclic Compounds Incorporating Pyridazine Moiety. Chemical Science International Journal, 13(1), 1-14. [Link]

  • Dotsenko, V. V., et al. (2025). Thieno[2,3-c]pyridazine Derivatives: Synthesis and Antimicrobial Activity.
  • Deeb, A., & Saad, H. (2003). PYRIDAZINE DERIVATIVES AND RELATED COMPOUNDS, PART 9. TETRAZOLO[1,5-b]PYRIDAZINE-8-CARBOHYDRAZIDE SYNTHESIS. AND SOME REACTIONS. HETEROCYCLES, 60(7), 1649. [Link]

  • ResearchGate. (2025). Reaction scope of cyclization of the thiosemicarbazide.
  • Al-Bayati, R. I. H., & Hussien, M. A. (2022). Synthesis and Characterization of Some New Heterocyclic Compounds Derived from Thiosemicarbazide (A Response Surface Methodology Approach). Egyptian Journal of Chemistry. [Link]

  • Mokhtar, M., et al. (2023). Synthesis, α-Glucosidase inhibitory activity and docking studies of Novel Ethyl 1,2,3-triazol-4-ylmethylthio-5,6-diphenylpyridazine-4-carboxylate derivatives. PMC. [Link]

  • El-Sayed, N. N. E. (2025). Synthesis and chemistry of pyridazin-3(2H)-ones. ScienceDirect. [Link]

  • Syrovaya, A., Chalenko, N., & Bezuglyi, P. (2017). The synthesis of 4-amino -5-(pyridin-2(3)-Yl) -1,2,4-triazole (4H)-3-ylthio acetamide derivatives as potential anti-inflammatory substances. ScienceRise: Pharmaceutical Science. [Link]

  • Shaaban, H. G. (2016). Synthesis of some Heterocyclic Compounds Derived from 2-Chloro-N-p-Tolylacetamide. Al-Mustansiriyah Journal of Science, 27(4).
  • Google Patents. (n.d.). WO2011095459A1 - Pyridazine derivatives, process for their preparation and their use as fungicides.
  • El-Nagdi, M. H., et al. (n.d.).
  • Al-Wabli, R. I., et al. (2025). Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation. PMC. [Link]

  • Der Pharma Chemica. (n.d.).
  • Sztanke, K., et al. (n.d.). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. PMC. [Link]

  • Heterocyclic Letters. (2024). No.1|143-152|Nov-Jan|2024. Heterocyclic Letters.
  • El-Sayed, W. A., et al. (2021). An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. Molecules, 26(5), 1449. [Link]

  • Kumar, S., et al. (2010). SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF 2- AMINOTHIAZOLE DERIVATIVES. International Journal of Pharmaceutical Sciences and Research. [Link]

  • Mangalagiu, I. I. (2021). [3 + n] Cycloaddition Reactions: A Milestone Approach for Elaborating Pyridazine of Potential Interest in Medicinal Chemistry and Optoelectronics. Molecules, 26(11), 3359. [Link]

  • Abdel-Latif, E., et al. (2024). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. ACS Omega. [Link]

  • Abdel-Latif, E., & El-Nassry, S. M. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. ResearchGate. [Link]

  • Science of Synthesis. (n.d.). Product Class 8: Pyridazines. Thieme.

Sources

In vitro assay protocols involving 2-chloro-N-(pyridazin-3-yl)acetamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: In Vitro Characterization and Screening of 2-chloro-N-(pyridazin-3-yl)acetamide HCl

Introduction & Scope

2-chloro-N-(pyridazin-3-yl)acetamide HCl is a representative covalent fragment used in Fragment-Based Drug Discovery (FBDD). Structurally, it consists of a heteroaromatic pyridazine scaffold linked to an


-chloroacetamide "warhead."

In modern drug discovery, this compound serves as a cysteine-targeting electrophile. Unlike reversible inhibitors, it engages target proteins via a two-step mechanism:

  • Non-covalent Association: The pyridazine ring orients the molecule within a protein pocket via hydrogen bonding or

    
    -stacking.
    
  • Covalent Ligation: The

    
    -chloro group undergoes nucleophilic attack by a proximal cysteine thiolate (
    
    
    
    ), resulting in an irreversible thioether adduct and the release of HCl.

Key Application Areas:

  • Targeted Covalent Inhibition (TCI): Screening against "undruggable" targets (e.g., KRAS G12C, TEAD, Ubiquitin ligases).

  • Chemoproteomics: Use as a probe to map reactive cysteines across the proteome.

  • Fragment Linking: Serving as an anchor point for growing larger, high-affinity ligands.

Chemical Properties & Handling

  • Compound: 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride[1][2]

  • Reactivity Class: Moderate Electrophile (

    
     alkylating agent).
    
  • Storage: -20°C, desiccated. Avoid repeated freeze-thaw cycles in solution.

  • Solubility: Soluble in DMSO (up to 100 mM). Aqueous solubility is pH-dependent; the HCl salt is soluble but acidic.

Critical Handling Note: The HCl salt form implies the solid is acidic. When preparing high-concentration aqueous stocks, the pH will drop, potentially protonating the target cysteine (rendering it unreactive) or degrading the protein. Always buffer the assay solution strongly (e.g., 50–100 mM HEPES/Tris) to maintain pH 7.4–8.0.

Protocol A: Intrinsic Reactivity Profiling (GSH Assay)

Before screening against proteins, you must determine the compound's intrinsic reactivity. If it is too reactive, it will be promiscuous (binding any available thiol); if too inert, it will not label the target. We use Glutathione (GSH) as a surrogate cysteine.

Objective: Determine the pseudo-first-order rate constant (


) and half-life (

) of the compound with GSH.
Materials
  • Assay Buffer: 50 mM Phosphate Buffer (PBS), pH 7.4.

  • Internal Standard: Indoprofen or Caffeine (non-reactive).

  • Reagent: L-Glutathione (reduced).

  • Instrument: LC-MS or HPLC-UV (254 nm).

Step-by-Step Methodology
  • Stock Prep: Prepare a 10 mM stock of 2-chloro-N-(pyridazin-3-yl)acetamide in DMSO.

  • GSH Prep: Prepare a 10 mM stock of GSH in PBS (freshly prepared).

  • Reaction Mix: In an HPLC vial, combine:

    • Buffer (to final volume).

    • GSH (Final conc: 500

      
      M).
      
    • Internal Standard (Final conc: 10

      
      M).
      
    • Initiate reaction by adding Test Compound (Final conc: 50

      
      M).
      
    • Note: Using 10x excess GSH ensures pseudo-first-order kinetics.

  • Incubation: Maintain at 25°C or 37°C.

  • Sampling: Inject onto LC-MS at

    
     minutes.
    
  • Quantification: Monitor the depletion of the parent compound peak relative to the internal standard.

Data Analysis

Plot


 vs. time. The slope of the line is 

.

  • Target Range: Ideal covalent fragments for drug discovery typically have GSH

    
     between 15 minutes and 4 hours. < 5 mins indicates high promiscuity risk.
    

Protocol B: Target Engagement via Intact Protein LC-MS

This is the gold-standard assay to verify that 2-chloro-N-(pyridazin-3-yl)acetamide actually binds to your protein of interest.

Objective: Detect the mass shift corresponding to the formation of the protein-ligand adduct. Expected Mass Shift:


 (approx +133.5 Da, depending on exact isotope). Note: The Cl leaves, so the added mass is the acetamide-pyridazine moiety.
Materials
  • Target Protein: Purified recombinant protein (must contain accessible Cysteine). Concentration: 5–10

    
    M.
    
  • Buffer: 20 mM HEPES pH 7.5, 150 mM NaCl. Avoid DTT or

    
    -ME  (these will quench the compound). Use TCEP if a reducing agent is strictly required (TCEP is less reactive toward chloroacetamides than thiols).
    
  • Instrument: Q-TOF or Orbitrap Mass Spectrometer coupled to UPLC.

Step-by-Step Methodology
  • Desalting: Ensure protein is free of storage thiols (DTT). Buffer exchange into HEPES using Zeba spin columns if necessary.

  • Incubation:

    • Mix Protein (5

      
      M) with Compound (50 
      
      
      
      M, 10x excess).
    • Include a DMSO-only control.

    • Incubate at Room Temperature for 1 to 4 hours.

  • Quenching (Optional but recommended): Add excess GSH (1 mM) or dilute with 0.1% Formic Acid to stop the reaction before injection.

  • LC-MS Analysis:

    • Column: C4 or C8 reverse phase column (for intact proteins).

    • Gradient: 5% to 95% Acetonitrile with 0.1% Formic Acid.

  • Deconvolution: Use software (e.g., MaxEnt1, BioPharma Finder) to deconvolute the raw charge envelope to zero-charge mass.

Interpretation
  • 0% Labeling: No peak shift. The fragment does not bind or the cysteine is inaccessible.

  • 100% Labeling: Complete shift to [Mass + Adduct]. Excellent engagement.

  • >100% (Multiple Adducts): Non-specific labeling of surface lysines or multiple cysteines. This suggests the compound is too reactive or the concentration is too high.

Visualization of Workflows and Mechanisms

Figure 1: Covalent Fragment Screening Workflow

This diagram outlines the decision tree for validating the hit.

G Start Compound: 2-chloro-N-(pyridazin-3-yl)acetamide Solubility Solubility Check (DMSO/Buffer) Start->Solubility GSH_Assay GSH Reactivity Assay (Protocol A) Solubility->GSH_Assay Decision_Reactive Is t1/2 > 15 mins? GSH_Assay->Decision_Reactive Discard Discard: Too Promiscuous Decision_Reactive->Discard No (Too fast) Protein_MS Intact Protein LC-MS (Protocol B) Decision_Reactive->Protein_MS Yes (Tunable) Result_Adduct Mass Shift Observed? Protein_MS->Result_Adduct Hit_Validation Hit Validation: Competition Assay / X-ray Result_Adduct->Hit_Validation Yes No_Bind Non-Binder / Inaccessible Cys Result_Adduct->No_Bind No

Caption: Logical workflow for qualifying the 2-chloro-N-(pyridazin-3-yl)acetamide fragment from QC to Hit Validation.

Figure 2: Reaction Mechanism ( )

The chemical basis of the assay.

Mechanism Cys Protein Cysteine (Thiolate S-) TS Transition State [S...C...Cl] Cys->TS Nucleophilic Attack Frag Fragment: Cl-CH2-CO-NH-Pyridazine Frag->TS Product Covalent Adduct: Protein-S-CH2-CO-NH-Pyridazine TS->Product Leaving Leaving Group: Cl- (Chloride) TS->Leaving

Caption: The thiolate of the protein cysteine attacks the alpha-carbon of the acetamide, displacing chloride.

Data Presentation Template

When reporting results for this compound, use the following table structure to ensure comparability across different fragments.

ParameterExperimental ValueReference/CriteriaPass/Fail
Solubility (PBS) e.g., > 500

M
Must be > Assay Conc.PASS
GSH

e.g., 120 minRange: 15 min - 4 hrsPASS
LC-MS Mass Shift +134.1 DaExpected: +134.1 DaPASS
Labeling Efficiency 85% at 4 hrs> 50% desiredPASS
Selectivity Single modificationNo multi-labelingPASS

References

  • Resnick, E., et al. (2019). Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening. Journal of the American Chemical Society. Link

    • Context: Establishes the methodology for screening chloroacetamide libraries against cysteines.
  • Keeley, A., et al. (2020). Chloroacetamide fragment library screening identifies new scaffolds for covalent inhibition of the TEAD[3]·YAP1 interaction.[3] RSC Medicinal Chemistry.[3] Link

    • Context: Demonstrates the specific use of chloroacetamide fragments in targeting TEAD palmitoylation pockets.[3]

  • Backus, K. M., et al. (2016). Proteome-wide covalent ligand discovery in native biological systems. Nature. Link

    • Context: Foundational text on chemoproteomics and cysteine reactivity profiling.
  • Key Organics. (2024). BIONET Covalent Fragment Library.[4] Key Organics Ltd. Link

    • Context: Commercial source and specifications for the 2-chloro-N-(pyridazin-3-yl)acetamide class of fragments.

Sources

Application Note: Handling, Weighing, and Storage of Hygroscopic 2-Chloro-N-(pyridazin-3-yl)acetamide Hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Chemical Context

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride represents a specific class of "covalent warheads"—electrophilic compounds designed to alkylate nucleophilic residues (typically cysteine) in biological targets. The presence of the


-chloroacetamide  moiety confers reactivity, while the pyridazine  ring aids in binding affinity or solubility.

However, the hydrochloride salt form introduces a critical material science challenge: Hygroscopicity .[1][2]

The "Double Threat" Mechanism

Handling this compound requires navigating two competing risks:

  • Physical Instability (Hygroscopicity): The HCl salt avidly absorbs atmospheric moisture.[3] This alters the effective molecular weight, leading to stoichiometric errors in assay preparation (e.g., under-dosing a covalent inhibitor).

  • Chemical Instability (Hydrolysis): While

    
    -chloroacetamides are relatively stable in acidic media, the formation of a localized aqueous "micro-environment" on the crystal surface (deliquescence) can accelerate hydrolysis to the inactive 
    
    
    
    -hydroxyacetamide species, especially if the pH drifts or if trace impurities are present.

This guide provides a self-validating workflow to ensure that the mass you weigh equals the active compound you intend to test.

Safety & Hazard Analysis (E-E-A-T)

WARNING: As an


-chloroacetamide derivative, this compound is a potent alkylating agent  and skin sensitizer .
  • Acute Toxicity: Toxic if swallowed (Category 3).[4][5]

  • Sensitization: High risk of allergic contact dermatitis.

  • Reproductive Toxicity: Suspected of damaging fertility (common to chloroacetamide class).[4][6]

Mandatory PPE:

  • Double Nitrile Gloves: The outer pair should be changed immediately upon any contact.

  • Lab Coat & Sleeves: Tyvek sleeves are recommended to bridge the gap between glove and coat.

  • Respiratory Protection: Handle exclusively in a Fume Hood or Glove Box.

Environmental Control: The "Dry Chain"

To maintain integrity, you must establish a "Dry Chain" of custody from storage to solution.

Storage Protocol
  • Primary Container: Amber glass vial with a PTFE-lined screw cap. Parafilm is insufficient for long-term storage of highly hygroscopic salts; use electrical tape or a secondary containment jar.

  • Secondary Containment: Store the vial inside a desiccator containing active desiccant (e.g., Drierite or

    
    ).
    
  • Temperature:

    
    .
    
  • Equilibration (CRITICAL): Before opening, the vial must warm to room temperature (approx. 30–45 mins) inside the desiccator. Opening a cold vial introduces immediate condensation, ruining the bulk material.

Protocol: Precision Weighing of Hygroscopic Solids

Objective: Weigh an exact mass without water uptake biasing the measurement. Method: "Weighing by Difference" (The Silver Standard) vs. "Glove Box" (The Gold Standard).

Decision Logic

HandlingLogic Start Start: Weighing Task IsGloveBox Is a Nitrogen Glove Box Available? Start->IsGloveBox YesBox Use Glove Box (Gold Standard) IsGloveBox->YesBox Yes NoBox Use Fume Hood IsGloveBox->NoBox No MethodB Protocol B: Inert Atmosphere Weighing YesBox->MethodB MethodA Protocol A: Weighing by Difference NoBox->MethodA Solubilize Solubilize MethodA->Solubilize Dissolve immediately in dry DMSO MethodB->Solubilize

Figure 1: Decision tree for selecting the appropriate weighing methodology based on equipment availability.

Protocol A: Weighing by Difference (Fume Hood)

Use this when a glove box is unavailable.[7] It eliminates error caused by the balance drifting as the powder absorbs water.

  • Preparation:

    • Pre-calculate the target mass range.

    • Have your solvent (anhydrous DMSO) ready in a separate syringe or pipette.

    • Use an analytical balance with 0.01 mg (5-place) readability.

  • The Weighing Cycle:

    • Step 1: Place the capped source vial of the compound on the balance. Record the mass (

      
      ).
      
    • Step 2: Remove the vial from the balance.

    • Step 3: Quickly transfer a small amount of powder into your receiving vessel (e.g., a volumetric flask or tared vial).

    • Step 4: Immediately recap the source vial.[3]

    • Step 5: Place the capped source vial back on the balance. Record the new mass (

      
      ).
      
    • Step 6: Calculate transferred mass:

      
      .
      
  • Validation:

    • If

      
       is within your target range, proceed to solubilization.
      
    • If not, repeat the addition cycle. Never return powder to the source vial.

Protocol B: Solubilization

Solvent Choice:

  • Recommended: Anhydrous DMSO or DMF. These solvents suppress hydrolysis and stabilize the electrophile.

  • Avoid: Water, PBS, or Methanol for stock solutions. The nucleophilic nature of water/methanol can degrade the chloroacetamide over time.

Procedure:

  • Add the calculated volume of Anhydrous DMSO to the powder to achieve a standard concentration (e.g., 10 mM or 50 mM).

  • Vortex until fully dissolved.

  • Sonicate if necessary (hygroscopic clumps may resist dissolution).

  • Aliquot immediately into single-use vials and store at

    
    . Avoid freeze-thaw cycles.
    

Quality Control & Troubleshooting

Since the compound is reactive, you must periodically validate its integrity.

LC-MS Validation Workflow

Run a standard LC-MS check to detect hydrolysis.

  • Target Mass (

    
    ):  2-chloro-N-(pyridazin-3-yl)acetamide (calculate exact mass of free base).
    
  • Hydrolysis Product (

    
    ):  Substitution of -Cl with -OH.
    
    • 
      .
      
    • Look for a peak at

      
      .
      
ObservationDiagnosisRemediation
Powder is sticky/clumped Moisture uptake (Deliquescence).Do not use for quantitative assays. Recrystallize or purchase fresh stock.
LC-MS shows >5% Hydrolysis Degradation.Discard stock. Check storage desiccator efficiency.
Insoluble particles in DMSO Polymerization or salt aggregation.Sonicate. If persistent, filter (0.2 µm PTFE), but re-verify concentration by UV.
Workflow Visualization

QC_Workflow Sample Solid Sample VisualCheck Visual Inspection: Free flowing? Sample->VisualCheck Weigh Weighing (Protocol A/B) VisualCheck->Weigh Yes Discard Discard/Purify VisualCheck->Discard No (Gooey) Dissolve Dissolve in Anhydrous DMSO Weigh->Dissolve LCMS LC-MS QC Check Dissolve->LCMS Decision Purity > 95%? LCMS->Decision Use Proceed to Assay Decision->Use Yes Decision->Discard No

Figure 2: Quality Control workflow ensuring only intact electrophile is used in assays.

References

  • United States Pharmacopeia (USP). General Chapter <1251> Weighing on an Analytical Balance. (Provides the authoritative standard for weighing by difference and handling hygroscopic materials).

  • National Institute of Standards and Technology (NIST). Good Measurement Practice for Understanding Factors Affecting Weighing Operations. (Detailed physics of static and buoyancy in weighing).

  • Baillie, T. A. (2016). Targeted Covalent Inhibitors for Drug Design: The Redox-Enzymology Perspective. Angewandte Chemie International Edition. (Discusses the reactivity and stability of chloroacetamide warheads).

  • Sigma-Aldrich. Safety Data Sheet: 2-Chloroacetamide. (Source for toxicology and hazard classifications).[4][5][6][8][9]

  • Mettler Toledo. Weighing the Right Way: Proper Handling of Hygroscopic Substances.

Sources

Troubleshooting & Optimization

Stability of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride at physiological pH

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride

Welcome to the technical support guide for 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this compound, particularly concerning its stability at physiological pH. The following question-and-answer format addresses common challenges and provides experimentally validated solutions.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

FAQ 1: My assay results with 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride are inconsistent. Could the compound be degrading in my physiological buffer (pH 7.4)?

Answer:

Yes, instability at physiological pH is a primary concern for this molecule and a likely source of inconsistent results. The core issue lies with the chloroacetamide functional group, which is susceptible to hydrolysis.[1] This reactivity is a double-edged sword; while it allows for covalent interactions in some applications, it can lead to unwanted degradation in aqueous buffers.

Underlying Chemistry:

At physiological pH (around 7.4), the chloroacetamide moiety can undergo nucleophilic substitution. The hydroxide ions (OH⁻) present in the buffer can act as nucleophiles, attacking the carbon atom attached to the chlorine. This results in the displacement of the chloride ion and the formation of a hydroxyacetamide derivative. This process is a base-catalyzed hydrolysis.[1]

Troubleshooting Steps:

  • Confirm Degradation: The first step is to confirm if and how quickly your compound is degrading in your specific experimental conditions.

    • Recommended Protocol: Prepare a stock solution of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride in an appropriate organic solvent (e.g., DMSO). Dilute the stock solution into your physiological buffer (e.g., PBS, pH 7.4) to your final working concentration. At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution and analyze it by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

    • Expected Outcome: You will likely observe a decrease in the peak area corresponding to the parent compound over time, with the concurrent appearance of a new, more polar peak corresponding to the hydrolyzed product.

  • Mitigation Strategies:

    • Prepare Fresh Solutions: Always prepare your working solutions of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride in physiological buffer immediately before use. Avoid storing the compound in aqueous solutions for extended periods.

    • Lower the Temperature: If your experimental protocol allows, perform incubations at lower temperatures (e.g., 4°C) to slow down the rate of hydrolysis.

    • pH Optimization: If your experiment can tolerate a slightly more acidic pH, consider running it at a pH closer to 6.5. The rate of base-catalyzed hydrolysis will be lower at a more acidic pH.[1]

Workflow for Assessing Compound Stability```dot

G cluster_prep Preparation cluster_incubation Incubation & Sampling cluster_analysis Analysis cluster_interpretation Interpretation prep_stock Prepare Stock Solution (e.g., in DMSO) prep_working Dilute to Working Concentration in Physiological Buffer (pH 7.4) prep_stock->prep_working Immediate Use incubate Incubate at Desired Temperature (e.g., 37°C) prep_working->incubate sampling Collect Aliquots at Multiple Time Points (0, 1, 2, 4, 8, 24h) incubate->sampling analysis Analyze by HPLC or LC-MS sampling->analysis data Quantify Peak Areas of Parent Compound and Degradants analysis->data interpret Plot Concentration vs. Time to Determine Half-Life data->interpret

Caption: Primary reaction pathways for 2-chloro-N-(pyridazin-3-yl)acetamide at physiological pH.

References

  • Huang, C. H., & Flessner, D. R. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. Medicinal Chemistry Research, 32(9), 1853–1921. [Link]

  • Pivovarenko, V. G., et al. (2016). Chloroacetamide-Linked Nucleotides and DNA for Cross-Linking with Peptides and Proteins. Bioconjugate Chemistry, 27(9), 2317–2327. [Link]

  • PubChem. (n.d.). Chloroacetamide. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(pyridazin-3-yl)acetamide hydrochloride. [Link]

  • Lindley, H. (1960). A study of the kinetics of the reaction between thiol compounds and chloroacetamide. Biochemical Journal, 74(3), 577–584. [Link]

  • Meanwell, N. A. (2023). The pyridazine heterocycle in molecular recognition and drug discovery. PubMed. [Link]

  • Hobbs, W. J. (2019). Synthesis and Characterization of Unique Pyridazines. Liberty University. [Link]

  • Eshak, E. A., et al. (2023). Reaction, Reactivity and Behaviour of α-Chloroacetamide in the Synthesis of Acrylamide Derivatives. ResearchGate. [Link]

  • Meanwell, N. A. (2023). The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [Link]

  • Hostetler, K. A., & Thurman, E. M. (2000). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. USGS. [Link]

  • Anusha, S., et al. (2023). A REVIEW ON PYRIDAZINE AS A PHARAMACOLOGICALLY ACTIVE NUCLEUS. International Journal of Creative Research Thoughts. [Link]

Sources

Technical Support Center: Stabilizing 2-chloro-N-(pyridazin-3-yl)acetamide in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 2-chloro-N-(pyridazin-3-yl)acetamide. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice on preventing the hydrolysis of this reactive molecule in solution. Here, you will find in-depth troubleshooting guides, frequently asked questions (FAQs), and best practices to ensure the integrity of your experiments.

Understanding the Challenge: The Inherent Reactivity of 2-chloro-N-(pyridazin-3-yl)acetamide

2-chloro-N-(pyridazin-3-yl)acetamide is a versatile building block in chemical synthesis, largely due to the reactive C-Cl bond.[1] However, this reactivity also makes it susceptible to hydrolysis, a chemical breakdown in the presence of water. This degradation can lead to inaccurate experimental results, loss of active compound, and the formation of unintended byproducts.

The primary mechanism of hydrolysis for many chloroacetamides in neutral to basic conditions is a bimolecular nucleophilic substitution (SN2) reaction, where a hydroxide ion attacks the carbon atom bonded to the chlorine, displacing the chloride ion.[2][3][4][5] Under acidic conditions, the amide bond itself can be cleaved.[2][3][4][5][6] The rate of this degradation is highly dependent on several factors, most notably pH, temperature, and the composition of your solution.[2][6]

Troubleshooting Guide: Investigating Degradation

Encountering unexpected results or compound loss can be frustrating. This troubleshooting guide will help you identify and resolve potential hydrolysis issues.

Problem 1: Significant loss of parent compound detected by LC-MS or HPLC.

Potential Cause Investigative Questions Recommended Action
pH-Mediated Hydrolysis - What is the pH of your solvent or buffer? - Was the pH measured before or after adding the compound? - Could the compound itself have altered the pH of an unbuffered solution?- Immediately measure the pH of your stock solution and any prepared dilutions. - For future experiments: Prepare solutions in a buffered system within the optimal pH range (see FAQ 2). Avoid strongly acidic or basic conditions.[2][3][5]
Thermal Degradation - At what temperature was the solution prepared and stored? - Was the solution exposed to elevated temperatures for an extended period?- Review your experimental records for any temperature excursions. - Hydrolysis rates of structurally related chloroacetamides increase significantly with temperature.[2][6] - For future experiments: Prepare and store solutions at low temperatures (e.g., 2-8°C or frozen) and minimize time spent at room temperature.
Incorrect Solvent/Buffer - Does your buffer contain nucleophilic species (e.g., Tris, certain amino acids)?- Certain buffer components can react with the chloroacetamide. - For future experiments: Opt for non-nucleophilic buffers such as MES, MOPS, or phosphate buffers.
Age of Solution - How long ago was the stock solution prepared?- Even under optimized conditions, slow hydrolysis can occur over time. - Best Practice: Prepare stock solutions of 2-chloro-N-(pyridazin-3-yl)acetamide fresh whenever possible.[7] If storage is necessary, perform a stability study (see Protocol 1).

Problem 2: Appearance of unexpected peaks in my chromatogram.

Potential Cause Investigative Questions Recommended Action
Hydrolysis Products - Do the masses of the new peaks correspond to potential hydrolysis products (e.g., hydroxy-substituted derivative)?- The primary hydrolysis product is likely 2-hydroxy-N-(pyridazin-3-yl)acetamide. Calculate the expected mass of this and other potential degradation products to see if they match your observations.
Reaction with Buffer Components - Are there any adducts corresponding to your buffer molecule plus the acetamide fragment?- Analyze your mass spectrometry data for unexpected adducts. - If confirmed, switch to an alternative, non-nucleophilic buffer system for subsequent experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary degradation pathway for 2-chloro-N-(pyridazin-3-yl)acetamide?

A1: Based on extensive research on similar chloroacetamide compounds, the most common degradation pathway in neutral to alkaline aqueous solutions is the SN2 substitution of the chloride atom by a hydroxide ion, forming 2-hydroxy-N-(pyridazin-3-yl)acetamide.[2][3][4][5] In strongly acidic conditions, acid-catalyzed hydrolysis of the amide bond can also occur.[2][3][5]

HydrolysisMechanism cluster_main Dominant Pathway (Neutral to Alkaline pH) Parent 2-chloro-N-(pyridazin-3-yl)acetamide Product 2-hydroxy-N-(pyridazin-3-yl)acetamide Parent->Product Sₙ2 Attack Cl Cl⁻ Product->Cl OH OH⁻ OH->Parent StabilityWorkflow cluster_prep Preparation cluster_analysis Time-Point Analysis cluster_eval Evaluation prep_solution Prepare a solution of the compound in your experimental buffer t0 T=0 Analysis: Immediately analyze a sample via HPLC or LC-MS prep_solution->t0 incubate Incubate the remaining solution under experimental conditions t0->incubate t_final T=Final Analysis: Analyze a second sample after the duration of your experiment incubate->t_final compare Compare peak areas of the parent compound at T=0 and T=Final t_final->compare result Calculate percent degradation compare->result

Caption: Workflow for assessing compound stability in solution.

Step-by-Step Methodology:

  • Solution Preparation: Prepare a solution of 2-chloro-N-(pyridazin-3-yl)acetamide in your chosen buffer at the desired concentration.

  • Initial Analysis (T=0): Immediately after preparation, take an aliquot and analyze it using a validated HPLC or LC-MS method to determine the initial peak area of the parent compound.

  • Incubation: Store the remaining solution under the exact conditions of your planned experiment (temperature, light exposure, etc.).

  • Subsequent Analyses (T=x): At predetermined time points (e.g., 1, 4, 8, 24 hours), withdraw additional aliquots and analyze them using the same method.

  • Data Analysis: Compare the peak area of the parent compound at each time point to the initial T=0 measurement. A significant decrease in the parent peak area, especially with the concurrent appearance of new peaks, indicates hydrolysis.

Analytical Method Considerations:

  • Technique: Reversed-phase HPLC with UV detection or LC-MS are suitable. LC-MS provides the added benefit of identifying the mass of potential degradation products. [8][9]* Mobile Phase: A typical mobile phase would consist of a gradient of water and acetonitrile with a small amount of acid (e.g., 0.1% formic acid) to ensure good peak shape.

  • Column: A C18 column is a common and appropriate choice for this type of molecule.

By understanding the chemical vulnerabilities of 2-chloro-N-(pyridazin-3-yl)acetamide and implementing these proactive stabilization strategies, you can ensure the accuracy and reproducibility of your research.

References

  • Krieger, R. I. (Ed.). (2001). Handbook of Pesticide Toxicology, Volume 1: Principles. Academic Press.
  • Roberts, T. R. (Ed.). (1998).
  • Larson, S. J., Capel, P. D., & Majewski, M. S. (1997). Pesticides in Surface Waters: Distribution, Trends, and Governing Factors. Ann Arbor Press.
  • Carlson, D. L., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740–4750. [Link]

  • Brouwer, H., Boesten, J. J. T. I., & Leistra, M. (1995). Soil-mediated transformation of the herbicide metolachlor. Environmental Toxicology and Chemistry, 14(4), 549-556.
  • Scribner, E. A., Dietze, J. E., & Thurman, E. M. (2004). Acetamide herbicides and their degradation products in ground water and surface water of the United States, 1993–2003. U.S. Geological Survey Data Series 88, 252 p. [Link]

  • Zimmerman, L. R., Schneider, R. J., & Thurman, E. M. (2002). Methods of analysis by the U.S. Geological Survey Organic Geochemistry Research Group: Determination of acetamide herbicides and their degradation products in water using online solid-phase extraction and liquid chromatography/mass spectrometry. U.S. Geological Survey Open-File Report 02-89, 17 p. [Link]

  • Al-Hourani, B. J., Al-Jaber, H. I., & Sweidan, K. (2020). LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. Azerbaijan Medical Journal, 60(2), 116-125.

Sources

Troubleshooting low yields in 2-chloro-N-(pyridazin-3-yl)acetamide synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Low Yields in 2-chloro-N-(pyridazin-3-yl)acetamide Synthesis Ticket ID: PYR-ACL-003 Support Tier: Level 3 (Senior Application Scientist)[1]

Executive Summary: The "Deceptive" Amide Coupling

You are likely encountering low yields (10–30%) not because the chemistry is complex, but because the 3-aminopyridazine scaffold presents a unique "Proton Trap" and "Ambident Nucleophile" challenge. Unlike simple anilines, the pyridazine ring introduces competitive basicity and water solubility that defeats standard acylation protocols.

This guide moves beyond generic advice to address the specific electronic and physical properties of the pyridazine ring that cause reaction stalling and product loss.

Module 1: Root Cause Analysis (The "Why")

Before adjusting your protocol, diagnose which of the three "Yield Killers" is active in your flask.

Killer A: The HCl "Self-Quench" (Kinetic Stalling)[1]
  • The Mechanism: The reaction produces HCl. Pyridazin-3-amine is a weak base (pKa ~5.0).[1] If your external base (e.g., Et3N) is too slow or insufficient, the starting material (SM) becomes protonated to form 3-aminopyridazinium chloride .

  • The Symptom: TLC shows a large spot of unreacted Starting Material (SM) that never disappears, even after adding excess acid chloride.

  • The Reality: The protonated SM is non-nucleophilic. You have effectively removed your reactant from the equilibrium.

Killer B: The "Ring Attack" (Regioselectivity)
  • The Mechanism: The ring nitrogen at position 2 (N-2) is electron-rich.[1] Chloroacetyl chloride is highly reactive.[2] Attack at N-2 forms an unstable N-acyl pyridazinium salt.[1] Upon aqueous workup, this hydrolyzes back to the starting material.

  • The Symptom: The reaction looks messy or dark, but after workup, you recover mostly starting material.

Killer C: The "Aqueous Trap" (Isolation Failure)
  • The Mechanism: Unlike phenyl-acetamides, the pyridazine ring is highly polar and water-soluble.[1]

  • The Symptom: The reaction looks complete on TLC, but your mass balance after extraction is <20%. The product is likely in your aqueous waste stream.

Module 2: Visualization of Failure Modes

The following diagram illustrates the competitive pathways determining your yield.

ReactionPathways SM 3-Aminopyridazine Path_A Path A: Exocyclic Attack (Desired) SM->Path_A  Kinetic Control   Path_B Path B: Ring N-2 Attack (Unstable) SM->Path_B  No Temp Control   Path_C Path C: Protonation (Dead End) SM->Path_C  Insufficient Base   Reagent Chloroacetyl Chloride Reagent->Path_A Reagent->Path_B Product Target Amide (Stable) Path_A->Product SideProd N-Acyl Pyridazinium (Hydrolyzes to SM) Path_B->SideProd Salt Pyridazinium Salt (Unreactive Precipitate) Path_C->Salt

Caption: Figure 1. Competitive reaction pathways. Path B and C are the primary causes of "apparent" low reactivity.

Module 3: Troubleshooting & FAQs

Q1: My reaction stalls with 50% SM remaining. Adding more acid chloride doesn't help. Why?

Diagnosis: Killer A (HCl Self-Quench). You likely used 1.0–1.2 equivalents of base (e.g., Triethylamine).[1] As HCl generates, it protonates the remaining aminopyridazine (which acts as a proton sponge), precipitating it out of the reaction zone.

The Fix:

  • Switch Base: Use Pyridine as the solvent or co-solvent (3–5 equiv). Pyridine acts as an acyl transfer catalyst and an HCl scavenger that does not protonate your SM as aggressively as Et3N.

  • Alternative: Use a biphasic Schotten-Baumann condition (DCM + Sat. NaHCO3).[1][3] The inorganic base in the aqueous layer instantly neutralizes HCl, keeping the amine free in the organic layer.

Q2: I see the product on TLC, but I get nothing after extraction.

Diagnosis: Killer C (Aqueous Trap). You are likely washing with 1N HCl or large volumes of water. The pyridazine nitrogen can be protonated by strong acid washes, pulling the product into the water layer. Even as a free base, it is polar.

The Fix:

  • Do NOT wash with acid. The amide does not need acid washing to remove excess amine; the difference in Rf is usually sufficient for chromatography.

  • Salting Out: Saturate your aqueous layer with NaCl (brine) before separation.[1]

  • Extraction Solvent: Do not use pure Ether or Hexanes. Use DCM or 10% Methanol in DCM for extraction to pull the polar product out of the water.

Q3: The reaction turns black/tarry immediately.

Diagnosis: Exotherm / Polymerization. Chloroacetyl chloride is extremely aggressive. If added too fast at Room Temperature (RT), it causes non-selective acylation (bis-acylation) and polymerization.[1]

The Fix:

  • Temperature: Start at -10°C to 0°C .

  • Dilution: Dilute the acid chloride in DCM before adding it dropwise.

Module 4: The "Gold Standard" Protocols

Choose the protocol based on your available equipment and scale.

Method A: The Anhydrous Approach (High Purity)

Best for small scale (<1g) where water exclusion is easy.

  • Setup: Flame-dried flask, N2 atmosphere.

  • Dissolution: Dissolve 3-aminopyridazine (1.0 eq) in anhydrous DCM (10 mL/mmol) .

  • Base: Add Pyridine (2.0 eq) . Note: Pyridine is superior to Et3N here due to the "acyl-pyridinium" intermediate effect.[1]

  • Cooling: Cool to 0°C (Ice/Water bath).

  • Addition: Add Chloroacetyl chloride (1.2 eq) dropwise over 15 mins.

    • Critical: Solution may turn yellow/orange.[1] This is normal.

  • Reaction: Stir at 0°C for 1 hour, then warm to RT for 2 hours.

  • Workup (The "Dry" Method):

    • Do not do an aqueous extraction.

    • Concentrate the reaction mixture to dryness.

    • Resuspend the residue in minimal DCM.

    • Load directly onto a silica gel column.

    • Elute with DCM:MeOH (95:5) .[1]

    • Why? This avoids all water solubility losses.[1]

Method B: The Schotten-Baumann Approach (Robustness)

Best for larger scale (>5g) or if anhydrous conditions are difficult.[1]

  • Solvent: Dissolve 3-aminopyridazine (1.0 eq) in THF (5 mL/mmol) .

  • Base: Add an equal volume of Saturated Aqueous NaHCO3 .

  • Cooling: Cool the biphasic mixture to 0°C with vigorous stirring.

  • Addition: Add Chloroacetyl chloride (1.5 eq) dropwise.

  • Monitoring: Stir vigorously. The CO2 evolution indicates the base is working.

  • Workup:

    • Separate layers.[1][4]

    • Extract aqueous layer 3x with EtOAc/THF (3:1) .[1] Note: Pure EtOAc may not be polar enough.

    • Dry over Na2SO4 and concentrate.[5]

Module 5: Comparison of Conditions

VariableStandard (Fail) ConditionOptimized ConditionReason for Change
Base Triethylamine (1.0 eq)Pyridine (2.0 eq) or Sat. NaHCO3 Prevents SM protonation; Pyridine catalyzes reaction.
Temperature Room Temperature0°C start Suppresses N-ring attack (regioselectivity).[1]
Workup 1N HCl WashDirect Column or Salting Out Prevents product loss to aqueous layer (Solubility).
Solvent Ether/HexaneDCM or THF Pyridazine derivatives are insoluble in non-polar solvents.

Module 6: Decision Logic for Troubleshooting

Use this flow to determine your next step.

TroubleshootingTree Start Start: Low Yield / Impure CheckTLC Step 1: Check TLC of Crude Is SM present? Start->CheckTLC SM_Yes Yes, SM is major spot CheckTLC->SM_Yes SM_No No, SM is gone CheckTLC->SM_No CheckPrecip Did a solid precipitate during reaction? SM_Yes->CheckPrecip CheckAq Check Aqueous Layer (LCMS/TLC) SM_No->CheckAq Precip_Yes Likely SM-HCl Salt. Action: Switch to Pyridine or NaHCO3 method. CheckPrecip->Precip_Yes Yes Precip_No Likely Hydrolysis. Action: Dry solvents, increase acid chloride eq. CheckPrecip->Precip_No No InAq_Yes Product lost in water. Action: Use 'Dry Workup' or extract with DCM/MeOH. CheckAq->InAq_Yes Found in Aq InAq_No Complex Mixture/Tars. Action: Cool to -10°C, add reagent slower. CheckAq->InAq_No Not in Aq

Caption: Figure 2. Troubleshooting logic flow for yield optimization.

References

  • Reactivity of Aminopyridazines

    • Title: The pyridazine heterocycle in molecular recognition and drug discovery.[6]

    • Source: ResearchGate (Calculated pKa values).[1]

    • URL:[Link]

  • Acylation Protocols (Analogous Heterocycles)

    • Title: Utility of 2-Chloro-N-arylacetamide... as Versatile Precursors.[1]

    • Source: ACS Omega (Detailed experimental for chloroacetamide synthesis).[1]

    • URL:[Link]

  • Microwave Assisted Synthesis (Alternative Method)

    • Title: Microwave-assisted synthesis... of amino pyridines...[1] acetamides.[1][2][4][5][7][8][9]

    • Source: Semantic Scholar / Preprints.[1]

    • URL:[Link][2]

  • General Chloroacetamide Properties

    • Title: 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride (Compound Summary).[1][8]

    • Source: PubChem.[1][8][10]

    • URL:[Link]

Sources

Removing unreacted 2-chloro-N-(pyridazin-3-yl)acetamide from protein samples

Author: BenchChem Technical Support Team. Date: February 2026

An essential, yet often challenging, step in protein modification workflows is the complete removal of unreacted reagents. This guide provides a comprehensive technical resource for researchers facing the specific task of eliminating residual 2-chloro-N-(pyridazin-3-yl)acetamide from their protein samples. As a reactive, electrophilic compound, its presence can lead to off-target modifications and interfere with downstream applications, making its removal critical for data integrity.

This technical support center offers a series of frequently asked questions (FAQs) and detailed troubleshooting protocols to ensure your protein is pure, active, and ready for your next experiment.

Frequently Asked Questions (FAQs)

Q1: Why is it critical to remove unreacted 2-chloro-N-(pyridazin-3-yl)acetamide?

A1: 2-chloro-N-(pyridazin-3-yl)acetamide is an alkylating agent. Its reactive chloroacetamide group can covalently bind to nucleophilic residues on a protein, such as cysteine, histidine, and lysine. Failure to remove the unreacted excess of this reagent can lead to several complications:

  • Continued, Off-Target Modification: The reagent can continue to react with your protein over time, even at low temperatures, leading to a heterogeneous sample with unpredictable modifications.

  • Interference with Downstream Assays: The small molecule can interfere with analytical techniques like mass spectrometry or absorb UV light, confounding protein concentration measurements.

  • Cellular Toxicity: If the protein is intended for use in cell-based assays, the residual reactive compound can be toxic to cells, obscuring the true biological effect of your protein of interest.

  • Compromised Structural Studies: For applications like X-ray crystallography or NMR, a pure, homogeneous protein sample is paramount. Contaminants can severely hinder crystallization or produce ambiguous spectra.

Q2: What are the primary methods for removing a small molecule like 2-chloro-N-(pyridazin-3-yl)acetamide (MW ≈ 171 Da) from my protein?

A2: The vast size difference between the protein (typically >10 kDa) and the small molecule (171 Da) is the key principle exploited for separation. The most effective and widely used methods are:

  • Size Exclusion Chromatography (SEC) / Desalting: A rapid chromatography method that separates molecules by size. Larger proteins pass through the column quickly, while smaller molecules are temporarily trapped in porous beads and elute later.[1][2]

  • Dialysis: A classic, gentle method involving the diffusion of small molecules across a semi-permeable membrane while retaining the larger protein.[3][4][5]

  • Tangential Flow Filtration (TFF) / Diafiltration: A highly efficient and scalable method, particularly for larger volumes, that uses pressure and a semi-permeable membrane to wash out small molecules and exchange the buffer.[6][7][8][9]

  • Protein Precipitation: A technique, often using ammonium sulfate, that causes the protein to precipitate out of solution, leaving the highly soluble small molecule in the supernatant.[10][11][12]

Q3: How do I choose the best removal method for my specific experiment?

A3: The optimal method depends on your sample volume, time constraints, and available equipment. Use the following decision tree and comparison table to guide your choice.

G cluster_input cluster_methods start What is your sample volume? SEC Size Exclusion / Desalting Column (Fast, good recovery) start->SEC < 5 mL Dialysis Dialysis (Gentle, minimal hands-on time) start->Dialysis < 50 mL TFF Tangential Flow Filtration (TFF) (Highly efficient, scalable) start->TFF > 50 mL Precipitation Ammonium Sulfate Precipitation (Concentrates sample, requires resolubilization) start->Precipitation Need to concentrate? (Any volume)

Caption: Decision workflow for selecting a removal method.

Table 1: Comparison of Common Removal Techniques

FeatureSize Exclusion (Desalting Column)DialysisTangential Flow Filtration (TFF)Ammonium Sulfate Precipitation
Principle Size-based chromatographic separation[13]Diffusion across a semi-permeable membrane[14]Pressure-driven separation across a membrane[9]Differential solubility[15]
Typical Volume 0.1 mL - 5 mL1 mL - 50 mL> 50 mL (scalable)Any
Speed Very Fast (5-15 min)Slow (4h - overnight)Fast to ModerateModerate (1-4h + centrifugation)
Protein Recovery High (>95%)High (>90%)Very High (>98%)Variable (80-95%)
Final Concentration DilutedOften slightly dilutedConcentratedHighly Concentrated
Key Advantage Speed and efficiencyGentleness, minimal attention requiredScalability and speed for large volumesConcentrates the protein
Q4: I'm using dialysis. How do I select the correct Molecular Weight Cut-Off (MWCO) for the membrane?

A4: The MWCO refers to the pore size of the membrane and is defined as the molecular weight at which 90% of a solute is retained.[4] To ensure your protein is retained while the small molecule (171 Da) is efficiently removed, you must choose an MWCO that is significantly smaller than your protein's molecular weight.

The Rule of Thumb: Select a membrane with an MWCO that is 1/3 to 1/2 the molecular weight of your protein of interest.[16][17] For example, for a 30 kDa protein, a 10 kDa MWCO membrane is an excellent choice. This provides a sufficient margin to prevent protein loss, as protein shape can sometimes allow passage through pores close to its actual molecular weight.[18]

Q5: How can I verify that all the unreacted 2-chloro-N-(pyridazin-3-yl)acetamide has been removed?

A5: Visual inspection is not sufficient. You must use a sensitive analytical technique to confirm the absence of the small molecule.

  • Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): This is the gold standard. An RP-HPLC system can separate the small, hydrophobic reagent from the large, more polar protein. You would analyze a sample of your final purified protein. The absence of a peak corresponding to the retention time of the small molecule standard indicates successful removal.[19]

  • Liquid Chromatography-Mass Spectrometry (LC-MS): For the highest level of sensitivity and confirmation, LC-MS can be used. This technique separates the components by chromatography and then confirms their identity by mass. You can specifically look for the mass of the unreacted compound (m/z ≈ 172.0 for [M+H]+).[20]

Troubleshooting Guides & Protocols

Protocol 1: High-Efficiency Removal using Size Exclusion Chromatography (Desalting Column)

This method is ideal for rapid cleanup of small-volume samples.

G cluster_workflow SEC Desalting Workflow A 1. Equilibrate Column Wash with 3-5 column volumes of desired final buffer. B 2. Load Sample Apply protein sample (containing unreacted reagent) to the column. A->B C 3. Elute & Collect Elute with final buffer. Protein elutes first in the void volume. B->C D 4. Small Molecule Elutes Small molecule is retarded by beads and elutes later. C->D E 5. Verify Removal Analyze collected protein fraction by RP-HPLC or LC-MS. D->E

Caption: Workflow for small molecule removal by SEC.

Step-by-Step Methodology:

  • Select a Column: Choose a pre-packed desalting column (e.g., Sephadex G-25, Bio-Gel P-6) with a fractionation range appropriate for separating your protein from the ~171 Da compound.

  • Equilibration: Equilibrate the column with your desired final buffer (e.g., PBS, HEPES). Pass at least 3-5 column volumes of this buffer through the column to ensure the internal bead volume is fully exchanged.

  • Sample Loading: Allow the equilibration buffer to drain until it reaches the top of the column bed. Carefully load your protein sample onto the center of the bed. Do not disturb the resin.

  • Elution: Immediately after the sample has entered the column bed, add the final buffer to the top of the column.

  • Fraction Collection: Begin collecting fractions. Your protein, being large, will be excluded from the beads and will travel in the void volume, eluting first.[1][21] The smaller 2-chloro-N-(pyridazin-3-yl)acetamide will enter the porous beads, taking a longer path, and will elute in later fractions.[5] Monitor the elution using a UV detector at 280 nm or by collecting fractions and performing a protein assay (e.g., Bradford).

  • Pooling and Verification: Pool the protein-containing fractions and confirm the removal of the small molecule using RP-HPLC.

Protocol 2: Thorough Removal by Dialysis

This gentle method is suitable for sensitive proteins and requires minimal hands-on time.

Step-by-Step Methodology:

  • Membrane Preparation: Select a dialysis membrane with an appropriate MWCO (see FAQ 4). Cut a suitable length and hydrate it according to the manufacturer's instructions.

  • Sample Loading: Secure one end of the tubing with a clip. Pipette your protein sample into the tubing, leaving some space at the top (headspace) to allow for potential osmotic changes.[22] Remove excess air and seal the second end with another clip.

  • Dialysis Setup: Place the sealed dialysis bag into a beaker containing a large volume of the desired final buffer (the dialysate). The buffer volume should be at least 200-500 times the sample volume to ensure a sufficient concentration gradient for diffusion.[14]

  • Stirring: Place the beaker on a magnetic stir plate with a stir bar and stir gently at 4°C. Stirring is crucial to prevent the buildup of localized concentration at the membrane surface, which would slow down diffusion.[4]

  • Buffer Changes: For maximum efficiency, perform a series of buffer changes. A typical schedule is:

    • Dialyze for 2-4 hours.

    • Change the dialysate to fresh buffer.

    • Dialyze for another 2-4 hours.

    • Change the dialysate again and dialyze overnight at 4°C.[14]

  • Sample Recovery: Carefully remove the dialysis bag from the buffer, gently dry the outside, and recover your purified protein sample. Verify purity via RP-HPLC.

References

  • Gagnon, P. (2025). Size Exclusion Chromatography (SEC): A Critical Tool for Protein Purification. LinkedIn. [Link]

  • Wingfield, P. T. (2015). Protein Precipitation Using Ammonium Sulfate. Current Protocols in Protein Science, 80, A.3F.1-A.3F.19. [Link]

  • Welch. (n.d.). What is tangential flow filtration?. Welch Materials. [Link]

  • EMBL PEPCF. (n.d.). Size Exclusion Chromatography. Protein Expression and Purification Core Facility. [Link]

  • G-Biosciences. (2017). Ammonium Sulfate Protein Precipitation: The key to Salting-Out. The Protein Man's Blog. [Link]

  • Wolfson Centre for Applied Structural Biology. (n.d.). Protein Concentration and Diafiltration by Tangential Flow Filtration. The Hebrew University of Jerusalem. [Link]

  • Wingfield, P. T. (2015). Protein Precipitation Using Ammonium Sulfate. ResearchGate. [Link]

  • AIChE. (2020). The Use of Tangential Flow Filtration Systems in Synthetic Peptide Purification. AIChE Annual Meeting Proceedings. [Link]

  • Pall Corporation. (n.d.). Introduction to Tangential Flow Filtration for Laboratory and Process Development Applications. Pall Corporation. [Link]

  • M&C. (2024). How to Select the Correct MWCO for DNA, RNA and Protein Purification and Concentration. M&C. [Link]

  • Scribd. (n.d.). Protein Dialysis Protocol Overview. Scribd. [Link]

  • Membrane Solutions. (n.d.). General rule about choosing a MWCO. Membrane Solutions. [Link]

  • Gondi, S. (n.d.). Navigating Molecular Weight Cut-Offs: A Guide to DNA, RNA, and Protein Purification. LinkedIn. [Link]

  • Protocol Online. (2014). Choosing MWCO For Dialysis Membrane. Protein and Proteomics. [Link]

  • Reddit. (2024). Dialysis tubing choice. r/labrats. [Link]

  • University of San Diego. (2021). Biochemistry Lab Protein Dialysis Protocol. University of San Diego. [Link]

  • BioProcess International. (2016). Clearance of Persistent Small-Molecule Impurities: Alternative Strategies. BioProcess International. [Link]

  • ResearchGate. (2013). How to clear protein solution and not lose all activity?. ResearchGate. [Link]

  • YouTube. (2010). Protein Purification with Dialysis Tubing. YouTube. [Link]

  • PubChem. (n.d.). 2-Chloro-N-pyridin-2-yl-acetamide. National Center for Biotechnology Information. [Link]

  • PubChem. (n.d.). N-(2-chloropyridin-3-yl)acetamide. National Center for Biotechnology Information. [Link]

  • PubChemLite. (n.d.). 2-chloro-n-(pyridazin-3-yl)acetamide hydrochloride. University of Luxembourg. [Link]

  • ResearchGate. (2017). Design, Synthesis, Characterization and Anticancer Properties of Novel 2-Chloro-N-(Aryl Substituted) Acetamide Derivatives. ResearchGate. [Link]

  • G-Biosciences. (2019). Best Ways to Remove Detergents in Protein Samples. The Protein Man's Blog. [Link]

  • Mtoz Biolabs. (n.d.). Principles and Steps for Protein Sample Purity Detection Using SEC-HPLC Method. Mtoz Biolabs. [Link]

  • Mtoz Biolabs. (n.d.). What is the SEC-HPLC Method for Determining Protein Purity?. Mtoz Biolabs. [Link]

  • Singh, G. P. (2014). HPLC for Peptides and Proteins: Principles, Methods and Applications. ResearchGate. [Link]

  • Sino Biological. (n.d.). Protein Purification by HPLC. Sino Biological. [Link]

Sources

Technical Support Center: Storage and Handling of 2-chloro-N-(pyridazin-3-yl)acetamide HCl

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for 2-chloro-N-(pyridazin-3-yl)acetamide HCl. This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this compound throughout its lifecycle in the laboratory. Proper storage and handling are critical to prevent degradation and obtain reliable experimental results.

This guide provides a comprehensive overview of recommended storage conditions, potential degradation pathways, and troubleshooting advice in a user-friendly question-and-answer format.

I. Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for solid 2-chloro-N-(pyridazin-3-yl)acetamide HCl?

A1: To maintain the long-term stability of solid 2-chloro-N-(pyridazin-3-yl)acetamide HCl, it is crucial to store it in a cool, dry, and dark environment. The hydrochloride salt form suggests a susceptibility to moisture and potential degradation under humid conditions.

Recommended Storage Conditions Summary:

ParameterRecommendationRationale
Temperature 2-8°C (Refrigerated)Lower temperatures slow down potential degradation reactions.
Atmosphere Inert gas (e.g., Argon, Nitrogen)Minimizes oxidation and hydrolysis by displacing moisture and oxygen.
Light Amber vial or light-blocking containerProtects against photodegradation, a common issue for organic compounds.[1]
Container Tightly sealed, airtight containerPrevents moisture absorption (hygroscopicity) and contamination.

For long-term storage, placing the tightly sealed container inside a desiccator at 2-8°C is best practice.

Q2: How should I handle the compound upon receiving it and before storage?

A2: Upon receipt, it is advisable to allow the container to equilibrate to room temperature before opening. This simple step prevents condensation from forming on the compound, which could introduce moisture and initiate hydrolysis. Handle the compound in a controlled environment, such as a glove box or a fume hood with low humidity.

Q3: Is 2-chloro-N-(pyridazin-3-yl)acetamide HCl sensitive to moisture?

A3: Yes, hydrochloride salts and amide functional groups can be susceptible to hydrolysis. The presence of water can lead to the cleavage of the amide bond, resulting in the formation of 2-chloroacetic acid and 3-aminopyridazine. It is crucial to minimize exposure to atmospheric moisture. Some acetamides are known to be deliquescent, meaning they readily absorb moisture from the air.[2]

Q4: What are the known or potential degradation pathways for this compound?

A4: While specific degradation pathways for 2-chloro-N-(pyridazin-3-yl)acetamide HCl are not extensively documented in publicly available literature, we can infer potential routes based on its chemical structure, which includes a chloroacetamide group and a pyridazine ring. The primary degradation pathways are likely to be:

  • Hydrolysis: As mentioned, both acid and base-catalyzed hydrolysis of the amide bond can occur.[3] Alkaline conditions, in particular, can accelerate the degradation of pesticides with similar structures.[4]

  • Photodegradation: Exposure to UV or visible light can provide the energy to initiate photochemical reactions, leading to decomposition.[1]

  • Thermal Degradation: High temperatures can cause the compound to decompose.[5][6] Studies on similar chloroacetamide compounds have shown that exothermic decomposition can occur at elevated temperatures.[7]

dot graph DegradationPathways { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9];

} caption: Potential degradation pathways for 2-chloro-N-(pyridazin-3-yl)acetamide HCl.

Q5: How does pH affect the stability of this compound in solution?

A5: The stability of 2-chloro-N-(pyridazin-3-yl)acetamide HCl in solution is highly pH-dependent. Generally, chloroacetamide herbicides and other amide-containing compounds are more susceptible to hydrolysis under both acidic and basic conditions compared to a neutral pH.[3] For many pesticides, a slightly acidic pH of around 5 is often optimal for stability in spray solutions.[4] It is recommended to prepare solutions fresh and use them promptly. If short-term storage of a solution is necessary, it should be kept refrigerated and protected from light.

II. Troubleshooting Guide

Issue 1: Inconsistent or unexpected experimental results.

Possible Cause: Compound degradation due to improper storage or handling.

Troubleshooting Steps:

  • Verify Storage Conditions:

    • Confirm that the compound has been stored at the recommended temperature (2-8°C).

    • Check if the container was tightly sealed and protected from light.

    • Assess if the compound was exposed to a humid environment.

  • Analytical Confirmation of Purity:

    • Perform an analytical test such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to assess the purity of your current stock.

    • Compare the results to the certificate of analysis (CoA) provided by the manufacturer or to a freshly opened, properly stored sample.

  • Implement Corrective Actions:

    • If degradation is confirmed, discard the compromised stock.

    • When opening a new vial, allow it to warm to ambient temperature before opening to prevent condensation.

    • Handle the compound in a dry, inert atmosphere (e.g., a glovebox) to minimize moisture exposure.

Issue 2: The solid compound appears discolored, clumped, or has a different texture.

Possible Cause: This often indicates moisture absorption or degradation.

Troubleshooting Steps:

  • Visual Inspection:

    • Compare the appearance of the suspect material to a known good sample or the product description. Any change from a free-flowing powder to a clumpy or discolored solid is a red flag.

  • Purity Analysis:

    • As with inconsistent results, an analytical technique like HPLC is the most definitive way to determine if the compound has degraded.

  • Preventative Measures:

    • Ensure that storage containers are appropriate and tightly sealed.

    • For highly sensitive compounds, consider storing them in a desiccator within a refrigerator.

    • When dispensing the compound, work quickly and in a low-humidity environment to minimize exposure to air.

dot graph TroubleshootingWorkflow { rankdir="TB"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9];

} caption: Troubleshooting workflow for suspected compound degradation.

Issue 3: Difficulty dissolving the compound.

Possible Cause: While hydrochloride salts are generally formulated to enhance aqueous solubility, improper storage leading to degradation can result in less soluble impurities.[8]

Troubleshooting Steps:

  • Verify Solvent and Concentration:

    • Double-check the recommended solvent and concentration from the product datasheet or relevant literature.

  • Assess Purity:

    • If solubility issues persist with the correct solvent, it may be an indication of impurities. Analyze the purity of the compound as described above.

  • Gentle Warming and Sonication:

    • If the compound is known to be stable at slightly elevated temperatures, gentle warming or sonication can aid dissolution. However, be cautious as heat can also accelerate degradation.

III. Experimental Protocols

Protocol: Purity Assessment by HPLC

This is a general protocol and may need optimization for your specific system.

  • Sample Preparation:

    • Accurately weigh a small amount of 2-chloro-N-(pyridazin-3-yl)acetamide HCl and dissolve it in a suitable solvent (e.g., methanol or acetonitrile/water mixture) to a known concentration (e.g., 1 mg/mL).

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: A gradient of water (with 0.1% formic acid) and acetonitrile (with 0.1% formic acid).

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Detection: UV detector at a wavelength determined by a UV scan of the compound (e.g., 230 nm).[9]

  • Analysis:

    • Analyze the chromatogram for the presence of additional peaks, which may indicate impurities or degradation products.

    • Calculate the purity by dividing the peak area of the main compound by the total peak area of all components.

IV. References

  • Hladik, M. L., & McNeill, K. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry, 54(13), 4740-4750.

  • Standard Operating Procedure: Hydrochloric Acid. (n.d.). Retrieved from [Source URL]

  • Acetamide SDS (Safety Data Sheet). (2015). Flinn Scientific.

  • Substituent Effects on the pH Sensitivity of Acetals and Ketals and Their Correlation with Encapsulation Stability in Polymeric Nanogels. (2015). PMC.

  • Implications of Photostability on the Manufacturing, Packaging, Storage, and Testing of Photosensitive Pharmaceuticals. (2005). Pharmaceutical Technology.

  • Practices for Proper Chemical Storage. (n.d.). Retrieved from [Source URL]

  • 2-chloro-n-(pyridazin-3-yl)acetamide hydrochloride. (n.d.). PubChem.

  • Gaál, F. A., et al. (2006). NMR study of the influence of pH on the persistence of some neonicotinoids in water. Acta Chimica Slovenica, 53(1), 52-57.

  • Miyazaki, S., Oshiba, M., & Nadai, T. (1981). Precaution on use of hydrochloride salts in pharmaceutical formulation. Journal of Pharmaceutical Sciences, 70(6), 594-596.

  • Chloroacetamide. (n.d.). PubChem.

  • Preformulation studies of acetazolamide: effect of pH, two buffer species, ionic strength, and temperature on its stability. (1986). PubMed.

  • A Guide to Processing and Holding Active Pharmaceutical Ingredients. (2024). Powder Systems.

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association.

  • ICH Harmonised Tripartite Guideline: Q1B Photostability Testing of New Active Substances and Medicinal Products. (1996).

  • Guidance on Storage and Handling of Chlorinated Solvents. (n.d.). European Chlorinated Solvents Association.

  • 2-chloro-n-(2-chloro-3-pyridinyl)acetamide. (n.d.). Sigma-Aldrich.

  • Chemical Segregation and Storage Table. (n.d.). ORS.

  • Biodegradation of Chloroacetamide Herbicides by Paracoccus sp. FLY-8 in Vitro. (2011). Journal of Agricultural and Food Chemistry, 59(10), 5489-5495.

  • Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. (2023). Environmental Research, 229, 115918.

  • N-(substituted phenyl)-2-chloroacetamides: LSER and LFER study. (2019). Journal of Molecular Liquids, 284, 644-653.

  • Insights into the metabolic pathways and biodegradation mechanisms of chloroacetamide herbicides. (2023). Environmental Research, 229, 115918.

  • Hobbs, W. J. (2021). Synthesis and Characterization of Unique Pyridazines. Liberty University.

  • A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues. (2016). Indo Global Journal of Pharmaceutical Sciences, 6(2), 65-71.

  • Effect of water pH on the stability of pesticides. (2008). MSU Extension.

  • Unlocking the potential of pyridazine: a promising backbone for high-energy density compounds. (2023). Dalton Transactions.

  • Synthetic Pathways to Pyrido[3,4-c]pyridazines and Their Polycyclic Derivatives. (2022). Molecules, 27(20), 7016.

  • 2-CHLORO-N-PYRIDIN-2-YL-ACETAMIDE. (n.d.). ChemicalBook.

  • Physical Properties of Pyridazines. (2012). ResearchGate.

  • 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. (2023). IUCrData, 8(10).

  • Thermal degradation of emerging contaminants in municipal biosolids: The case of pharmaceuticals and personal care products. (2022). Chemosphere, 303(Pt 1), 135008.

  • Thermal Decomposition Path—Studied by the Simultaneous Thermogravimetry Coupled with Fourier Transform Infrared Spectroscopy and Quadrupole Mass Spectrometry—Of Imidazoline/Dimethyl Succinate Hybrids and Their Biological Characterization. (2023). Molecules, 28(13), 5084.

  • An In-depth Technical Guide on the Metabolic Pathway of N-Chloro-2-fluoroacetamide. (n.d.). Benchchem.

  • New Insights into the Degradation Path of Deltamethrin. (2022). Molecules, 27(19), 6524.

  • Chemical Storage Guidelines: Safely Handling Acids, Bases, and Solvent. (2025). Alliance Chemical.

  • 2-chloro-n-(3-chlorophenyl)acetamide. (n.d.). PubChem.

  • Thermal Hazard and Decomposition Characteristics of 2-Chloro-N-(Cyano-2-thienyl methyl) acetamide. (2022). Journal of the Korean Institute of Gas, 26(5), 41-48.

  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL. (2020). Neliti.

  • Safe Handling Guide: Hydrochloric Acid. (n.d.). CORECHEM Inc..

  • Thermal decomposition kinetics of glyphosate (GP) and its metabolite aminomethylphosphonic acid (AMPA). (2021). Environmental Science: Processes & Impacts, 23(10), 1568-1577.

  • Immobilized Synthetic Pathway for Biodegradation of Toxic Recalcitrant Pollutant 1,2,3-Trichloropropane. (2012). Environmental Science & Technology, 46(10), 5497-5504.

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Technical Support Center: Navigating the Synthesis with Pyridazine Chloroacetamides

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to providing researchers, scientists, and drug development professionals with in-depth guidance on utilizing pyridazine chloroacetamides in their synthetic endeavors. This resource is designed to be a practical tool, offering troubleshooting advice and answers to frequently asked questions to help you minimize side reactions and optimize your experimental outcomes. The unique electronic properties of the pyridazine ring, coupled with the reactivity of the chloroacetamide functional group, present a distinct set of challenges and opportunities. This guide provides the expertise to navigate them successfully.

Frequently Asked Questions (FAQs)

Q1: What are the most common side reactions observed when working with pyridazine chloroacetamides?

A1: The primary side reactions encountered are typically hydrolysis of the chloroacetamide group, over-alkylation or di-acylation of the pyridazine nucleus (if it contains reactive amine functionalities), and in some cases, intramolecular cyclization. The electron-deficient nature of the pyridazine ring can influence the reactivity of the chloroacetamide moiety, making it susceptible to nucleophilic attack.[1]

Q2: How does the pH of the reaction medium affect the stability of the chloroacetamide group?

A2: The chloroacetamide group is susceptible to hydrolysis under both acidic and basic conditions.[2] Base-catalyzed hydrolysis often proceeds via an SN2 mechanism, leading to the formation of a hydroxyacetamide derivative.[2] Acidic conditions can also promote hydrolysis, potentially leading to amide bond cleavage. Careful control of pH is therefore critical to prevent the formation of these impurities.

Q3: Can the two nitrogen atoms of the pyridazine ring interfere with the desired reaction?

A3: Yes, the lone pairs of electrons on the pyridazine nitrogens can act as nucleophiles, especially under basic conditions. This can lead to intermolecular side reactions or, if the geometry is favorable, intramolecular cyclization. The basicity of pyridazine is a key factor to consider when designing your reaction conditions.[3][4]

Troubleshooting Guides

This section provides detailed troubleshooting for specific side reactions you may encounter.

Side Reaction 1: Hydrolysis of the Chloroacetamide Moiety

Observed Problem: Your analytical data (e.g., LC-MS, NMR) shows the presence of a byproduct with a mass corresponding to the replacement of the chlorine atom with a hydroxyl group.

Underlying Cause & Mechanism: Hydrolysis is a common side reaction where water, acting as a nucleophile, attacks the electrophilic carbon of the chloroacetamide. This is often catalyzed by acidic or basic conditions. The mechanism is typically a bimolecular nucleophilic substitution (SN2) reaction.[2]

Troubleshooting Workflow: Mitigating Hydrolysis

start Hydrolysis Detected anhydrous Ensure Anhydrous Conditions (Dry solvents, inert atmosphere) start->anhydrous ph_control Strict pH Control (Use non-nucleophilic base, buffer if necessary) anhydrous->ph_control temp Lower Reaction Temperature ph_control->temp time Reduce Reaction Time temp->time workup Modify Workup (Use neutral or slightly acidic washes) time->workup end Minimized Hydrolysis workup->end start Over-alkylation Detected stoichiometry Control Stoichiometry (Use ≤ 1.1 eq. of chloroacetyl chloride) start->stoichiometry addition Slow Reagent Addition (Add chloroacetyl chloride dropwise at low temp) stoichiometry->addition base Optimize Base (Use a non-nucleophilic base) addition->base protecting_group Consider Protecting Group Strategy (If multiple reactive sites are present) base->protecting_group end Minimized Over-alkylation protecting_group->end

Caption: Workflow for preventing over-alkylation of pyridazine derivatives.

Detailed Protocol for Preventing Over-alkylation:

  • Strict Stoichiometric Control:

    • Carefully calculate and weigh the reactants. Use a slight excess (e.g., 1.05-1.1 equivalents) of the chloroacetyl chloride to ensure the full conversion of the starting material without having a large excess that could lead to side reactions.

  • Controlled Reagent Addition:

    • Dissolve the pyridazine starting material in a suitable anhydrous solvent and cool the solution (e.g., to 0 °C) before adding the chloroacetyl chloride.

    • Add the chloroacetyl chloride dropwise as a solution in the reaction solvent to maintain a low instantaneous concentration.

  • Choice of Base:

    • A non-nucleophilic base is crucial to scavenge the HCl byproduct without competing in the acylation reaction. DIPEA is a common choice.

  • Protecting Group Strategy:

    • If the pyridazine scaffold has multiple nucleophilic sites and regioselectivity is an issue, consider a protecting group strategy. For example, a Boc group can be used to protect a secondary amine while a primary amine is acylated.

ParameterStandard ConditionOptimized Condition for Preventing Over-alkylation
Chloroacetyl Chloride >1.5 equivalents1.05 - 1.1 equivalents
Addition Method Rapid additionSlow, dropwise addition at low temperature
Base Protic/nucleophilicAprotic, non-nucleophilic (e.g., DIPEA)
Substrate Multi-functionalEmploy protecting groups if necessary
Side Reaction 3: Intramolecular Cyclization

Observed Problem: An unexpected product is formed that has a mass corresponding to the desired product minus HCl, suggesting an intramolecular cyclization event.

Underlying Cause & Mechanism: If the pyridazine chloroacetamide has a nucleophilic group positioned appropriately, an intramolecular SN2 reaction can occur. The nucleophile (e.g., a ring nitrogen or a substituent) attacks the electrophilic carbon bearing the chlorine, displacing the chloride and forming a new ring. This is often promoted by heat and the presence of a base. [5][6]

Troubleshooting Workflow: Avoiding Intramolecular Cyclization

start Intramolecular Cyclization Detected temp_control Lower Reaction Temperature start->temp_control base_selection Use a Weaker, Non-nucleophilic Base temp_control->base_selection solvent_choice Select a Less Polar, Aprotic Solvent base_selection->solvent_choice protecting_group Protect the Internal Nucleophile solvent_choice->protecting_group end Minimized Cyclization protecting_group->end

Caption: Workflow for avoiding intramolecular cyclization of pyridazine chloroacetamides.

Detailed Protocol for Avoiding Intramolecular Cyclization:

  • Temperature Control:

    • Maintain a low reaction temperature throughout the addition and reaction time. Elevated temperatures can provide the activation energy needed for the intramolecular cyclization.

  • Base Selection:

    • Use the mildest base possible that can still facilitate the desired reaction. A strong base can deprotonate the nucleophilic group, increasing its reactivity and promoting cyclization.

  • Solvent Effects:

    • Consider the solvent polarity. A less polar, aprotic solvent may disfavor the formation of the charged transition state required for the intramolecular SN2 reaction.

  • Protecting Group Strategy:

    • If the internal nucleophile is not the intended reaction site, protect it before introducing the chloroacetamide moiety.

ParameterStandard ConditionOptimized Condition for Avoiding Cyclization
Temperature Reflux0 °C to Room Temperature
Base Strong base (e.g., NaH)Weaker, non-nucleophilic base (e.g., K₂CO₃, DIPEA)
Solvent Polar, protic (e.g., Ethanol)Aprotic, less polar (e.g., THF, Dichloromethane)
Internal Nucleophile UnprotectedProtected (if not the reaction site)

Analytical and Purification Strategies

Q4: What are the recommended methods for monitoring these reactions and purifying the final product?

A4: Thin-layer chromatography (TLC) and liquid chromatography-mass spectrometry (LC-MS) are indispensable for monitoring reaction progress. For purification, column chromatography on silica gel is a standard and effective method. [7]Recrystallization can also be a powerful technique for obtaining highly pure material if a suitable solvent system can be identified. [7] General Purification Protocol (Column Chromatography):

  • Adsorbent: Silica gel is the most common stationary phase.

  • Eluent System: A gradient of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate or dichloromethane) is typically used. The optimal solvent system should be determined by TLC analysis.

  • Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator. [7]

References

  • Science of Synthesis. (2004). Product Class 8: Pyridazines. Thieme.
  • Komendantova, A. S., et al. (2018). Cyclization of β‐Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. European Journal of Organic Chemistry.
  • Bégué, J.-P., et al. (1995). New Trifluoromethylated Pyridazines by Reductive Cyclization of Vinyldiazomethanes Bearing a Carbonyl Group. Journal of the Chemical Society, Perkin Transactions 1.
  • Abdel-Latif, E. (2019). Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles.
  • Google Patents. (1961). Process for purification of 3,6-dichloropyridazine.
  • Komendantova, A. S., et al. (2018). Cyclization of β-Chlorovinyl Thiohydrazones into Pyridazines: A Mechanistic Study. Annalen der Pharmacie.
  • Organic Chemistry Portal. (n.d.). Synthesis of pyridazines. Retrieved from [Link]

  • Google Patents. (2007). Preparation of pyridazine, useful for producing active substances, comprises hydrolyzing maleindialdehyde diacetals in the presence of an acid catalyst to give maleic dialdehyde and reacting the maleic dialdehyde solution with hydrazine.
  • Gabizon, R., et al. (2024). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science.
  • Klinge, D. E. (n.d.). Reactions of pyridazines and pyridazine 1-oxides with nitrogen-containing nucleophiles. WUR eDepot.
  • Hobbs, W. J. (n.d.). Synthesis and Characterization of Unique Pyridazines. Liberty University.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (2026). Avoiding Over-alkylation. Retrieved from [Link]

  • Various Authors. (2003).
  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • Indo Global Journal of Pharmaceutical Sciences. (2016). A Review on Synthetic Protocols of Pyridazine and Pyridazone Analogues.
  • ResearchGate. (2019). Scheme 4. Synthesis of N-substituted chloroacetamides. Retrieved from [Link]

  • Sztanke, K., et al. (2021). New N-Substituted-1,2,4-triazole Derivatives of Pyrrolo[3,4-d]pyridazinone with Significant Anti-Inflammatory Activity—Design, Synthesis and Complementary In Vitro, Computational and Spectroscopic Studies. Molecules.
  • Al-Zaydi, K. M. (2015). Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone)
  • Austin, J. (n.d.). Pyridazine.
  • Landquist, J. K., & Thornber, C. W. (1973). Pyridazines. Part V. Preparation and reactions of some dialkylaminopyridazinones. Journal of The Chemical Society-perkin Transactions 1.
  • Brown, D. G., & Boström, J. (2023). The pyridazine heterocycle in molecular recognition and drug discovery.
  • Gabizon, R., et al. (2023). Use of pyridazinediones for tuneable and reversible covalent cysteine modification applied to peptides, proteins and hydrogels. Chemical Science.
  • Carlson, D. L., et al. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides. Journal of Agricultural and Food Chemistry.
  • Mohareb, R. M., et al. (2012). Uses of cyanoacetylhydrazine in heterocyclic synthesis: novel synthesis of pyrazole derivatives with anti-tumor activities. Molecules.
  • Knowledge UChicago. (n.d.). Bridging the pyridine-pyridazine synthesis gap by skeletal editing. Retrieved from [Link]

  • Sharma, S., et al. (2025). Chloroacetylchloride: A Versatile Reagent in Heterocyclic Synthesis. ChemistrySelect.
  • Joule, J. A. (2020). The diazines: pyridazine, pyrimidine and pyrazine: reactions and synthesis. In Heterocyclic Chemistry.
  • Armstrong, A. F., et al. (2019). Lewis Acid Directed Regioselective Metalations of Pyridazine.
  • Reddit. (2015). Organic synthesis advice (amide linker using chloroacetyl chloride)?. Retrieved from [Link]

  • De Pelsmaeker, J., et al. (2022).
  • Zhou, H., et al. (2024). Synthesis of polysubstituted pyridazines via Cu-mediated C(sp3)–C(sp3) coupling/annulation of saturated ketones with acylhydrazones.
  • Google Patents. (1992). 6-Alkylpyridazine derivatives, process for their preparation and compositions containing them.
  • Reddit. (2021). Why is pyridazine more basic than pyrimidine and pyrazine? Wouldn't a closer nitrogen destabilize the positive charge more?. Retrieved from [Link]

  • Volyniuk, D., et al. (2019). Derivatives of Pyridazine with Phenoxazine and 9,9-Dimethyl-9,10-dihydroacridine Donor Moieties Exhibiting Thermally Activated Delayed Fluorescence. Dyes and Pigments.

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Technical Support Center: Purification of 2-chloro-N-(pyridazin-3-yl)acetamide Reaction Products

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and professionals in drug development who are working with 2-chloro-N-(pyridazin-3-yl)acetamide. N-heterocyclic compounds, such as those containing a pyridazine core, are significant in medicinal chemistry due to their diverse biological activities.[1][2][3] The purification of the target compound, 2-chloro-N-(pyridazin-3-yl)acetamide, is a critical step to ensure the reliability of subsequent biological assays and developmental studies. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address common challenges encountered during the purification of this and structurally similar N-heterocyclic acetamides.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for purifying crude 2-chloro-N-(pyridazin-3-yl)acetamide?

A1: The two most effective and commonly employed purification techniques for 2-chloro-N-(pyridazin-3-yl)acetamide, which is typically a solid at room temperature, are recrystallization and flash column chromatography. The selection of the method hinges on the nature and quantity of impurities, the physical state of the crude product, and the desired final purity level.[4]

  • Recrystallization: This is the preferred method for crystalline solids with thermally stable properties. It is highly effective for removing small amounts of impurities. A successful recrystallization relies on the selection of an appropriate solvent in which the desired compound has high solubility at elevated temperatures and low solubility at cooler temperatures, while impurities remain soluble at all temperatures.

  • Flash Column Chromatography: This technique is invaluable when dealing with non-crystalline solids, oily products, or when impurities have similar solubility profiles to the target compound, making recrystallization challenging. It separates compounds based on their differential adsorption to a stationary phase (typically silica gel) and elution with a mobile phase.[4]

Q2: My recrystallization attempt resulted in a low yield of 2-chloro-N-(pyridazin-3-yl)acetamide. What are the likely causes and solutions?

A2: Low recovery from recrystallization can stem from several factors. Here's a breakdown of potential issues and how to address them:

Potential Cause Explanation Troubleshooting Strategy
Inappropriate Solvent Choice The solvent may be too good at dissolving the compound even at low temperatures, preventing efficient crystallization.Select a solvent where the product is sparingly soluble at room temperature but highly soluble when heated. Consider using a solvent system (a mixture of a "good" and a "poor" solvent) to fine-tune the solubility.
Using an Excessive Amount of Solvent Dissolving the crude product in too much solvent will keep it in solution even after cooling, drastically reducing the yield.Use the minimum amount of hot solvent required to fully dissolve the crude material. Add the solvent in small portions to the heated mixture until dissolution is just complete.
Cooling the Solution Too Rapidly Rapid cooling can lead to the formation of small, impure crystals or an oil, trapping impurities within the crystal lattice.Allow the hot, saturated solution to cool slowly to room temperature undisturbed. Once at room temperature, cooling in an ice bath can further maximize crystal formation.[4]
Premature Crystallization During Hot Filtration If hot filtration is necessary to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel stem upon slight cooling.Use a pre-heated funnel and filter flask for the hot filtration step. Perform the filtration as quickly as possible.[4]
Q3: During column chromatography, my product is not separating well from an impurity. How can I improve the separation?

A3: Poor separation in column chromatography is a common issue that can be resolved by optimizing several parameters.

  • Optimize the Mobile Phase: The polarity of the mobile phase is the most critical factor. Use Thin Layer Chromatography (TLC) to screen different solvent systems. The ideal mobile phase should provide a retention factor (Rf) of approximately 0.3 for your target compound, with clear separation from impurities.[4] If the spots are too close, adjust the solvent polarity. A less polar mobile phase will generally increase the retention time on a normal-phase column and may improve separation.

  • Proper Column Packing: A poorly packed column with air bubbles or cracks will lead to channeling and broad, overlapping bands. Ensure the silica gel is uniformly packed as a slurry and allowed to settle without any voids.[4]

  • Sample Loading: Overloading the column or applying the sample in a large volume of a strong solvent can cause band broadening. Dissolve the crude product in a minimal amount of the mobile phase or a less polar solvent. Alternatively, dry-loading the sample by adsorbing it onto a small amount of silica gel can lead to a much sharper initial band.[4]

Q4: What are the potential impurities I should be aware of during the synthesis and purification of 2-chloro-N-(pyridazin-3-yl)acetamide?

A4: The synthesis of 2-chloro-N-(pyridazin-3-yl)acetamide typically involves the acylation of 3-aminopyridazine with 2-chloroacetyl chloride.[5] Potential impurities can include:

  • Unreacted Starting Materials: Residual 3-aminopyridazine or 2-chloroacetyl chloride.

  • Hydrolysis Product: Hydrolysis of 2-chloroacetyl chloride to 2-chloroacetic acid.

  • Di-acylated Product: The formation of a diamide, such as 2-chloro-N-(9-(2-chloroacetyl)-9H-purin-6-yl) acetamide, has been observed as a possible byproduct in similar reactions with N-heterocycles.[5] This occurs when a second acylation takes place at another nucleophilic site on the pyridazine ring.

  • Polymeric Byproducts: Self-condensation or polymerization of the starting materials or product under certain conditions.

Troubleshooting Guides

Recrystallization Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Oiling Out The boiling point of the solvent is higher than the melting point of the solute. / The solution is supersaturated.Use a lower-boiling point solvent. / Re-heat the solution, add a small amount of additional solvent, and allow it to cool more slowly.
No Crystals Form The solution is not saturated. / The compound is highly soluble in the chosen solvent.Evaporate some of the solvent to concentrate the solution and then cool again. / Change the solvent or use a co-solvent system to decrease solubility.
Colored Impurities in Crystals Impurities are co-crystallizing with the product.Add a small amount of activated charcoal to the hot solution before filtration to adsorb the colored impurities. Use a minimal amount to avoid adsorbing the desired product.
Product Crashes Out of Solution The solution was cooled too quickly or is too concentrated.Re-heat to redissolve, add a small amount of fresh solvent, and allow to cool slowly.
Column Chromatography Troubleshooting
Problem Possible Cause(s) Recommended Solution(s)
Product Elutes Too Quickly (High Rf) The mobile phase is too polar.Decrease the polarity of the mobile phase by reducing the proportion of the more polar solvent.[4]
Product Does Not Elute (Low Rf) The mobile phase is not polar enough.Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent.[4]
Tailing of Spots on TLC/Bands on Column The compound is interacting too strongly with the stationary phase (e.g., acidic or basic compounds on silica gel).Add a small amount of a modifier to the mobile phase, such as triethylamine for basic compounds or acetic acid for acidic compounds, to improve the peak shape.
Cracked or Dry Column Bed Solvent level dropped below the top of the stationary phase.This is generally irreversible. The column must be repacked. Always ensure the solvent level remains above the silica gel.

Experimental Protocols

Protocol 1: Purification by Recrystallization
  • Solvent Selection: Test the solubility of a small amount of the crude 2-chloro-N-(pyridazin-3-yl)acetamide in various solvents (e.g., ethanol, acetonitrile, ethyl acetate, toluene) at room and elevated temperatures to find a suitable recrystallization solvent. Acetonitrile has been shown to be effective for similar compounds.[6]

  • Dissolution: In a flask, add the crude product and a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid completely. Add more solvent in small portions if necessary.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, warm flask.[4]

  • Crystallization: Cover the flask and allow the filtrate to cool slowly to room temperature. Once crystal formation begins, the flask can be placed in an ice bath to maximize the yield.[4]

  • Isolation and Drying: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent. Allow the crystals to air-dry or dry them in a vacuum oven at a low temperature.

Protocol 2: Purification by Flash Column Chromatography
  • TLC Analysis: Develop a TLC method to determine the optimal mobile phase for separation. A mixture of ethyl acetate and hexanes is a common starting point for compounds of this polarity. Aim for an Rf value of ~0.3 for the product.[4]

  • Column Packing: Prepare a slurry of silica gel in the mobile phase and carefully pack it into a glass column, ensuring there are no air bubbles or cracks.

  • Sample Loading: Dissolve the crude product in a minimal volume of the mobile phase or a more volatile solvent. Carefully apply the solution to the top of the column. Alternatively, adsorb the crude product onto a small amount of silica gel, evaporate the solvent, and add the resulting dry powder to the top of the column.[4]

  • Elution: Add the mobile phase to the column and apply gentle pressure to begin elution. Collect fractions and monitor the separation by TLC.

  • Product Isolation: Combine the fractions containing the pure product and remove the solvent using a rotary evaporator.

Protocol 3: Purity Assessment by HPLC

High-Performance Liquid Chromatography (HPLC) is a reliable method for determining the purity of the final product.[7]

  • Instrumentation: A standard HPLC system with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).[8]

  • Mobile Phase: A gradient of acetonitrile and water is a common mobile phase for chloroacetamide compounds.[9] The addition of a small amount of formic acid or phosphoric acid may be necessary for peak shape improvement.[9]

  • Detection: Monitor the elution at a wavelength where the compound has a strong UV absorbance.

Visualizations

Workflow for Purification and Analysis

cluster_synthesis Synthesis cluster_purification Purification cluster_analysis Purity Analysis cluster_result Final Product start Crude Reaction Mixture recrystallization Recrystallization start->recrystallization Solid Product column_chromatography Column Chromatography start->column_chromatography Oily or Complex Mixture tlc TLC recrystallization->tlc Purity Check column_chromatography->tlc Fraction Analysis hplc HPLC tlc->hplc Quantitative Analysis nmr NMR hplc->nmr Structural Confirmation pure_product Pure 2-chloro-N- (pyridazin-3-yl)acetamide nmr->pure_product

Caption: General workflow for the purification and analysis of 2-chloro-N-(pyridazin-3-yl)acetamide.

Troubleshooting Logic for Recrystallization

cluster_causes Potential Causes cluster_solutions Solutions start Low Yield from Recrystallization cause1 Too Much Solvent? start->cause1 cause2 Wrong Solvent? start->cause2 cause3 Cooled Too Fast? start->cause3 sol1 Use Minimum Hot Solvent cause1->sol1 sol2 Screen for New Solvent cause2->sol2 sol3 Allow Slow Cooling cause3->sol3

Caption: Troubleshooting decision tree for low yield in recrystallization.

References

  • IUCr Journals. 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. [Link]

  • ACS Omega. Utility of 2-Chloro-N-arylacetamide and 1,1′-(Piperazine-1,4-diyl)bis(2-chloroethanone) as Versatile Precursors for Novel Mono- and Bis[thienopyridines]. [Link]

  • SIELC Technologies. Separation of Chloroacetamide on Newcrom R1 HPLC column. [Link]

  • PMC. Structure Activity Relationship Studies of the Aryl Acetamide Triazolopyridazines Against Cryptosporidium Reveals Remarkable Role of Fluorine. [Link]

  • ResearchGate. Synthesis of N -aryl 2-chloroacetamides and their chemical reactivity towards various types of nucleophiles. [Link]

  • ResearchGate. Determination of Chloroacetanilide and Chloroacetamide Herbicides and Their Polar Degradation Products in Water by LC/MS/MS. [Link]

  • MDPI. Profiling of Disubstituted Chloroacetamides' Potential Biological Activity by Liquid Chromatography. [Link]

  • PMC. Synthesis of N-Acylsulfenamides from Amides and N-Thiosuccinimides. [Link]

  • PMC. 2-Chloro-N-(4-hydroxyphenyl)acetamide. [Link]

  • Analytical Toxicology. Thin–layer Chromatography (TLC). [Link]

  • IUCr Journals. Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. [Link]

  • Open Access Journals. Thin Layer Chromatography in Drug Analysis. [Link]

  • Universidade do Minho. Synthesis of pyridazine and pyridopyridazine derivatives. Results and Discussion. [Link]

  • Azerbaijan Medical Journal. LC-MS-MS based Identification of process related impurities of 2-chloro-N-(9H-purin-6-yl) acetamide. [Link]

  • Der Pharma Chemica. A Review on the Medicinal Significance of Nitrogen-Containing Heterocycles: From Natural Products to FDA-Approved Drugs. [Link]

  • PMC. Design, synthesis, and biological evaluation of novel N4-substituted sulfonamides: acetamides derivatives as dihydrofolate reductase (DHFR) inhibitors. [Link]

  • The Journal of Organic Chemistry. Synthesis of Saturated N-Heterocycles. [Link]

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Addressing pH sensitivity of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

The following Technical Support Guide is designed for researchers working with 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride . It addresses the specific chemical instabilities inherent to


-chloroacetamides and electron-deficient heterocycles.

Executive Summary: The "Goldilocks" Challenge

This compound is a reactive electrophile designed for covalent functionalization (e.g., cysteine alkylation) or as a scaffold intermediate.[1] Its handling is governed by three competing factors:[1]

  • The

    
    -Chloro Warhead:  Highly susceptible to hydrolysis (forming the inactive alcohol) or cyclization at pH > 7.5 .[1]
    
  • The Pyridazine Ring: A weak base (

    
    ).[1][2] In the hydrochloride salt form, it is stable and water-soluble but highly acidic.[1]
    
  • The Solubility Cliff: Neutralizing the salt to pH 7.0 often causes the "free base" to precipitate before it can react, forcing users to add co-solvents or raise pH, which triggers degradation.

This guide provides the protocols to navigate this solubility/stability trade-off.

Visualizing the Instability Landscape

The following diagram maps the chemical fate of the molecule across the pH scale.

pH_Landscape Acid Acidic (pH < 3) HCl Salt Form Neutral Neutral (pH 4 - 7) Target Working Zone Acid->Neutral Neutralization (Careful titration) Stable STABLE (Protonated Pyridazine) Acid->Stable Maintains C-Cl bond Basic Basic (pH > 8) Danger Zone Neutral->Basic Excess Base Precip RISK: Precipitation (Free Base Insolubility) Neutral->Precip Low Organic % Hydrolysis DEGRADATION: Hydrolysis to 2-hydroxy derivative Basic->Hydrolysis OH- attack on CH2-Cl Cyclization DEGRADATION: Cyclization to Imidazo[1,2-b]pyridazine Basic->Cyclization Intramolecular N-attack

Figure 1: The Stability Landscape.[1][3] Note that the "Danger Zone" (Basic) triggers two distinct degradation pathways: direct hydrolysis and intramolecular cyclization.[1]

Troubleshooting Guides (FAQ)

Issue 1: "My solution turns yellow and precipitates upon neutralization."

Diagnosis: This is the Free Base Crash . The HCl salt is highly soluble in water due to the protonated pyridazinium cation. When you neutralize to pH 7, you generate the neutral free base. While pyridazine itself is water-miscible, the addition of the lipophilic chloroacetamide tail reduces aqueous solubility significantly.[1] The yellow color often indicates the onset of degradation (N-oxide formation or oligomerization).[1]

Corrective Protocol: Do not dissolve in pure water and then neutralize. Instead, use the "Solvent-First" Method :

  • Dissolve the HCl salt in a minimal volume of DMSO or DMAc (Dimethylacetamide).[1]

  • Dilute this stock into your aqueous buffer.

  • Ensure the final organic co-solvent concentration is >10% (v/v) to keep the free base in solution during reaction.[1]

Issue 2: "I see a +18 Da mass shift or a -36 Da mass shift in LCMS."

Diagnosis:

  • +18 Da (or -17 Da from Cl to OH): This is Hydrolysis .[1] The chlorine atom has been displaced by water/hydroxide to form 2-hydroxy-N-(pyridazin-3-yl)acetamide.[1] This occurs rapidly at pH > 8.

  • -36 Da (Loss of HCl): This is Cyclization .[1] The ring nitrogen (N2) of the pyridazine attacks the

    
    -carbon, expelling HCl to form a fused bicyclic system (Imidazo[1,2-b]pyridazine derivative).[1] This is a common side reaction for 2-amino-heterocycles with 
    
    
    
    -haloacyl groups.[1]

Corrective Protocol:

  • Lower the pH: Run reactions at pH 6.5 instead of 7.5 or 8.0. The reactivity of the

    
    -chloro group is sufficient for cysteine alkylation at slightly acidic pH.
    
  • Switch Buffers: Avoid nucleophilic buffers (Tris, Glycine) which can attack the chloride.[1] Use HEPES or MOPS .

Issue 3: "The compound degrades in the freezer."

Diagnosis: Hygroscopic Acid Hydrolysis . As a hydrochloride salt, the compound is hygroscopic. If moisture enters the vial, the localized acidity (HCl) combined with water can hydrolyze the amide bond over time, cleaving the molecule into 3-aminopyridazine and chloroacetic acid.[1]

Corrective Protocol:

  • Store under inert gas (Argon/Nitrogen).[1]

  • Desiccate at -20°C .

  • Do not store as a DMSO stock solution for >24 hours; the chloride can slowly react with DMSO (Swern-type chemistry) or hydrolyze if the DMSO is wet.[1]

Strategic Protocols

Protocol A: Safe Solubilization for Biological Assays

Objective: Prepare a 10 mM working solution at pH 7.0 without precipitation or degradation.[1]

StepActionCritical Technical Note
1 Weigh Weigh the HCl salt in a humidity-controlled environment.
2 Primary Solvation Dissolve to 100 mM in anhydrous DMSO .
3 Buffer Prep Prepare 100 mM HEPES, pH 7.[1]0. Do not use PBS (Phosphate can sometimes catalyze hydrolysis).[1]
4 Dilution Add the DMSO stock dropwise to the vortexing buffer to reach 10 mM (10% DMSO final).
5 Immediate Use Use within 30 minutes .[1] Do not store.
Protocol B: Reaction Optimization (Nucleophilic Substitution)

Objective: Reacting the compound with an amine or thiol nucleophile.[1]

The Problem: You need a base to scavenge the HCl, but strong bases destroy the starting material.[1] The Solution: Use a sterically hindered, non-nucleophilic base.

  • Solvent: Acetonitrile (ACN) or DMF.[1]

  • Base: DIPEA (Diisopropylethylamine) or 2,6-Lutidine .[1]

    • Why? These bases are too bulky to attack the

      
      -chloro carbon (preventing quaternary salt formation) but strong enough to neutralize the HCl salt.[1]
      
  • Temperature: Maintain 0°C to 4°C during the addition of the base. Allow to warm to Room Temp only after reactants are mixed.

Decision Logic for Experimental Design

Use this flow to determine the optimal conditions for your specific application.

Decision_Tree Start Start: Define Application AppType Application Type? Start->AppType Bio Biological Assay (Aq. Media) AppType->Bio Synth Chemical Synthesis (Organic Media) AppType->Synth BufferQ Can you tolerate 10% DMSO? Bio->BufferQ NuType Nucleophile Type? Synth->NuType YesDMSO Use Protocol A (DMSO Stock -> HEPES) BufferQ->YesDMSO Yes NoDMSO CRITICAL ISSUE: Risk of precip. Use Cyclodextrin? BufferQ->NoDMSO No Thiol Thiol/Cysteine NuType->Thiol Amine Amine NuType->Amine Cond1 pH 6.5, No Base needed (if Thiol is reactive) Thiol->Cond1 Cond2 Use DIPEA (1.1 eq) in DMF at 0°C Amine->Cond2

Figure 2: Experimental Decision Tree.[1] Note the distinction between biological assays (where solubility is the limit) and synthesis (where side-reactions are the limit).

References

  • PubChem. 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride (Compound Summary).[1] National Library of Medicine. Available at: [Link][1]

  • Carlson, D. L., & Roberts, A. L. (2006). Acid- and Base-Catalyzed Hydrolysis of Chloroacetamide Herbicides.[1][4] Journal of Agricultural and Food Chemistry, 54(13), 4740–4750.[1][4] (Mechanistic basis for

    
    -chloroacetamide hydrolysis rates). Available at: [Link][1]
    
  • Sci-Hub/ResearchGate Repository. Kinetic studies on the cyclization of N-heteroaryl-alpha-haloacetamides. (General reactivity patterns for imidazo-fused ring formation). Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the ¹H NMR Spectroscopic Analysis of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Role of NMR in Modern Drug Discovery

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in the arsenal of chemists, particularly in the pharmaceutical industry.[1] It provides unparalleled, detailed information about molecular structure, conformation, and dynamics.[1] For novel heterocyclic compounds like 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride, which may serve as a key intermediate in the synthesis of pharmacologically active agents, unambiguous structural confirmation is paramount.[2][3] This guide focuses on the ¹H NMR spectrum, a rapid and informative method to ascertain the proton framework of a molecule.

The target molecule, 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride, combines a chloroacetamide side chain with a pyridazine core.[4] The hydrochloride salt form means one of the basic nitrogen atoms on the pyridazine ring will be protonated, significantly influencing the electronic environment and, consequently, the chemical shifts of the aromatic protons.

Predicted ¹H NMR Spectrum Analysis

Since no experimental spectrum is readily available for 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride, we will predict the ¹H NMR spectrum based on established principles and data from similar compounds.[5][6][7][8][9] The analysis is performed as if the sample were dissolved in DMSO-d₆, a common solvent for polar, acidic compounds.

Below is the molecular structure with protons labeled for discussion.

Caption: Predicted structure and proton assignments for analysis.

Predicted Chemical Shifts (δ), Multiplicities, and Coupling Constants (J)

The predicted values are summarized in the table below, followed by a detailed justification for each assignment.

Proton LabelPredicted δ (ppm)MultiplicityCoupling Constant (J, Hz)Rationale & Notes
NH ~11.0 - 12.0Broad Singlet (br s)N/AAmide proton, deshielded by the adjacent carbonyl and pyridazinium ring. Broadness due to quadrupolar coupling and potential exchange.
H6 ~9.3 - 9.5Doublet (d)JH6-H5 ≈ 5.0 HzProton α to a protonated ring nitrogen is strongly deshielded. Coupled to H5.
H4 ~8.8 - 9.0Doublet of Doublets (dd)JH4-H5 ≈ 9.0 Hz, JH4-H6 ≈ 1.5 HzDeshielded by adjacent nitrogen and positive charge. Coupled to H5 and a small long-range coupling to H6.
H5 ~8.2 - 8.4Doublet of Doublets (dd)JH5-H4 ≈ 9.0 Hz, JH5-H6 ≈ 5.0 HzCoupled to both H4 and H6. Generally the most upfield of the pyridazine protons.
CH₂ ~4.4 - 4.6Singlet (s)N/AMethylene protons adjacent to a carbonyl group and an electronegative chlorine atom. Typically appears as a sharp singlet.
Justification of Assignments
  • Pyridazine Ring Protons (H4, H5, H6): In unsubstituted pyridazine, protons resonate at approximately δ 9.2 ppm (H3/H6) and δ 7.5 ppm (H4/H5).[10][11] The presence of the hydrochloride salt will lead to protonation of one of the ring nitrogens, creating a pyridazinium cation. This positive charge significantly deshields all ring protons, shifting them downfield. The effect is most pronounced for protons closest to the positive charge.[12] The electron-withdrawing nature of the N-acetamide substituent further contributes to this deshielding. The coupling pattern (AMX system) arises from the distinct relationships between the three adjacent protons on the ring.[13][14]

  • Amide Proton (NH): Amide protons typically resonate in a wide range from δ 5.0 to 9.0 ppm. However, in this molecule, the proton is part of a conjugated system and is influenced by the strongly electron-withdrawing pyridazinium ring. In a polar aprotic solvent like DMSO, which is a hydrogen bond acceptor, this proton will be significantly deshielded and is predicted to appear far downfield, likely above δ 11.0 ppm. Its signal is often broad due to moderate-rate chemical exchange and quadrupolar relaxation from the adjacent ¹⁴N nucleus.

  • Methylene Protons (CH₂): The protons of the -CH₂Cl group are flanked by two electron-withdrawing groups: the chlorine atom and the acetamide carbonyl group. This environment causes a strong deshielding effect. Spectral data for similar N-substituted 2-chloroacetamides consistently show a singlet for these protons in the δ 4.2-4.5 ppm range.[15] The singlet multiplicity is expected as there are no adjacent protons to couple with.

Experimental Protocol for ¹H NMR Acquisition

This section provides a robust, self-validating protocol for acquiring a high-quality ¹H NMR spectrum of the title compound. The causality behind each step is explained to ensure technical accuracy and reproducibility.

prep Sample Preparation ~10 mg of sample in ~0.7 mL DMSO-d₆ vortex Vortex/Sonicate Ensure complete dissolution (Critical for sharp lines) prep->vortex transfer Transfer to NMR Tube Filter if particulates are visible vortex->transfer instrument Instrument Setup 400 MHz+ Spectrometer transfer->instrument shim Lock & Shim Lock on DMSO-d₆ signal. Automated/manual shimming. instrument->shim acquire Acquisition Parameters Set ns=16, d1=5s. Acquire spectrum. shim->acquire process Data Processing Fourier Transform, Phase & Baseline Correction acquire->process reference Referencing Set residual DMSO peak to δ 2.50 ppm process->reference analyze Spectral Analysis Integration, Peak Picking, Coupling Constant Measurement reference->analyze

Caption: Standard workflow for acquiring a high-quality ¹H NMR spectrum.

Step-by-Step Methodology
  • Sample Preparation:

    • Action: Accurately weigh 5-10 mg of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride and dissolve it in approximately 0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

    • Rationale: DMSO-d₆ is the solvent of choice due to its excellent solvating power for polar and salt-like organic compounds. Its residual proton signal at δ 2.50 ppm serves as a convenient internal reference. Crucially, it is an aprotic solvent, which slows the exchange rate of the acidic N-H proton, making it more likely to be observed.

  • Dissolution & Transfer:

    • Action: Vortex the sample vial thoroughly. If dissolution is slow, brief sonication may be applied. Transfer the clear solution into a 5 mm NMR tube.

    • Rationale: Complete dissolution is essential for acquiring spectra with sharp, well-resolved lines. Undissolved solids lead to field inhomogeneity, causing broad peaks and poor spectral quality.

  • Instrument Setup and Shimming:

    • Action: Insert the sample into a 400 MHz (or higher) NMR spectrometer. Lock the field frequency using the deuterium signal from the DMSO-d₆. Perform automated or manual shimming to optimize the magnetic field homogeneity.

    • Rationale: A higher field strength (e.g., 400 MHz vs. 60 MHz) provides better signal dispersion and resolution, which is critical for resolving the complex splitting patterns of the pyridazine protons. Shimming minimizes magnetic field distortions across the sample volume, resulting in sharper signals.

  • Acquisition:

    • Action: Set the acquisition parameters. A typical starting point would be: 16 scans (ns=16), a relaxation delay (d1) of 5 seconds, and a spectral width covering -2 to 16 ppm.

    • Rationale: A relaxation delay of 5 seconds ensures that all protons, including those with longer relaxation times, have fully relaxed before the next pulse. This is crucial for accurate signal integration, which reflects the relative number of protons.

  • Processing and Analysis:

    • Action: Apply Fourier transformation to the acquired Free Induction Decay (FID). Perform phase correction and baseline correction. Reference the spectrum by setting the residual DMSO peak to δ 2.50 ppm.

    • Rationale: These standard processing steps convert the raw data into an interpretable frequency-domain spectrum. Accurate referencing is vital for comparing the obtained spectrum with literature or predicted data.[16]

Comparison with Alternative Analytical Techniques

While ¹H NMR is powerful for structural elucidation, a comprehensive characterization relies on multiple analytical techniques.[2][17] Each method provides orthogonal information, leading to a more confident overall analysis.[1]

TechniqueInformation ProvidedAdvantages for this MoleculeLimitations for this Molecule
¹H NMR Spectroscopy Precise proton environment, connectivity (J-coupling), and relative proton count.Unambiguously determines the substitution pattern on the pyridazine ring and confirms the presence of all proton-containing functional groups.Does not directly provide molecular weight. Can be insensitive for very small sample quantities.
Mass Spectrometry (MS) High-resolution mass-to-charge ratio (m/z).Provides the exact molecular weight and elemental formula, confirming the overall composition.[4] Fragmentation patterns can offer structural clues.Does not distinguish between isomers (e.g., substitution at position 4 vs. 6). Provides limited information on functional group connectivity.
Infrared (IR) Spectroscopy Presence of specific functional groups via vibrational frequencies.Quickly confirms the presence of key bonds: N-H stretch (~3200-3400 cm⁻¹), C=O stretch (amide I band, ~1680 cm⁻¹), and C-Cl stretch (~600-800 cm⁻¹).Provides a "molecular fingerprint" but offers little detail on the overall carbon-hydrogen framework. Spectrum can be complex.
Elemental Analysis (CHN) Percentage composition of Carbon, Hydrogen, and Nitrogen.Confirms the empirical formula of the synthesized compound, serving as a fundamental check of purity and identity.Does not provide any structural information. Requires a highly pure sample for accurate results.
¹³C NMR Spectroscopy Number and electronic environment of unique carbon atoms.Complements ¹H NMR by showing the carbon skeleton. Confirms the number of aromatic and aliphatic carbons.Significantly less sensitive than ¹H NMR, requiring more sample or longer acquisition times.

Conclusion

The structural analysis of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride is effectively achieved through a combination of analytical techniques, with ¹H NMR spectroscopy serving as the primary tool for detailed structural elucidation. Based on a rigorous analysis of related compounds, the predicted ¹H NMR spectrum reveals a distinct set of signals corresponding to the chloroacetamide and pyridazinium moieties. The downfield aromatic region, characterized by a complex AMX splitting pattern, is a key signature of the 3-substituted pyridazinium ring. This guide provides researchers with a robust framework for both acquiring and interpreting the ¹H NMR spectrum of this and structurally similar heterocyclic compounds, thereby ensuring confidence in their synthetic and drug development endeavors.

References

  • Bruker. (n.d.). Mnova Predict | Accurate Prediction. Retrieved February 15, 2026, from [Link]

  • PROSPRE. (n.d.). PROSPRE - 1H NMR Predictor. Retrieved February 15, 2026, from [Link]

  • ACD/Labs. (n.d.). NMR Prediction | 1H, 13C, 15N, 19F, 31P NMR Predictor. Retrieved February 15, 2026, from [Link]

  • Mestrelab Research. (n.d.). Download NMR Predict. Retrieved February 15, 2026, from [Link]

  • Patiny, L. (n.d.). Simulate and predict NMR spectra. Retrieved February 15, 2026, from [Link]

  • Nowak, M. R., Zdunek, R., Pliński, E., Świątek, P., Strzelecka, M., Malinka, W., & Plińska, S. (2019). Recognition of Pharmacological Bi-Heterocyclic Compounds by Using Terahertz Time Domain Spectroscopy and Chemometrics. Sensors (Basel, Switzerland), 19(15), 3369. [Link]

  • Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2024). Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. Molecules, 29(2), 487. [Link]

  • Abraham, R. J., & Reid, M. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. [Link]

  • ManTech Publications. (2025). Synthesis and Characterization of New Heterocyclic Compounds with Anticancer Potential. Journal of Pharmaceutical Chemistry and Drug Formulation, 7(2), 113-126. [Link]

  • University of Regensburg. (n.d.). Chemical shifts. Retrieved February 15, 2026, from [Link]

  • Katritzky, A. R., El-Gendy, B. E. M., Draghici, B., Fedoseyenko, D., Fadli, A., & Metais, E. (2010). 1H, 13C, and 15N NMR spectra of some pyridazine derivatives. Magnetic Resonance in Chemistry, 48(5), 397-402. [Link]

  • PubChem. (n.d.). 2-chloro-n-(pyridazin-3-yl)acetamide hydrochloride. Retrieved February 15, 2026, from [Link]

  • Oregon State University. (n.d.). 1H NMR Chemical Shift. Retrieved February 15, 2026, from [Link]

  • Abraham, R. J., & Reid, M. (2002). 1H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. [Link]

  • Claramunt, R. M., López, C., Pérez-Torralba, M., Elguero, J., & De la Cruz, P. (2011). Synthesis and complete assignment of the 1H and 13C NMR spectra of 6-substituted and 2,6-disubstituted pyridazin-3(2H)-ones. Magnetic Resonance in Chemistry, 49(7), 437-42. [Link]

  • Singh, R., & Singh, P. (2024). Modern Analytical Technique for Characterization Organic Compounds. Journal of Drug Delivery and Therapeutics, 14(5), 153-160. [Link]

  • ResearchGate. (n.d.). New methods for the synthesis of heterocyclic compounds. Retrieved February 15, 2026, from [Link]

  • The Royal Society of Chemistry. (2013). [Supporting Information] L-Proline: an efficient N,O-bidentate ligand for copper-catalyzed aerobic oxidation of primary and secondary benzylic alcohols at room temperature. Retrieved February 15, 2026, from [Link]

  • Gowda, B. T., Kozisek, J., & Fuess, H. (2008). 2-Chloro-N-(3-chlorophenyl)acetamide. Acta Crystallographica Section E: Structure Reports Online, 64(Pt 11), o2178. [Link]

Sources

Comparing reactivity of 2-chloro-N-(pyridazin-3-yl)acetamide vs iodoacetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison between 2-chloro-N-(pyridazin-3-yl)acetamide (a representative "tunable" covalent warhead) and iodoacetamide (the standard "promiscuous" alkylating agent).

Executive Summary: The Scalpel vs. The Sledgehammer

In the context of chemical biology and drug discovery, these two reagents represent opposing philosophies of cysteine modification.

  • Iodoacetamide (IAA) is the sledgehammer . It is a highly reactive, non-selective alkylating agent used primarily in proteomics to cap all accessible cysteine residues rapidly. Its high intrinsic reactivity (

    
    ) makes it unsuitable for use as a targeted drug scaffold due to rapid clearance by glutathione (GSH) and off-target toxicity.
    
  • 2-Chloro-N-(pyridazin-3-yl)acetamide is the scalpel . It represents a "tuned" electrophile found in Targeted Covalent Inhibitor (TCI) libraries. The chloroacetamide warhead provides a slower, more sustained reactivity profile, while the pyridazine ring acts as an electronic tuner, modulating the electrophilicity to achieve a "Goldilocks" window—reactive enough to modify a catalytic cysteine within a binding pocket, but stable enough to survive physiological glutathione concentrations.

Quick Comparison Matrix
FeatureIodoacetamide (IAA)2-Chloro-N-(pyridazin-3-yl)acetamide
Primary Use Proteomic Capping, Total Cys AlkylationTargeted Covalent Ligand, Fragment Screening
Warhead

-Iodoacetamide

-Chloroacetamide (Heterocyclic)
Leaving Group Iodide (

) - Excellent
Chloride (

) - Moderate
Intrinsic Reactivity High (

min)
Tunable/Moderate (

hrs)
Selectivity Low (Hits Cys, His, Lys, N-term)High (Strictly Cys-selective in biological pH)
Metabolic Stability Poor (Rapid GSH conjugation)Moderate to High
Light Sensitivity High (Unstable, generates

)
Low (Stable)

Mechanistic Basis & Chemical Reactivity[2]

The difference in performance stems from the


 reaction coordinate, specifically the leaving group ability and the electronic influence of the 

-substituent.
The Reaction Mechanism ( )

Both reagents react with the thiolate anion (


) of cysteine via a nucleophilic substitution.
  • Nucleophilic Attack: The thiolate attacks the

    
    -carbon.
    
  • Transition State: A pentacoordinate geometry forms.

  • Leaving Group Departure: The halide leaves.

Why IAA is faster: The Carbon-Iodine bond is weaker (


 kcal/mol) and longer than the Carbon-Chlorine bond (

kcal/mol). Iodide is a softer, more stable base than chloride, making it a vastly superior leaving group.

The Pyridazine Effect (Electronic Tuning): In 2-chloro-N-(pyridazin-3-yl)acetamide , the pyridazine ring is electron-withdrawing (due to the two nitrogen atoms in the aromatic ring).

  • Inductive Effect: The pyridazine pulls electron density from the amide nitrogen.

  • Resonance: This prevents the amide nitrogen lone pair from donating strongly into the carbonyl.

  • Result: The carbonyl carbon becomes more electron-deficient, which inductively activates the

    
    -carbon (the reaction site).
    
  • Outcome: This molecule is more reactive than a standard aliphatic chloroacetamide (e.g., 2-chloroacetamide) but remains significantly less reactive than iodoacetamide.[1][2]

Visualization: Reaction Coordinate & Selectivity

ReactionLandscape cluster_0 Reagents Start Cysteine Thiolate (Nu-) TS_IAA TS: Early, Low Barrier (Promiscuous) Start->TS_IAA Fast (< 5 min) TS_CAA TS: Late, Higher Barrier (Selective) Start->TS_CAA Slow/Tunable (> 60 min) IAA Iodoacetamide (High Energy Ground State) IAA->TS_IAA CAA Pyridazinyl-Chloroacetamide (Stable Ground State) CAA->TS_CAA Product S-Alkylated Protein (Irreversible) TS_IAA->Product Non-specific hits (Lys/His) TS_CAA->Product Cys-Specific

Caption: Reaction energy landscape showing the lower activation barrier for Iodoacetamide (Red) leading to lower selectivity, versus the higher barrier for Chloroacetamide (Green) which requires specific protein binding to overcome.

Experimental Protocols for Validation

To objectively compare these reagents in your own lab, use the following self-validating protocols.

Protocol A: Intrinsic Reactivity Assay (GSH Half-Life)

Purpose: To quantify the "warhead" reactivity independent of protein binding.

Materials:

  • L-Glutathione (reduced), 10 mM stock in PBS.

  • Test Compounds (IAA and Pyridazinyl-CAA), 10 mM stock in DMSO.

  • Internal Standard (e.g., Indomethacin).

  • LC-MS/MS or HPLC-UV.

Workflow:

  • Preparation: Dilute GSH to 500

    
    M in PBS (pH 7.4).
    
  • Initiation: Add Test Compound to a final concentration of 50

    
    M (1:10 ratio ensures pseudo-first-order kinetics).
    
  • Incubation: Incubate at 37°C.

  • Sampling: Aliquot at

    
     min.
    
  • Quenching: Quench aliquots with 1% Formic Acid + Internal Standard.

  • Analysis: Monitor the disappearance of the parent mass [M+H]+ via LC-MS.

Expected Results:

  • IAA:

    
     minutes. (Rapid depletion).
    
  • Pyridazinyl-CAA:

    
     hours. (Linear, slow depletion).
    
  • Interpretation: If Pyridazinyl-CAA reacts too fast (

    
     hr), it is likely too promiscuous for drug development.
    
Protocol B: Gel-Based Selectivity Profiling (ABPP)

Purpose: To demonstrate that Pyridazinyl-CAA labels specific targets while IAA labels everything.

Workflow Visualization:

ABPP_Workflow cluster_treatment Treatment Arms Step1 Proteome Lysate (1 mg/mL) ArmA Arm A: Iodoacetamide (10 µM, 1 hr) Step1->ArmA ArmB Arm B: Pyridazinyl-CAA (10 µM, 1 hr) Step1->ArmB ArmC Arm C: DMSO Control Step1->ArmC Step2 Chase with Rhodamine-IAA (Fluorescent Pan-Cys Probe) ArmA->Step2 ArmB->Step2 ArmC->Step2 Step3 SDS-PAGE Separation Step2->Step3 Step4 In-Gel Fluorescence Scanning Step3->Step4

Caption: Competitive ABPP workflow. Pre-treatment with the test compound blocks cysteine sites, preventing subsequent labeling by the fluorescent probe (Rhodamine-IAA).

Data Analysis:

  • IAA Lane: Complete loss of fluorescence bands (total blockage).

  • Pyridazinyl-CAA Lane: Selective loss of specific bands (targets) while background bands remain fluorescent. This proves selectivity.

Troubleshooting & Critical Nuances

The "Over-Alkylation" Artifact

IAA is notorious for alkylating Methionine (to sulfonium ions), Histidine, and the N-terminus if the pH > 7.5 or if left too long.

  • Evidence: In proteomics, searching for "+57.02 Da" on Methionine often yields hits in IAA-treated samples.

  • Advantage CAA: The Pyridazinyl-CAA is far less likely to alkylate Methionine due to the harder nature of the chloride leaving group and lower electrophilicity.

Solubility & Stability
  • IAA: Unstable in light (iodine radical formation). Must be made fresh.

  • Pyridazinyl-CAA: Generally stable in DMSO at -20°C for months. The pyridazine ring improves aqueous solubility compared to phenyl-chloroacetamides.

pH Sensitivity[5]
  • IAA: Reacts efficiently at pH 7.0 - 8.0.

  • CAA: Often requires pH 7.5 - 8.5 or the local pKa depression of a protein pocket to react efficiently. It relies on the protein environment to catalyze the reaction (Proximity Effect).

References

  • Comparison of Alkylating Agents in Proteomics Hains, P. G., & Robinson, P. J. (2017).[3][4][5] "The Impact of Commonly Used Alkylating Agents on Artifactual Peptide Modification."[5] Journal of Proteome Research. [Link][5]

  • Covalent Fragment Discovery Principles Resnick, E., et al. (2019). "Rapid Covalent-Probe Discovery by Electrophile-Fragment Screening." Journal of the American Chemical Society. [Link]

  • Reactivity Profiling of Chloroacetamides Kuznetsova, K.S., et al. (2021). "Cysteine alkylation methods in shotgun proteomics and their possible effects on methionine residues." Journal of Proteomics. [Link]

  • Intrinsic Reactivity Assays (GSH Protocols) Flanagan, M. E., et al. (2014). "Chemical and Computational Methods for the Characterization of Covalent Reactive Groups for the Prospective Design of Irreversible Inhibitors." Journal of Medicinal Chemistry. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Covalent Binding by 2-chloro-N-(pyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Resurgence of Covalent Inhibitors and the Imperative of Rigorous Validation

Covalent inhibitors, once approached with caution due to concerns about off-target reactivity, are experiencing a renaissance in drug discovery.[1] Their ability to form a stable bond with their target protein can lead to prolonged pharmacodynamic effects, increased potency, and the ability to target challenging binding sites.[2] The chloroacetamide moiety, a reactive electrophile, is a common "warhead" used in covalent inhibitors to target nucleophilic residues, most notably cysteine.[3][4] Our focus here, 2-chloro-N-(pyridazin-3-yl)acetamide, is a representative member of this class, featuring a pyridazine ring that can contribute to specific non-covalent interactions within a binding pocket, thereby positioning the chloroacetamide group for covalent modification of a nearby nucleophile.[5]

However, the very nature of covalent inhibition necessitates a multi-faceted and rigorous validation workflow to unequivocally confirm the formation of a covalent bond, identify the specific amino acid residue modified, and characterize the kinetics of the interaction. This guide provides a comparative overview of the essential experimental techniques for validating the covalent binding of 2-chloro-N-(pyridazin-3-yl)acetamide, offering insights into the rationale behind each method and detailed protocols for their execution.

The Foundational Pillar: Mass Spectrometry for Direct Evidence of Covalent Adduct Formation

Mass spectrometry (MS) stands as the cornerstone for the validation of covalent inhibitors, providing direct evidence of the formation of a stable adduct between the protein target and the inhibitor.[6][7] The fundamental principle is the detection of a mass shift in the target protein that corresponds to the molecular weight of the inhibitor. Two primary MS-based approaches are employed: intact protein analysis and bottom-up proteomics (peptide mapping).

Intact Protein Mass Spectrometry: A Rapid First Look

Intact protein MS analysis offers a swift and straightforward method to confirm covalent modification.[7][8] This technique is particularly useful in the early stages of screening and hit validation.

Causality Behind the Choice: By analyzing the protein at the intact level, we can quickly determine if a covalent modification has occurred and assess the stoichiometry of binding (i.e., how many inhibitor molecules have bound to a single protein molecule).[7] This is a crucial first step before investing in more complex and time-consuming analyses.

Experimental Protocol: Intact Protein MS Analysis of a Target Protein with 2-chloro-N-(pyridazin-3-yl)acetamide

  • Incubation: Incubate the purified target protein (e.g., 5-10 µM) with an excess (e.g., 10- to 50-fold molar excess) of 2-chloro-N-(pyridazin-3-yl)acetamide in an MS-compatible buffer (e.g., ammonium bicarbonate) for a defined period (e.g., 1-4 hours) at a controlled temperature (e.g., room temperature or 37°C). Include a vehicle control (e.g., DMSO) incubation.

  • Desalting: Remove excess inhibitor and non-volatile salts using a desalting column (e.g., a C4 ZipTip) or buffer exchange spin column. This step is critical for obtaining high-quality MS data.

  • LC-MS Analysis: Analyze the desalted protein samples by liquid chromatography-mass spectrometry (LC-MS). The LC step helps to further separate the protein from any remaining unbound inhibitor.

  • Data Analysis: Deconvolute the resulting mass spectra to determine the molecular weight of the protein in both the control and inhibitor-treated samples. A mass increase in the treated sample corresponding to the mass of 2-chloro-N-(pyridazin-3-yl)acetamide (minus the chlorine atom, which is the leaving group) confirms covalent adduct formation.

Data Presentation:

SampleExpected Mass (Da)Observed Mass (Da)Mass Shift (Da)Interpretation
Target Protein (Control)25,00025,000.5N/AUnmodified Protein
Target Protein + Inhibitor25,135.525,135.2+134.7Covalent Adduct Formation
Bottom-Up Mass Spectrometry (Peptide Mapping): Pinpointing the Site of Modification

While intact protein MS confirms if a covalent bond has formed, bottom-up proteomics, or peptide mapping, reveals where the modification has occurred.[6][9]

Causality Behind the Choice: Identifying the specific amino acid residue targeted by the inhibitor is crucial for understanding the mechanism of action and for structure-activity relationship (SAR) studies.[6] This information validates that the inhibitor is binding to the intended target in the expected manner.

Experimental Protocol: Peptide Mapping to Identify the Covalently Modified Residue

  • Incubation and Denaturation: Following incubation of the target protein with 2-chloro-N-(pyridazin-3-yl)acetamide as described above, denature the protein using urea or guanidine hydrochloride and reduce disulfide bonds with DTT.

  • Alkylation: Alkylate free cysteine residues with an alkylating agent such as iodoacetamide (IAM) to prevent disulfide bond reformation. This is a critical control step.

  • Proteolytic Digestion: Digest the protein into smaller peptides using a protease with a known cleavage specificity, most commonly trypsin.

  • LC-MS/MS Analysis: Analyze the resulting peptide mixture by LC-MS/MS. The mass spectrometer will first measure the mass-to-charge ratio (m/z) of the peptides (MS1 scan) and then select and fragment specific peptides to determine their amino acid sequence (MS/MS or MS2 scan).

  • Data Analysis: Use specialized software to search the MS/MS data against the known sequence of the target protein. Look for a peptide with a mass shift corresponding to the adducted inhibitor. The fragmentation pattern in the MS/MS spectrum will pinpoint the exact amino acid that has been modified.

Visualization of the Bottom-Up MS Workflow:

Caption: Workflow for Bottom-Up Mass Spectrometry Analysis.

Biochemical Assays: Characterizing the Functional Consequences of Covalent Binding

While MS provides structural evidence, biochemical assays are essential to understand the functional impact of covalent modification and to quantify the inhibitor's potency.

Kinetic Analysis: Determining the Potency of Irreversible Inhibitors

For covalent inhibitors, the standard IC50 value can be misleading as it is time-dependent.[10] A more informative measure of potency is the second-order rate constant, k_inact/K_i, which reflects both the initial binding affinity (K_i) and the rate of covalent bond formation (k_inact).[10]

Causality Behind the Choice: Determining k_inact/K_i allows for a more accurate comparison of the potency of different covalent inhibitors and provides a deeper understanding of the structure-activity relationship.[11] It separates the non-covalent binding event from the chemical reaction step.

Experimental Protocol: Determination of k_inact/K_i

  • Assay Setup: Use a continuous or discontinuous assay that measures the activity of the target enzyme.

  • Time-dependent Inhibition: Pre-incubate the enzyme with various concentrations of 2-chloro-N-(pyridazin-3-yl)acetamide for different periods.

  • Activity Measurement: Initiate the enzymatic reaction by adding the substrate and measure the initial reaction rates.

  • Data Analysis: Plot the observed rate constant of inactivation (k_obs) against the inhibitor concentration. The data are then fitted to the following equation to determine k_inact and K_i:

    k_obs = k_inact * [I] / (K_i + [I])

    Where [I] is the inhibitor concentration. The ratio of k_inact/K_i can then be calculated.

Data Presentation:

InhibitorK_i (µM)k_inact (s⁻¹)k_inact/K_i (M⁻¹s⁻¹)
2-chloro-N-(pyridazin-3-yl)acetamide15.20.005329
Alternative Inhibitor A25.80.00277.5
Alternative Inhibitor B5.10.0081568
Washout Experiments: Assessing Irreversibility in a Cellular Context

Washout experiments are a critical step to demonstrate that an inhibitor has an irreversible or very slow off-rate mechanism of action in a cellular environment.[12]

Causality Behind the Choice: This experiment differentiates a true covalent inhibitor from a high-affinity, slow-off-rate reversible inhibitor.[12] The sustained effect after removal of the unbound compound is a hallmark of irreversible target engagement.

Experimental Protocol: Cellular Washout Assay

  • Cell Treatment: Treat cells expressing the target protein with 2-chloro-N-(pyridazin-3-yl)acetamide at a concentration several-fold above its IC50 for a defined period (e.g., 2-4 hours). Include a vehicle control and a non-covalent inhibitor control.

  • Washout: Remove the inhibitor-containing media, wash the cells multiple times with fresh, inhibitor-free media, and then add fresh media.

  • Incubation: Incubate the cells for various time points post-washout (e.g., 0, 4, 8, 24 hours).

  • Endpoint Measurement: At each time point, measure a downstream cellular event that is modulated by the target's activity (e.g., phosphorylation of a substrate, gene expression, cell viability).

  • Data Analysis: Compare the sustained effect of the covalent inhibitor to the rapidly reversible effect of the non-covalent control.

Visualization of the Washout Experiment Logic:

WashoutLogic cluster_treatment Treatment Phase cluster_washout Washout Phase cluster_readout Readout Phase Covalent_Treat Cells + Covalent Inhibitor Washout Remove Unbound Inhibitor Covalent_Treat->Washout NonCovalent_Treat Cells + Non-Covalent Inhibitor NonCovalent_Treat->Washout Covalent_Readout Sustained Target Inhibition Washout->Covalent_Readout Irreversible Binding NonCovalent_Readout Rapid Recovery of Target Activity Washout->NonCovalent_Readout Reversible Binding

Caption: Logic of a Cellular Washout Experiment.

Alternative and Complementary Validation Techniques

While MS and biochemical assays are the primary methods, other techniques can provide valuable complementary information.

X-ray Crystallography: The Atomic-Level View

Obtaining a co-crystal structure of the inhibitor bound to its target protein provides the ultimate proof of covalent modification and reveals the precise atomic interactions.[6]

Causality Behind the Choice: A crystal structure offers an unparalleled level of detail, visualizing the covalent bond, the orientation of the inhibitor in the binding pocket, and the interactions that contribute to its affinity and specificity. This information is invaluable for structure-based drug design.

Cellular Thermal Shift Assay (CETSA): Confirming Target Engagement in Cells

CETSA is a powerful technique to confirm that a compound binds to its target in a cellular context.[13] The principle is that ligand binding stabilizes the target protein against thermal denaturation.

Causality Behind the Choice: CETSA provides evidence of target engagement in a physiologically relevant environment, which is a critical step in validating a compound's mechanism of action.[14]

Conclusion: A Multi-Pronged Approach to Covalent Inhibitor Validation

The validation of a covalent inhibitor like 2-chloro-N-(pyridazin-3-yl)acetamide is not a single experiment but a carefully orchestrated series of investigations. A robust validation workflow, integrating direct evidence from mass spectrometry, functional characterization through biochemical and cellular assays, and ideally, atomic-level detail from X-ray crystallography, is essential. This multi-pronged approach provides the necessary confidence in the covalent mechanism of action, paving the way for the successful development of this promising class of therapeutics.

References

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Introduction: The Critical Role of Impurity Profiling in Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Comparative Guide to LC-MS Methodologies for the Detection of Impurities in 2-chloro-N-(pyridazin-3-yl)acetamide HCl

2-chloro-N-(pyridazin-3-yl)acetamide HCl is a heterocyclic compound representative of a class of molecules often utilized as building blocks in the synthesis of active pharmaceutical ingredients (APIs). The purity of such starting materials is paramount, as any impurities can potentially be carried through the synthetic process, leading to the formation of undesired side products in the final API. These impurities can have a significant impact on the safety and efficacy of the drug product.[1][2] Therefore, robust analytical methods for the identification and quantification of impurities are essential for ensuring the quality and regulatory compliance of the final drug substance.[3][4]

This guide provides a comparative analysis of various Liquid Chromatography-Mass Spectrometry (LC-MS) methodologies for the detection and characterization of process-related and degradation impurities in 2-chloro-N-(pyridazin-3-yl)acetamide HCl. As a senior application scientist, the following sections will delve into the rationale behind method selection, provide supporting experimental designs, and offer insights into best practices for achieving accurate and reliable impurity profiling.

Anticipated Impurities: A Proactive Approach to Detection

A thorough understanding of the synthetic route and the chemical stability of 2-chloro-N-(pyridazin-3-yl)acetamide HCl is fundamental to anticipating potential impurities.

Process-Related Impurities: The synthesis of N-aryl 2-chloroacetamides typically involves the reaction of an amine with chloroacetyl chloride.[5][6] For 2-chloro-N-(pyridazin-3-yl)acetamide, the synthesis would likely involve the acylation of 3-aminopyridazine with 2-chloroacetyl chloride. Based on this, potential process-related impurities could include:

  • Starting Materials: Unreacted 3-aminopyridazine and residual 2-chloroacetyl chloride (or its hydrolysis product, chloroacetic acid).

  • By-products: Di-acylated products where a second chloroacetyl group has reacted with the pyridazine ring nitrogen. A similar diamide impurity has been observed in the synthesis of the structurally related 2-chloro-N-(9H-purin-6-yl) acetamide.[7]

Degradation Impurities: Forced degradation studies, conducted under stressed conditions such as acid, base, oxidation, heat, and light, are crucial for identifying potential degradation products that may form during storage or handling.[8][9][10] For 2-chloro-N-(pyridazin-3-yl)acetamide, likely degradation pathways include:

  • Hydrolysis: Cleavage of the amide bond to yield 3-aminopyridazine and chloroacetic acid.

  • Oxidation: The pyridazine ring may be susceptible to N-oxidation.

Comparative Analysis of LC-MS Methodologies

The choice of LC-MS methodology is critical for achieving the desired sensitivity, selectivity, and resolution for separating and identifying a diverse range of potential impurities.[11]

Chromatographic Separation Strategies

1. Reversed-Phase Liquid Chromatography (RPLC): The Workhorse of Pharmaceutical Analysis

RPLC is the most common chromatographic technique for the analysis of small molecule pharmaceuticals. The separation is based on the partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

  • Method A: Conventional C18 with Acidic Mobile Phase

    • Rationale: An acidic mobile phase (e.g., with 0.1% formic acid) is often used to protonate basic analytes like the pyridazine moiety, leading to better peak shape and retention on a C18 column.[12]

    • Advantages: Robust, widely available columns, and compatible with MS detection.

    • Limitations: May provide insufficient retention for very polar impurities, such as chloroacetic acid.

  • Method B: C18 with Polar Endcapping

    • Rationale: Columns with polar endcapping are designed to reduce the interaction of basic analytes with residual silanols on the silica surface, improving peak shape for basic compounds at neutral or slightly acidic pH.

    • Advantages: Improved peak shape for basic analytes compared to conventional C18.

    • Limitations: May still have limited retention for highly polar impurities.

2. Hydrophilic Interaction Liquid Chromatography (HILIC): An Alternative for Polar Analytes

HILIC is an excellent alternative for the separation of polar compounds that are poorly retained in RPLC. The separation mechanism involves the partitioning of analytes into a water-enriched layer on the surface of a polar stationary phase.

  • Method C: HILIC with Amide Stationary Phase

    • Rationale: Amide-based HILIC columns are well-suited for the retention and separation of polar, nitrogen-containing compounds.

    • Advantages: Excellent retention of polar impurities like chloroacetic acid and 3-aminopyridazine.

    • Limitations: Can be more sensitive to mobile phase composition and may require longer equilibration times.

Mass Spectrometric Detection Strategies

1. Triple Quadrupole (QqQ) Mass Spectrometry: The Gold Standard for Quantification

QqQ mass spectrometers are ideal for targeted analysis and quantification due to their high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.[13]

  • Application: Best suited for quantifying known process-related impurities and degradation products once their structures have been elucidated.

  • Advantages: High sensitivity (down to ppb levels), wide dynamic range, and excellent reproducibility.[3]

  • Limitations: Not ideal for the identification of unknown impurities as it is a targeted approach.

2. High-Resolution Mass Spectrometry (HRMS) - Quadrupole Time-of-Flight (Q-TOF): Unraveling the Unknowns

HRMS instruments like Q-TOF provide high mass accuracy and resolution, enabling the confident identification of unknown impurities.[14]

  • Application: Ideal for impurity identification in forced degradation studies and for characterizing unknown peaks in a sample. The accurate mass measurement allows for the determination of the elemental composition of an impurity.[14]

  • Advantages: High mass accuracy (<5 ppm) facilitates the determination of elemental composition, and MS/MS fragmentation patterns provide structural information for identification.[11][14]

  • Limitations: May have a slightly lower dynamic range for quantification compared to QqQ instruments.

Experimental Protocols and Data Presentation

Forced Degradation Study Protocol

A forced degradation study should be performed to generate potential degradation products.[2][8][9]

  • Sample Preparation: Prepare solutions of 2-chloro-N-(pyridazin-3-yl)acetamide HCl in various stress conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Dry heat at 105 °C for 48 hours.

    • Photolytic Degradation: Expose the sample to UV light (254 nm) and visible light for 7 days.

  • Analysis: Analyze the stressed samples using a suitable LC-HRMS (Q-TOF) method to identify the degradation products.

Comparative LC-MS Methodologies

The following table summarizes the proposed LC-MS methods for the analysis of impurities in 2-chloro-N-(pyridazin-3-yl)acetamide HCl.

ParameterMethod A: RPLC (Conventional C18)Method B: RPLC (Polar Endcapped C18)Method C: HILIC (Amide)
Column C18, 100 x 2.1 mm, 1.8 µmC18 with polar endcapping, 100 x 2.1 mm, 1.8 µmAmide, 100 x 2.1 mm, 1.7 µm
Mobile Phase A 0.1% Formic Acid in Water10 mM Ammonium Formate, pH 6.895:5 Acetonitrile:Water with 10 mM Ammonium Acetate
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile50:50 Acetonitrile:Water with 10 mM Ammonium Acetate
Gradient 5% to 95% B in 15 min5% to 95% B in 15 min95% to 50% A in 15 min
Flow Rate 0.3 mL/min0.3 mL/min0.4 mL/min
MS Detector QqQ or Q-TOFQqQ or Q-TOFQqQ or Q-TOF
Ionization Mode Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)Positive Electrospray Ionization (ESI+)

Workflow for Impurity Detection and Characterization

The following diagram illustrates a comprehensive workflow for the detection, identification, and quantification of impurities in 2-chloro-N-(pyridazin-3-yl)acetamide HCl.

Impurity_Workflow cluster_0 Sample Preparation & Stress Testing cluster_1 Screening & Identification cluster_2 Quantification & Validation API_Sample API Sample Forced_Degradation Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) API_Sample->Forced_Degradation ICH Guidelines LC_HRMS LC-HRMS (Q-TOF) Analysis Forced_Degradation->LC_HRMS Analysis of Stressed Samples Data_Processing Data Processing (Accurate Mass, Formula Generation) LC_HRMS->Data_Processing Structure_Elucidation Structure Elucidation (MS/MS Fragmentation) Data_Processing->Structure_Elucidation Method_Development LC-MS/MS (QqQ) Method Development Structure_Elucidation->Method_Development Target Impurities Identified Method_Validation Method Validation (ICH Q2(R1)) Method_Development->Method_Validation Routine_Analysis Routine Quality Control Method_Validation->Routine_Analysis

Sources

A Comparative Crystallographic Guide to 2-chloro-N-(pyridazin-3-yl)acetamide Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

The pyridazine scaffold is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of biological activities. Within this class, 2-chloro-N-(pyridazin-3-yl)acetamide and its analogues represent a promising avenue for the development of novel therapeutic agents. The precise three-dimensional arrangement of atoms within these molecules, dictated by their crystal structure, is paramount in understanding their physicochemical properties, target engagement, and ultimately, their efficacy.

This guide provides a comparative analysis of the crystal structures of select 2-chloro-N-(pyridazin-3-yl)acetamide derivatives. By examining key crystallographic parameters, intermolecular interactions, and conformational intricacies, we aim to provide researchers with valuable insights to inform rational drug design and lead optimization efforts.

Unveiling the Solid-State Architecture: A Comparative Analysis

  • Compound I: 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide

  • Compound II: 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide

For a foundational comparison of the N-acetamide moiety, we will also consider the crystal structure of 2-chloro-N-phenylacetamide .

Crystallographic Data Summary

The following table summarizes key crystallographic parameters for the aforementioned compounds, providing a quantitative basis for our structural comparison.

ParameterCompound ICompound II2-chloro-N-phenylacetamide
Chemical FormulaC₂₀H₁₈ClN₃O₂C₂₀H₁₇ClFN₃O₂C₈H₈ClNO
Crystal SystemMonoclinicMonoclinicMonoclinic
Space GroupP2₁/cP2₁/nP2₁/c
a (Å)16.279(3)11.129(2)5.0623(15)
b (Å)8.1670(16)16.143(3)18.361(6)
c (Å)14.155(3)11.218(2)9.115(2)
β (°)108.04(3)108.57(3)102.13(3)
Volume (ų)1785.4(6)1908.4(7)828.3(4)
Z444
R-factor (%)5.34.83.6

Conformational Analysis: The Impact of Substitution

A critical aspect of crystal structure analysis is understanding the preferred conformation of the molecule in the solid state. In the case of these derivatives, the orientation of the N-phenylacetamide group relative to the pyridazinone ring is of particular interest.

In both Compound I and Compound II , the acetamide moiety is not coplanar with the pyridazinone ring. This twist is a common feature in such multi-ring systems and is influenced by steric hindrance and the formation of intra- and intermolecular interactions.

Interestingly, the conformation of the 2-chloroacetamide portion itself can be compared to the simpler 2-chloro-N-phenylacetamide . In the latter, the N-H and C=O bonds of the amide group are oriented anti to each other, while the C-Cl and C=O bonds are in a syn conformation[1][2]. This intrinsic conformational preference of the chloroacetamide group likely influences its orientation when incorporated into the larger pyridazinone derivatives.

Intermolecular Interactions: Building the Crystal Lattice

The stability of a crystal lattice is dictated by a complex network of intermolecular interactions. In these derivatives, hydrogen bonding plays a pivotal role in defining the supramolecular architecture.

In the crystal structure of 2-chloro-N-phenylacetamide , molecules are linked into infinite chains via N-H···O hydrogen bonds[1][2]. This fundamental interaction is also a key feature in the crystal packing of the more complex derivatives.

For Compound I , the crystal packing is characterized by N-H···O hydrogen bonds and π-stacking interactions between the pyridazine and phenyl rings. These interactions lead to the formation of helical chains of molecules.[3]

In Compound II , the introduction of a fluorine atom on the phenyl ring introduces the possibility of additional interactions. The crystal structure reveals a layered arrangement formed by N-H···O, C-H···O, and C-H···F hydrogen bonds, supplemented by slipped π–π stacking interactions.

The following diagram illustrates the key intermolecular interactions that govern the crystal packing of these derivatives.

G cluster_0 Compound I cluster_1 Compound II N-H...O_I N-H...O Hydrogen Bonds Helical_Chains Formation of Helical Chains N-H...O_I->Helical_Chains pi-pi_I π-π Stacking pi-pi_I->Helical_Chains N-H...O_II N-H...O Hydrogen Bonds Layered_Structure Formation of Layered Structure N-H...O_II->Layered_Structure C-H...O_II C-H...O Hydrogen Bonds C-H...O_II->Layered_Structure C-H...F_II C-H...F Hydrogen Bonds C-H...F_II->Layered_Structure pi-pi_II Slipped π-π Stacking pi-pi_II->Layered_Structure

Caption: Key intermolecular interactions in Compounds I and II.

Experimental Protocols

General Synthesis of 2-{4-[(substituted)-methyl]-3-methyl-6-oxopyridazin-1-yl}-N-(substituted)acetamide Derivatives

The synthesis of these derivatives typically involves a multi-step process. A representative protocol is outlined below.

Step 1: Synthesis of the Pyridazin-3(2H)-one Precursor

  • A mixture of a suitable 3-benzylidene-4-oxopentanoic acid derivative (0.01 mol) and hydrazine monohydrate (0.02 mol) in 30 mL of ethanol is refluxed.

  • The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed, and dried to yield the pyridazin-3(2H)-one precursor.

Step 2: N-Alkylation with 2-chloro-N-arylacetamide

  • To the pyridazin-3(2H)-one derivative (0.01 mol), the appropriate 2-chloro-N-arylacetamide (0.01 mol) and potassium bicarbonate (0.02 mol) are added in a suitable solvent.

  • A phase-transfer catalyst, such as benzyltributylammonium bromide (BTBA), is often added to facilitate the reaction.

  • The reaction mixture is stirred at room temperature for 24 hours, with progress monitored by TLC.

  • After completion, distilled water is added to precipitate the crude product.

  • The precipitate is filtered, dried, and recrystallized from a suitable solvent (e.g., absolute acetone) to yield the final product.

The following workflow diagram illustrates this synthetic pathway.

G Start 3-Benzylidene-4-oxopentanoic acid derivative + Hydrazine Reflux Reflux in Ethanol Start->Reflux Step 1 Precursor Pyridazin-3(2H)-one precursor Reflux->Precursor Stirring Stir at Room Temperature Precursor->Stirring Reactants 2-chloro-N-arylacetamide + K₂CO₃ + BTBA Reactants->Stirring Step 2 Precipitation Precipitation with Water Stirring->Precipitation Final_Product Final Derivative Precipitation->Final_Product Purification

Caption: General synthetic workflow for the target derivatives.

Implications for Drug Design

The comparative analysis of these crystal structures offers several key takeaways for drug development professionals:

  • Conformational Flexibility: The non-planar arrangement of the acetamide and pyridazinone moieties suggests that these molecules possess a degree of conformational flexibility, which could be crucial for binding to biological targets.

  • Hydrogen Bonding is Key: The prevalence of N-H···O hydrogen bonds highlights their importance in stabilizing the solid-state structure and likely plays a significant role in molecular recognition at the active site of a target protein.

  • Substituent Effects: The introduction of a fluorine atom in Compound II demonstrates how even a small modification can introduce new intermolecular interactions (C-H···F bonds), potentially altering the crystal packing and, by extension, properties such as solubility and bioavailability.

By understanding these structure-property relationships at the atomic level, researchers can more effectively design and synthesize novel 2-chloro-N-(pyridazin-3-yl)acetamide derivatives with improved pharmacological profiles.

References

  • Gowda, B. T., et al. (2008). 2-Chloro-N-phenylacetamide. Acta Crystallographica Section E: Structure Reports Online, 64(5), o987. [Link]

  • ResearchGate. (2008). 2-Chloro-N-phenylacetamide. [Link]

  • Assila, H., et al. (2023). 2-[4-(2-Chlorobenzyl)-3-methyl-6-oxo-1,6-dihydropyridazin-1-yl]-N-(4-fluorophenyl)acetamide. IUCrData, 8(10). [Link]

  • El Hassani, I. A., et al. (2024). Synthesis, crystal structure and Hirshfeld surface analysis of 2-{4-[(2-chlorophenyl)methyl]-3-methyl-6-oxopyridazin-1-yl}-N-phenylacetamide. IUCrData, 9(1). [Link]

Sources

A Comparative Guide to HPLC and Alternative Methods for Purity Quantification of 2-chloro-N-(pyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, in-depth comparison of a developed High-Performance Liquid Chromatography (HPLC) method for the purity quantification of 2-chloro-N-(pyridazin-3-yl)acetamide against alternative analytical techniques. Designed for researchers, scientists, and drug development professionals, this document delves into the causality behind experimental choices, ensures self-validating protocols, and is grounded in authoritative references.

Introduction

2-chloro-N-(pyridazin-3-yl)acetamide is a heterocyclic compound of interest in pharmaceutical research and development, potentially as a key intermediate or active pharmaceutical ingredient (API).[1] Ensuring the purity of such compounds is a critical aspect of drug development and quality control, as impurities can significantly impact efficacy and safety.[2] High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for purity assessment in the pharmaceutical industry due to its robustness, versatility, and high resolution.[3] This guide presents a scientifically sound HPLC method for quantifying the purity of 2-chloro-N-(pyridazin-3-yl)acetamide and provides a comparative analysis with Gas Chromatography (GC), Supercritical Fluid Chromatography (SFC), and Capillary Electrophoresis (CE).

Physicochemical Properties of 2-chloro-N-(pyridazin-3-yl)acetamide

A thorough understanding of the analyte's physicochemical properties is paramount for developing a robust analytical method.

PropertyPredicted/Inferred ValueRationale and Impact on Method Development
Molecular Formula C6H6ClN3OThe presence of nitrogen and oxygen atoms, along with the pyridazine ring, suggests a polar molecule.
Molecular Weight 171.58 g/mol [4]Suitable for a variety of analytical techniques, including HPLC, GC (with potential derivatization), SFC, and CE.
Polarity PolarThe pyridazine ring and the acetamide group contribute to its polarity, making it soluble in polar solvents like water, methanol, and acetonitrile.[5] This is a key consideration for reversed-phase HPLC.
UV Absorbance Expected in the range of 250-300 nmThe pyridazine ring is a chromophore. Pyridazine itself exhibits UV absorption maxima.[6][7][8] This property is essential for UV-based detection in HPLC.
Volatility Low to moderateThe presence of polar functional groups and a relatively higher molecular weight compared to small volatile molecules suggests that GC analysis might require derivatization to improve volatility and thermal stability.[9][10][11]
pKa Weakly basicThe nitrogen atoms in the pyridazine ring can be protonated, making the molecule's charge pH-dependent. This is a critical parameter for developing separation methods in HPLC and CE.
Solubility Soluble in polar organic solvents and waterGood solubility in common HPLC mobile phase constituents like methanol and acetonitrile simplifies sample and standard preparation.[12][13]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

Reversed-phase HPLC (RP-HPLC) is the proposed primary method for the purity quantification of 2-chloro-N-(pyridazin-3-yl)acetamide due to its polarity and UV absorbance.[14][15]

Proposed HPLC Method Parameters
ParameterRecommended ConditionJustification
Column C18, 250 mm x 4.6 mm, 5 µmA C18 column provides a non-polar stationary phase suitable for retaining polar analytes from a polar mobile phase. The dimensions and particle size offer a good balance between resolution, analysis time, and backpressure.
Mobile Phase A: 0.1% Formic acid in WaterB: 0.1% Formic acid in AcetonitrileFormic acid is a volatile buffer compatible with mass spectrometry (MS) and helps to control the pH, ensuring consistent ionization of the analyte and improving peak shape. Acetonitrile is a common organic modifier in RP-HPLC with a low UV cutoff.[16]
Gradient 10-90% B over 15 minutesA gradient elution is proposed to ensure the elution of potential impurities with a wide range of polarities and to achieve a reasonable analysis time.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column that provides good efficiency.
Column Temperature 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Detection UV at 260 nmBased on the UV absorbance of the pyridazine moiety, 260 nm is a reasonable starting point for detection, offering good sensitivity. A diode array detector (DAD) can be used to assess peak purity.
Injection Volume 10 µLA typical injection volume for analytical HPLC.
Sample Diluent Mobile Phase A/B (50:50)Dissolving the sample in a mixture of the mobile phase components ensures compatibility and good peak shape.
Experimental Workflow: HPLC Method Development and Validation

HPLC_Workflow cluster_Dev Method Development cluster_Val Method Validation (ICH Q2(R1)) cluster_Analysis Sample Analysis Dev1 Analyte Characterization (Solubility, UV Scan) Dev2 Column & Mobile Phase Screening Dev1->Dev2 Dev3 Optimization of Gradient & Flow Rate Dev2->Dev3 Val1 Specificity Dev3->Val1 Optimized Method Val2 Linearity & Range Val1->Val2 Val3 Accuracy & Precision Val2->Val3 Val4 LOD & LOQ Val3->Val4 Val5 Robustness Val4->Val5 Ana1 System Suitability Test Val5->Ana1 Validated Method Ana2 Sample & Standard Preparation Ana1->Ana2 Ana3 Chromatographic Run & Data Acquisition Ana2->Ana3 Ana4 Data Processing & Purity Calculation Ana3->Ana4 caption Figure 1: HPLC Method Development and Validation Workflow.

Caption: Figure 1: HPLC Method Development and Validation Workflow.

Method Validation Protocol according to ICH Q2(R1) Guidelines

The proposed HPLC method must be validated to ensure it is fit for its intended purpose.[3][17][18][19][20][21][22]

1. Specificity:

  • Objective: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

  • Procedure:

    • Analyze blank samples (diluent), a placebo formulation (if applicable), and the analyte spiked with known impurities.

    • Perform forced degradation studies (acid, base, oxidative, thermal, and photolytic stress) on the analyte and analyze the stressed samples.

    • Assess peak purity using a DAD detector.

2. Linearity and Range:

  • Objective: To demonstrate a linear relationship between the analyte concentration and the detector response over a specified range.

  • Procedure:

    • Prepare a series of at least five concentrations of the analyte reference standard, typically ranging from 50% to 150% of the target concentration.

    • Perform linear regression analysis of the peak area versus concentration data.

    • The correlation coefficient (r²) should be ≥ 0.999.

3. Accuracy:

  • Objective: To determine the closeness of the test results obtained by the method to the true value.

  • Procedure:

    • Perform recovery studies by spiking a placebo with known amounts of the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration) in triplicate.

    • The recovery should typically be within 98.0% to 102.0%.

4. Precision:

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.

  • Procedure:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate injections of the analyte at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the repeatability study on a different day, with a different analyst, and/or on a different instrument.

    • The relative standard deviation (RSD) should be ≤ 2.0%.

5. Limit of Detection (LOD) and Limit of Quantitation (LOQ):

  • Objective: To determine the lowest amount of analyte in a sample that can be detected and quantified with suitable precision and accuracy.

  • Procedure:

    • Can be determined based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.

6. Robustness:

  • Objective: To evaluate the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Procedure:

    • Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±0.1 mL/min).

    • Assess the impact on system suitability parameters (e.g., retention time, peak asymmetry, and resolution).

Comparative Analysis of Alternative Methods

While HPLC is the primary recommended method, other techniques offer different selectivities and advantages that can be complementary.

FeatureHPLC (Reversed-Phase)Gas Chromatography (GC)Supercritical Fluid Chromatography (SFC)Capillary Electrophoresis (CE)
Principle Partitioning between a polar mobile phase and a non-polar stationary phase.Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Partitioning between a supercritical fluid mobile phase and a stationary phase.[23][24][25][26]Differential migration of ions in an electric field.[2][27][28][29]
Applicability to Analyte Highly suitable due to its polarity and UV absorbance.Potentially suitable, but likely requires derivatization to increase volatility and thermal stability.[9][10][11][30][31]Good alternative, especially for chiral separations, and is considered a "greener" technique.[1][23][24][25][26]Suitable for charged or ionizable molecules, offering high separation efficiency.[2][27][28][29][32]
Advantages Robust, versatile, well-established, high resolution, and compatible with MS detection.[3]High sensitivity for volatile compounds, excellent for resolving volatile impurities.Faster separations, reduced organic solvent consumption, and orthogonal selectivity to RP-HPLC.[1][23]High efficiency, low sample and reagent consumption, and different separation mechanism.[2][32]
Disadvantages Can consume significant amounts of organic solvents.Not suitable for non-volatile or thermally labile compounds without derivatization.Higher initial instrument cost, less suitable for extremely polar compounds.[26]Lower sensitivity with UV detection due to the small sample volume and short path length, potential for poor reproducibility.[29]
Typical Impurity Profile Can resolve a wide range of polar and non-polar impurities.Best for volatile organic impurities (e.g., residual solvents).Can provide different selectivity for closely related impurities.Excellent for resolving charged impurities and isomers.
Gas Chromatography (GC) Considerations

For the analysis of 2-chloro-N-(pyridazin-3-yl)acetamide by GC, derivatization would likely be necessary to mask the polar N-H group of the amide and improve its volatility and thermal stability.[9][10][11]

GC_Derivatization Analyte 2-chloro-N-(pyridazin-3-yl)acetamide (Polar, Non-volatile) Derivative Silylated Derivative (Non-polar, Volatile) Analyte->Derivative Derivatization Reagent Silylating Agent (e.g., BSTFA) Reagent->Derivative GC_System GC-FID/MS Analysis Derivative->GC_System caption Figure 2: GC analysis workflow requiring derivatization.

Caption: Figure 2: GC analysis workflow requiring derivatization.

Supercritical Fluid Chromatography (SFC) as a "Green" Alternative

SFC utilizes a supercritical fluid, typically carbon dioxide, as the main component of the mobile phase.[23][24][25][26] This significantly reduces the consumption of organic solvents, making it an environmentally friendly technique. SFC often provides faster analysis times and orthogonal selectivity compared to RP-HPLC, which can be advantageous for resolving co-eluting impurities.[1]

Capillary Electrophoresis (CE) for High-Efficiency Separations

CE separates analytes based on their charge-to-size ratio in an electric field.[2][27][28][29] This technique offers extremely high separation efficiencies and can be a powerful tool for resolving closely related impurities that are difficult to separate by HPLC. Given the basic nature of the pyridazine ring, CE would be a suitable orthogonal method.

Conclusion and Recommendations

The proposed reversed-phase HPLC method provides a robust and reliable approach for the routine purity quantification of 2-chloro-N-(pyridazin-3-yl)acetamide. Its widespread availability, ease of use, and high resolution make it the primary recommended technique.

For comprehensive impurity profiling and as a complementary technique, Supercritical Fluid Chromatography (SFC) is highly recommended. Its orthogonal selectivity and "green" credentials offer significant advantages. Capillary Electrophoresis (CE) should be considered for resolving challenging, closely related charged impurities where the high efficiency of the technique can be leveraged. Gas Chromatography (GC) is best suited for the specific analysis of volatile impurities, such as residual solvents, and is less ideal for the primary purity assay of the target compound without derivatization.

The selection of the most appropriate analytical method or combination of methods will ultimately depend on the specific requirements of the analysis, including the expected impurity profile, regulatory expectations, and available instrumentation. A multi-faceted analytical approach, leveraging the strengths of each of these techniques, will provide the most comprehensive understanding of the purity of 2-chloro-N-(pyridazin-3-yl)acetamide.

References

  • Exploring Potential, Synthetic Methods and General Chemistry of Pyridazine and Pyridazinone: A Brief Introduction. (URL not available)
  • SYNTHESIS AND CHARACTERIZATION 1 Synthesis and Characterization of Unique Pyridazines William J. Hobbs A Senior Thesis submitted - Liberty University. (URL not available)
  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy. [Link]

  • Analytical Procedures and Methods Validation for Drugs and Biologics July 2015 - FDA. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]

  • Q2(R2) Validation of Analytical Procedures - Food and Drug Administration. [Link]

  • FDA Releases Guidance on Analytical Procedures - BioPharm International. [Link]

  • FDA issues revised guidance for analytical method validation - ResearchGate. [Link]

  • ICH Q2 R1: Mastering Analytical Method Validation - Perpusnas. [Link]

  • Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures - Starodub. [Link]

  • Quality Guidelines - ICH. [Link]

  • Capillary electrophoresis for the analysis of small-molecule pharmaceuticals | Request PDF. [Link]

  • Solvent Effects in the Ultraviolet and X-ray Absorption Spectra of Pyridazine in Aqueous Solution | The Journal of Physical Chemistry A - ACS Publications. [Link]

  • Comparison of the Retention and Separation Selectivity of Aromatic Hydrocarbons with Polar Groups in RP-HPLC Systems with Different Stationary Phases and Eluents - MDPI. [Link]

  • Studies in the Pyridazine Series. The Absorption Spectrum of Pyridazine1 | Journal of the American Chemical Society. [Link]

  • UV-Vis Spectrum of Pyridine - SIELC Technologies. [Link]

  • Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. [Link]

  • Pyridazine - the NIST WebBook - National Institute of Standards and Technology. [Link]

  • HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns | SIELC Technologies. [Link]

  • Capillary Electrophoresis in Focus: A Solution for Characterization and Quality Control. [Link]

  • Supercritical fluid chromatography - Wikipedia. [Link]

  • Normal-phase vs. Reversed-phase Chromatography - Phenomenex. [Link]

  • What Is the Principle of Capillary Electrophoresis Purity Analysis (CE-SDS)? What Are the Functions of the Reagents Used | MtoZ Biolabs. [Link]

  • Capillary electrophoresis and small molecule drug discovery: a perfect match? - PubMed. [Link]

  • Advanced Analysis with Supercritical Fluids Chromatography - Shimadzu. [Link]

  • 2-Chloro-N-(1,3,4-thiadiazol-2-yl)acetamide - EPA. [Link]

  • 4,5-Diphenylpyridazine: preparation and ultraviolet spectrum - Journal of the Chemical Society C: Organic (RSC Publishing). [Link]

  • Capillary Electrophoresis in the Biopharmaceutical Industry: Part I | LCGC International. [Link]

  • 2-chloro-N-(2-chloropyridin-3-yl)acetamide | C7H6Cl2N2O | CID 737317 - PubChem. [Link]

  • What is Supercritical Fluid Chromatography (SFC) Chromatography? - Teledyne Labs. [Link]

  • 2-chloro-n-(pyridazin-3-yl)acetamide hydrochloride (C6H6ClN3O) - PubChemLite. [Link]

  • 3.4: Supercritical Fluid Chromatography - Chemistry LibreTexts. [Link]

  • The development of a GC-FID method for indirect quantification of chloroacetyl chloride, a potential genotoxic impurity, in. [Link]

  • Identification and Quantification of Chloroacetic Acid Derivatives in Tehran Drinking Water: The Role of Effective Factors in Chlorin. [Link]

  • Chloroacetamide - Wikipedia. [Link]

  • Chemical derivatization for the analysis of drugs by GC-MS - A conceptual review. [Link]

  • (PDF) Derivatization reactions and reagents for gas chromatography analysis. [Link]

  • Solvents and Caveats for LC-MS - Waters Corporation. [Link]

  • HPLC Solvent Selection - Element Lab Solutions. [Link]

    • Organic Solvents Used in HPLC. [Link]

  • 2-Chloro-N-(3-chloro-pyrazin-2-ylmethyl)-acetamide - PubChem. [Link]

  • CHLORO-N-(4-HYDROXYPHENYL) ACETAMIDE AND STUDY OF THEIR ANTIMICROBIAL - Neliti. [Link]

  • Stability of pyrazinamide in two suspensions - PubMed. [Link]

  • (PDF) 2-Chloro-N-phenylacetamide - ResearchGate. [Link]

  • Solubility determination, model correlation, solvent effect, molecular simulation and thermodynamic properties of flutamide in eleven pure solvents at different temperatures | Request PDF - ResearchGate. [Link]

  • Creation of Long-Term Physical Stability of Amorphous Solid Dispersions N-Butyl-N-methyl-1-phenylpyrrolo[1,2-a]pyrazine-3-carboxamide, Resistant to Recrystallization Caused by Exposure to Moisture - MDPI. [Link]

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Infrared (IR) spectroscopy peaks of 2-chloro-N-(pyridazin-3-yl)acetamide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous spectroscopic analysis of 2-chloro-N-(pyridazin-3-yl)acetamide , a critical scaffold in the development of heterocyclic kinase inhibitors and herbicide safeners. Unlike standard phenyl-acetamides, the incorporation of the electron-deficient pyridazine ring (1,2-diazine) introduces unique vibrational signatures.

This document is designed to assist researchers in:

  • Differentiating the product from its starting material (3-aminopyridazine).

  • Comparing its spectral footprint against the common isostere, 2-chloro-N-(pyridin-2-yl)acetamide.

  • Validating synthesis success using specific diagnostic bands.

Structural & Vibrational Analysis

The molecule comprises three distinct vibrational domains: the Chloroacetyl tail , the Amide linker , and the Pyridazine core .

Theoretical Band Assignment

The presence of the electronegative chlorine atom on the


-carbon exerts a strong inductive effect (

), stiffening the carbonyl bond and shifting the Amide I band to higher wavenumbers compared to non-chlorinated analogs. Simultaneously, the pyridazine ring acts as an electron sink, reducing the resonance overlap of the amide nitrogen lone pair with the carbonyl, further reinforcing the C=O double bond character.
Functional GroupVibration ModeExpected Frequency (cm⁻¹)Diagnostic Note
Amide A N-H Stretch3220 – 3280Sharp singlet (Secondary Amide). Lower frequency if intramolecular H-bonding occurs with pyridazine N2.
Amide I C=O Stretch1685 – 1710Shifted up by

-Cl induction. Key indicator of acylation.
Amide II N-H Bend / C-N Stretch1530 – 1560Broad band; often overlaps with ring stretches.
Pyridazine Ring C=N / C=C Stretch1580 – 1600Characteristic "breathing" modes of the 1,2-diazine system.
Alkyl Halide C-Cl Stretch680 – 780Strong fingerprint band. Critical for confirming the chloroacetyl moiety.

Comparative Analysis: Product vs. Alternatives

This section compares the target molecule against its Precursor (for synthesis monitoring) and its Pyridine Analog (for structural differentiation).

Scenario A: Reaction Monitoring (Precursor vs. Product)

Objective: Determine if the acylation of 3-aminopyridazine is complete.

FeaturePrecursor: 3-AminopyridazineProduct: 2-chloro-N-(pyridazin-3-yl)acetamideStatus
3300-3450 cm⁻¹ Doublet (Sym/Asym NH₂ stretch)Singlet (NH stretch)CRITICAL
1680-1710 cm⁻¹ Absent (No Carbonyl)Strong Band (Amide I)CRITICAL
~1600 cm⁻¹ Strong NH₂ ScissoringWeak/Absent (Replaced by Ring modes)Supportive
< 800 cm⁻¹ Ring deformations onlyNew Band (C-Cl stretch)Confirmation

Insight: The disappearance of the "doublet" in the high-frequency region is the most reliable indicator of full conversion. If the doublet persists, unreacted amine remains.

Scenario B: Structural Isosteres (Pyridazine vs. Pyridine)

Objective: Distinguish between the 1,2-diazine (pyridazine) and 1-azine (pyridine) derivatives, often confused in fragment-based screening.

  • Pyridazine Derivative (Target): The additional nitrogen at position 2 creates a dipole that can interact with the amide N-H. This often results in a sharper, slightly redshifted N-H peak (~3240 cm⁻¹) compared to the pyridine analog due to a pseudo-5-membered intramolecular hydrogen bond.

  • Pyridine Analog: Lacks the N2 nitrogen. The N-H stretch is typically freer, appearing slightly higher (~3260-3280 cm⁻¹) unless involved in intermolecular bonding.

Experimental Protocol

To ensure reproducible spectral data, follow this self-validating protocol.

Methodology: FT-IR Acquisition (ATR Mode)
  • Blanking: Clean the Diamond/ZnSe crystal with isopropanol. Collect a background spectrum (32 scans).

  • Sample Prep: Ensure the product is fully dried (vacuum oven, 40°C, 4h). Residual solvent (EtOAc/DCM) will obscure the fingerprint region.

  • Deposition: Place ~2 mg of solid product on the crystal. Apply high pressure using the anvil to ensure contact (critical for hard crystalline solids).

  • Acquisition: Scan range 4000–600 cm⁻¹; Resolution 4 cm⁻¹; 64 scans.

Workflow Visualization

G Start Crude Reaction Mixture Isolate Isolate Solid (Filtration/Evaporation) Start->Isolate Dry Vacuum Dry (Remove Solvent) Isolate->Dry IR_Scan Acquire FT-IR Spectrum Dry->IR_Scan Decision_NH Check 3300-3450 cm⁻¹ IR_Scan->Decision_NH Decision_CO Check 1680-1710 cm⁻¹ Decision_NH->Decision_CO Singlet Observed Result_Fail Incomplete Reaction: Recrystallize Decision_NH->Result_Fail Doublet Observed Decision_CO->Result_Fail Band Absent/Weak Result_Pass Product Confirmed: Proceed to NMR/MS Decision_CO->Result_Pass Strong Band Present

Figure 1: Logic flow for validating synthesis success using IR markers. Note the priority of the NH region check.

Data Summary Table

Region (cm⁻¹)AssignmentIntensityNotes
3240 ± 20

(N-H)
Medium, SharpIndicates secondary amide.
3050 ± 20

(C-H) Aromatic
WeakPyridazine ring protons.
2950 ± 20

(C-H) Aliphatic
WeakMethylene (-CH2-) of chloroacetyl group.
1695 ± 15

(C=O) Amide I
StrongPrimary Diagnostic. High freq due to

-Cl.
1585 ± 10

(C=N) Ring
MediumPyridazine skeletal vibration.
1540 ± 15

(N-H) Amide II
Medium/BroadMixed mode (bending/stretching).
740 ± 20

(C-Cl)
Medium/StrongFingerprint confirmation of chloro-linker.

References

  • NIST Chemistry WebBook. 3-Aminopyridazine Infrared Spectrum.[1] National Institute of Standards and Technology.[1][2][3] Available at: [Link]

  • Billman, J. H., & Meisenheimer, J. L. (1950). The Preparation of Miscellaneous Chloroacetamides. Journal of the American Chemical Society. (Validation of chloroacetyl group inductive effects on IR shifts).
  • Katritzky, A. R. (1963). Physical Methods in Heterocyclic Chemistry. Academic Press. (Authoritative source on Pyridazine vs.

Sources

A Comprehensive Guide to Benchmarking 2-chloro-N-(pyridazin-3-yl)acetamide Against Standard Alkylating Agents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction to the Contenders

2-chloro-N-(pyridazin-3-yl)acetamide is a novel synthetic compound featuring a chloroacetamide moiety, a known reactive group capable of alkylating nucleophilic sites on biomolecules, and a pyridazine ring, a nitrogen-containing heterocycle present in various biologically active molecules. While specific biological data for this compound is not extensively available in the public domain, its structural features suggest potential as a DNA alkylating agent.

Chlorambucil is a classic nitrogen mustard alkylating agent that has been in clinical use for decades.[1][2][3] It functions as a bifunctional alkylating agent, forming covalent bonds with DNA, leading to interstrand and intrastrand cross-links.[2][4] This damage disrupts DNA replication and transcription, ultimately triggering cell cycle arrest and apoptosis.[1][4]

Cyclophosphamide , another widely used nitrogen mustard, is a prodrug that requires metabolic activation by cytochrome P450 enzymes in the liver.[5][6][7][8] Its active metabolites, phosphoramide mustard and acrolein, are responsible for its potent DNA alkylating and cytotoxic effects.[5][6][8] Similar to chlorambucil, it induces DNA cross-linking and subsequent cell death.[6][7]

The Scientific Rationale for Comparison

The chloroacetamide functional group in 2-chloro-N-(pyridazin-3-yl)acetamide is a key structural alert for potential alkylating activity. By benchmarking it against the gold-standard nitrogen mustards, we can elucidate its potency, selectivity, and mechanism of action. This direct comparison is crucial for determining its potential therapeutic index and identifying cancer types where it may offer an advantage over existing therapies.

Proposed Experimental Benchmarking Workflow

To thoroughly characterize 2-chloro-N-(pyridazin-3-yl)acetamide, a multi-pronged experimental approach is essential. The following workflow provides a logical progression from assessing fundamental chemical reactivity to detailed cellular and mechanistic studies.

Caption: A proposed experimental workflow for the comprehensive benchmarking of 2-chloro-N-(pyridazin-3-yl)acetamide.

Detailed Experimental Protocols

In Vitro Cytotoxicity Screening (MTT Assay)

Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-chloro-N-(pyridazin-3-yl)acetamide, Chlorambucil, and Cyclophosphamide against a panel of human cancer cell lines.

Methodology:

  • Cell Culture: A panel of human cancer cell lines (e.g., MCF-7 [breast], A549 [lung], HCT116 [colon]) are cultured in their respective recommended media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 incubator.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The following day, cells are treated with serial dilutions of 2-chloro-N-(pyridazin-3-yl)acetamide, Chlorambucil, and Cyclophosphamide (typically ranging from 0.01 µM to 100 µM). A vehicle control (DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours.

  • MTT Assay: After the incubation period, 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.

  • Formazan Solubilization: The medium is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 values are determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

DNA Alkylation Assay

Objective: To qualitatively and quantitatively assess the ability of the test compounds to alkylate DNA.

Methodology:

  • DNA Treatment: Purified calf thymus DNA (or genomic DNA isolated from treated cells) is incubated with varying concentrations of 2-chloro-N-(pyridazin-3-yl)acetamide, Chlorambucil, and Cyclophosphamide (with a liver S9 fraction for activation) in a reaction buffer at 37°C for a defined period.

  • DNA Purification: The treated DNA is purified to remove any unbound compound.

  • Quantification of Alkylation: The extent of DNA alkylation can be determined using several methods:

    • Ethidium Bromide Fluorescence Assay: The fluorescence of ethidium bromide intercalated into DNA is quenched by alkylation-induced conformational changes. A decrease in fluorescence intensity indicates DNA alkylation.

    • LC-MS/MS Analysis: This highly sensitive method can identify and quantify specific DNA adducts after enzymatic digestion of the DNA to nucleosides.[9][10]

  • Data Analysis: The level of DNA alkylation is quantified and compared between the different compounds and concentrations.

Caspase-3/7 Activity Assay

Objective: To determine if the observed cytotoxicity is mediated by the induction of apoptosis through the activation of executioner caspases.

Methodology:

  • Cell Treatment: Cancer cells are treated with the IC50 concentrations of 2-chloro-N-(pyridazin-3-yl)acetamide, Chlorambucil, and Cyclophosphamide for 24, 48, and 72 hours. A known apoptosis inducer (e.g., staurosporine) is used as a positive control.[11]

  • Cell Lysis: After treatment, cells are harvested and lysed to release intracellular contents.

  • Caspase Activity Measurement: The cell lysates are incubated with a fluorogenic caspase-3/7 substrate (e.g., Ac-DEVD-AMC).[12][13] Cleavage of the substrate by active caspases releases a fluorescent molecule (AMC).

  • Fluorescence Reading: The fluorescence is measured using a fluorometer with excitation at ~380 nm and emission at ~460 nm.[12][14]

  • Data Analysis: The fold-increase in caspase activity is calculated relative to the vehicle-treated control cells.

Comparative Data Summary (Hypothetical Data)

The following tables present hypothetical data to illustrate how the results of the proposed experiments would be structured for a clear comparison.

Table 1: In Vitro Cytotoxicity (IC50 in µM)

CompoundMCF-7 (Breast Cancer)A549 (Lung Cancer)HCT116 (Colon Cancer)
2-chloro-N-(pyridazin-3-yl)acetamideExpected ValueExpected ValueExpected Value
Chlorambucil15.225.818.5
Cyclophosphamide (with S9)8.912.49.7

Table 2: Relative DNA Alkylation and Apoptosis Induction

CompoundRelative DNA Alkylation (at 2x IC50)Fold Increase in Caspase-3/7 Activity (at 2x IC50)
2-chloro-N-(pyridazin-3-yl)acetamideExpected ValueExpected Value
Chlorambucil+++4.5
Cyclophosphamide (with S9)++++5.8

Mechanistic Insights: The Alkylating Agent Pathway

Alkylating agents exert their cytotoxic effects primarily through the covalent modification of DNA. This damage, if not repaired, triggers a cascade of cellular events culminating in apoptosis.

Mechanism_of_Action cluster_0 Cellular Uptake & Activation cluster_1 DNA Damage cluster_2 Cellular Response A Alkylating Agent (e.g., 2-chloro-N-(pyridazin-3-yl)acetamide) B Metabolic Activation (if required, e.g., Cyclophosphamide) A->B C DNA Alkylation (Guanine N7) B->C D DNA Cross-linking (Inter/Intrastrand) C->D E DNA Damage Response (DDR) Activation D->E F Cell Cycle Arrest (G2/M Phase) E->F G Apoptosis Induction (Caspase Activation) E->G H Cell Death F->H G->H

Caption: Generalized mechanism of action for DNA alkylating agents leading to apoptosis.

Conclusion

This guide presents a comprehensive and scientifically rigorous framework for the preclinical benchmarking of 2-chloro-N-(pyridazin-3-yl)acetamide against the standard-of-care alkylating agents, Chlorambucil and Cyclophosphamide. By following the proposed experimental workflows and employing the detailed protocols, researchers can generate the critical data necessary to evaluate the therapeutic potential of this novel compound. The systematic approach outlined herein will enable a thorough understanding of its chemical reactivity, cytotoxic potency, and mechanism of action, paving the way for its potential advancement in the drug development pipeline.

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Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride. As a chlorinated organic compound and a suspected carcinogen based on its acetamide structure, this chemical requires meticulous handling and disposal to ensure laboratory safety and environmental protection. This document moves beyond a simple checklist to explain the scientific rationale behind each procedural step, empowering researchers to make informed safety decisions.

Executive Summary: The Core Disposal Principle

2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride must be treated as halogenated organic hazardous waste . Due to the presence of a chlorine atom, it cannot be mixed with non-halogenated solvent waste.[1][2][3] Improper segregation leads to significant increases in disposal costs and environmental risk.[3] The acetamide functional group also places it in a class of compounds with potential carcinogenicity, demanding strict adherence to personal protective equipment (PPE) protocols.[4][5][6]

Hazard Profile and Inherent Risks

  • Halogenated Organic Compound : The "2-chloro" prefix indicates the presence of chlorine. Halogenated wastes are typically disposed of via high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[1] This specialized treatment makes them more expensive to dispose of than non-halogenated wastes, which can often be repurposed for fuel blending.[3]

  • Acetamide Moiety : The parent compound, acetamide, is classified as a Category 2 carcinogen, suspected of causing cancer.[4][5][6] Therefore, 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride should be handled with extreme caution to minimize exposure.[5]

  • Hydrochloride Salt : As a hydrochloride salt, the compound is likely a solid and will form an acidic solution when dissolved in water. This adds corrosive potential to its hazard profile.

  • General Irritant : Related compounds like 2-chloroacetamide are known to cause skin and eye irritation and may trigger allergic skin reactions.[7][8][9]

Summary of Key Safety & Disposal Information
ParameterGuidelineRationale & References
Chemical Class Halogenated Organic CompoundContains chlorine, requiring specific disposal protocols.[1][10][11]
Primary Hazard Suspected Carcinogen (H351)Based on the acetamide functional group.[4][5][6]
Additional Hazards Skin/Eye Irritant, ToxicInferred from similar chloro-acetamide structures.[7][8]
Primary Disposal Stream Halogenated Organic Waste Must be segregated from all other waste streams.[2][3]
Prohibited Actions NO drain disposal. NO mixing with non-halogenated waste.Prevents environmental contamination and ensures proper treatment.[3][4]
Required PPE Nitrile Gloves, Safety Goggles, Lab CoatStandard protection against chemical contact and splashes.[4][7][12]

Pre-Disposal Protocol: Equipment and Setup

Before beginning any work that will generate this waste, ensure the following are prepared and accessible within your designated satellite accumulation area, typically a fume hood.[13]

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical safety goggles.[12]

    • Hand Protection: Chemical-resistant nitrile gloves. Dispose of gloves immediately after handling the compound or its waste.[12]

    • Body Protection: A full-length lab coat.[8]

  • Waste Containment:

    • Primary Container: A clearly labeled, dedicated container for "Halogenated Organic Hazardous Waste." [1][11] The container must be made of a compatible material (e.g., HDPE or glass) and have a screw-top cap to ensure it is vapor-tight.[11][14]

    • Secondary Containment: A larger, chemically resistant tub or tray to hold the primary waste container.[13] This prevents the spread of material in case of a leak.

  • Labeling Materials:

    • An official hazardous waste tag, as provided by your institution's Environmental Health & Safety (EHS) department.[14][15]

Step-by-Step Disposal Procedure

Follow this workflow for all waste containing 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride, whether it is the pure solid, in solution, or contaminating lab materials.

Step 1: Designate and Prepare the Waste Container

  • Before generating any waste, select the appropriate Halogenated Waste container.

  • Affix your institution's hazardous waste tag to the container.[14]

  • Using a permanent marker, write the full chemical name: "2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride." Do not use abbreviations or chemical formulas.[11]

Step 2: Transferring Waste into the Container

  • For Solid Waste: If disposing of the original reagent or contaminated solids (e.g., weighing paper, contaminated silica gel), carefully transfer them into the designated container. Avoid creating dust. If appropriate, moisten the material first to prevent it from becoming airborne.[8][16]

  • For Liquid Waste: If the compound is in a solvent, transfer the solution into the liquid halogenated waste container using a funnel.

  • Crucial Segregation: Ensure that the solvent is also halogenated (e.g., dichloromethane, chloroform). If the compound is dissolved in a non-halogenated solvent (e.g., methanol, acetone), the entire mixture must still be disposed of as halogenated waste.[3]

  • Remove the funnel immediately after use and securely fasten the container cap. A container with a funnel is considered "open" by the EPA and can result in significant fines.[14]

Step 3: Updating the Hazardous Waste Tag

  • Each time waste is added, update the hazardous waste tag with the approximate quantity.[15] This provides a running inventory for EHS personnel.

Step 4: Proper Storage of the Waste Container

  • Store the sealed waste container in its secondary containment within a designated satellite accumulation area, such as a ventilated fume hood.[13]

  • Keep the container closed at all times except when actively adding waste.[11][14]

Step 5: Arranging for Final Disposal

  • Once the experiment is complete or the waste container is approaching full (do not overfill), finalize the hazardous waste tag. Ensure all chemical components and their percentages are listed, totaling 100%.[15]

  • Follow your institution's specific procedure for requesting a hazardous waste pickup from the EHS department. This often involves an online submission system where you will enter the information from the waste tag.[15]

Disposal Logic and Workflow Diagram

The decision-making process for chemical waste disposal is critical. The following diagram illustrates the correct pathway for 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride.

G start Generated Waste: 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride q1 Does the molecule contain a halogen (F, Cl, Br, I)? start->q1 yes_halogen YES q1->yes_halogen Yes no_halogen NO (Incorrect Pathway) q1->no_halogen No waste_stream Place in designated 'HALOGENATED ORGANIC WASTE' container. yes_halogen->waste_stream q2 Is the container properly labeled with 'Hazardous Waste' and full chemical names? waste_stream->q2 yes_labeled YES q2->yes_labeled Yes no_labeled NO STOP & CORRECT LABELING q2->no_labeled No storage Store in secondary containment in a Satellite Accumulation Area. yes_labeled->storage pickup Request pickup by Environmental Health & Safety (EHS). storage->pickup

Caption: Waste Disposal Decision Workflow for Halogenated Compounds.

Emergency Procedures: Spills and Exposures

In the event of a spill or personal exposure, immediate and correct action is vital.

  • Minor Spill (Solid):

    • Alert personnel in the immediate area.

    • Wearing your full PPE, gently cover the spill with absorbent pads or sweep it up without creating dust.[16][17] Moisten the powder slightly with water to prevent it from becoming airborne.[18]

    • Collect the material and contaminated cleaning supplies in a sealed container and dispose of it as halogenated hazardous waste.[17]

    • Clean the affected area thoroughly.[4]

  • Personal Exposure:

    • Skin Contact: Immediately wash the affected area with copious amounts of soap and water for at least 15 minutes. Remove contaminated clothing.[8][17]

    • Eye Contact: Flush eyes with a gentle stream of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[17]

    • In all cases of exposure, seek immediate medical attention. Show the medical personnel the Safety Data Sheet for a related compound (e.g., 2-chloroacetamide) if one for the specific substance is unavailable.[4][17]

References

  • Bucknell University, Hazardous Waste Segregation Guide. [URL: https://www.bucknell.
  • University of Wisconsin-Milwaukee, Chemical Waste Disposal Chart. [URL: https://uwm.edu/environmental-health-safety/wp-content/uploads/sites/464/2021/04/Chemical-Waste-Disposal-Chart-2021.pdf]
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Navigating the Synthesis and Handling of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride: A Comprehensive Safety and Operational Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Hazard Analysis: Understanding the Chemistry of Risk

The primary hazards associated with 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride are derived from the chloroacetamide functional group. Chloroacetamides are a class of compounds known to be alkylating agents, which can react with biological nucleophiles. This reactivity is the basis for their potential toxicity.

Key Hazards:

  • Toxicity: The parent compound, 2-chloroacetamide, is toxic if swallowed.[1][2][3][4][5] Animal studies indicate that ingestion of even small amounts can be fatal or cause serious internal damage.[3]

  • Skin and Eye Irritation: Direct contact with 2-chloroacetamide causes skin and eye irritation.[1][2][5]

  • Skin Sensitization: A significant risk is the potential for allergic skin reactions upon repeated or prolonged contact.[1][2][3][4][5]

  • Reproductive Toxicity: 2-chloroacetamide is suspected of damaging fertility or the unborn child.[1][2][4][5]

  • Dust Inhalation: As a hydrochloride salt, the compound is likely a solid. Handling can generate dust, which, if inhaled, can lead to respiratory irritation and systemic toxicity.[2][4][5] A harmful concentration of airborne particles can be reached quickly, especially if the material is in powdered form.[2][5]

  • Hazardous Decomposition: When heated to decomposition, it can produce toxic fumes, including nitrogen oxides and chlorine.[2][5]

Personal Protective Equipment (PPE): Your First Line of Defense

Given the hazardous nature of this compound, a stringent PPE protocol is mandatory. The selection of PPE is based on providing a complete barrier to all potential routes of exposure. Similar to handling potent chemotherapy agents, a multi-layered approach is recommended.[6][7][8][9][10]

PPE CategorySpecificationRationale
Hand Protection Double-gloving with chemotherapy-rated nitrile gloves (meeting ASTM D6978 standards).[6] The inner glove should be tucked under the gown cuff, and the outer glove pulled over the cuff.Provides a robust barrier against dermal absorption. Double-gloving offers protection in case the outer glove is compromised.
Body Protection Disposable, polyethylene-coated, solid-front gown with long sleeves and tight-fitting elastic or knit cuffs.[6][8][9]Prevents skin contact from spills and splashes. The coated material is resistant to chemical permeation.
Eye and Face Protection Chemical splash goggles and a full-face shield.Protects against splashes to the eyes and face. A face shield offers a broader area of protection.
Respiratory Protection A fit-tested NIOSH-certified N95 respirator or higher (e.g., a Powered Air-Purifying Respirator - PAPR) should be used when handling the solid compound outside of a certified chemical fume hood.[6][9]Prevents the inhalation of airborne particles.

Operational Plan: From Weighing to Reaction Quenching

All manipulations of 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride should be performed in a designated area, ideally within a certified chemical fume hood to minimize inhalation exposure.

Workflow for Handling Solid Compound

prep Preparation (Don full PPE) weigh Weighing (In fume hood, on weigh paper) prep->weigh Enter designated area transfer Transfer (Carefully add to reaction vessel) weigh->transfer Use anti-static spatula dissolve Dissolution (Add solvent, begin reaction) transfer->dissolve cleanup Initial Cleanup (Wipe down surfaces with appropriate solvent) dissolve->cleanup decontaminate Decontamination (Wipe surfaces with deactivating solution) cleanup->decontaminate

Caption: Workflow for handling solid 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride.

Step-by-Step Handling Protocol:

  • Preparation: Before entering the designated handling area, don all required PPE as specified in the table above.

  • Weighing: Conduct all weighing operations within a chemical fume hood. Use weigh paper or a tared container to avoid contaminating the balance. Handle the solid with care to minimize dust generation.

  • Transfer: Carefully transfer the weighed solid to the reaction vessel using a spatula. If the solid is prone to static, an anti-static gun may be used on the container before opening.

  • Dissolution: Add the desired solvent to the reaction vessel to dissolve the solid. Ensure the vessel is appropriately sealed or vented depending on the nature of the reaction.

  • Reaction Monitoring: Monitor the reaction according to your experimental protocol.

  • Initial Cleanup: After use, wipe down the spatula and any surfaces with a solvent-moistened towel to collect any residual powder. Dispose of this towel as solid hazardous waste.

  • Decontamination: A secondary wipe-down of all surfaces with a suitable decontamination solution (e.g., a dilute solution of sodium hypochlorite followed by a sodium thiosulfate rinse, and then water) is recommended to deactivate any residual alkylating agent.

Spill Management

In the event of a spill, the primary objective is to contain the material and decontaminate the area without exposing personnel.

Spill Response Protocol:

spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate alert Alert Supervisor & EHS evacuate->alert ppe Don Spill Response PPE alert->ppe contain Contain Spill (Use absorbent pads) ppe->contain collect Collect Contaminated Material contain->collect decontaminate Decontaminate Area collect->decontaminate dispose Dispose of Waste decontaminate->dispose

Caption: Emergency spill response workflow.

  • Minor Spill (inside a fume hood):

    • Alert others in the immediate area.

    • Wearing full PPE, gently cover the spill with absorbent pads to prevent further spread.

    • Carefully collect the absorbent material and any contaminated debris into a designated, labeled hazardous waste bag.

    • Decontaminate the spill area as described above.

  • Major Spill (outside a fume hood):

    • Evacuate the immediate area and alert all personnel.

    • Contact your institution's Environmental Health and Safety (EHS) department immediately.

    • Restrict access to the area.

    • Allow only trained emergency responders with appropriate respiratory protection to clean up the spill.

Disposal Plan: A Cradle-to-Grave Responsibility

As a halogenated organic compound, 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride and any materials contaminated with it must be disposed of as hazardous waste.[11][12][13] Do not dispose of this chemical down the drain.

Waste Segregation and Disposal:

  • Solid Waste: All contaminated solid materials, including gloves, gowns, weigh papers, absorbent pads, and any unreacted compound, must be collected in a clearly labeled, sealed container for halogenated organic solid waste.[14]

  • Liquid Waste: Reaction mixtures and waste solvents containing the compound should be collected in a dedicated, sealed, and labeled container for halogenated organic liquid waste.[13][15]

  • Sharps: Any contaminated needles or sharp objects must be placed in a designated sharps container for hazardous chemical waste.

All waste containers must be clearly labeled with the words "Hazardous Waste" and the full chemical name of the contents.[13] Follow your institution's specific guidelines for hazardous waste pickup and disposal.

By adhering to these rigorous safety and handling protocols, you can effectively mitigate the risks associated with 2-chloro-N-(pyridazin-3-yl)acetamide hydrochloride, ensuring a safe environment for groundbreaking research and development.

References

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  • WASTE MANAGEMENT. Bucknell University. [Link]

  • Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. U.S. Environmental Protection Agency. [Link]

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  • Organic Solvents. University of Tennessee, Knoxville - Environment, Health and Safety. [Link]

  • Safety Data Sheet: 2-chloroacetamide. Chemos GmbH & Co.KG. [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.